molecular formula C6H7NO2S B1596830 4-Methoxythiophene-3-carboxamide CAS No. 65369-29-1

4-Methoxythiophene-3-carboxamide

Cat. No.: B1596830
CAS No.: 65369-29-1
M. Wt: 157.19 g/mol
InChI Key: NYYTVZAHSFIFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiophene-3-carboxamide is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYTVZAHSFIFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380979
Record name 4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65369-29-1
Record name 4-Methoxy-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65369-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxythiophene-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data on this molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust working profile. We will delve into its core physicochemical properties, propose a detailed synthetic protocol, explore its potential as a pharmacologically active agent, and provide standardized methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel thiophene-based scaffolds.

Introduction: The Thiophene Carboxamide Scaffold

Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring and is a key structural motif in numerous approved drugs. The incorporation of a carboxamide functional group onto the thiophene scaffold further enhances its potential for biological interactions, particularly through hydrogen bonding with protein targets.[2]

Thiophene carboxamides have been reported to exhibit a wide range of biological effects, including anticancer, antibacterial, anticonvulsive, and anti-inflammatory properties.[2][3] For instance, certain thiophene-2-carboxamide derivatives have been identified as potent inhibitors of IKK-2, a key enzyme in the inflammatory signaling pathway, while others have shown promise as narrow-spectrum antibacterial agents.[2] The specific substitution pattern on the thiophene ring and the nature of the carboxamide group play a crucial role in determining the compound's biological activity and pharmacokinetic profile. This guide focuses on the 4-methoxy-3-carboxamide substitution pattern, a less-explored but potentially valuable arrangement.

Physicochemical Properties of this compound

While experimental data for this compound is not widely available, we can infer its fundamental properties based on its constituent parts and related known compounds such as 4-methoxythiophene-3-carboxylic acid.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₆H₇NO₂SBased on chemical structure
Molecular Weight 157.19 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on the properties of similar carboxamides and its precursor, 4-methoxythiophene-3-carboxylic acid, which is a solid.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General solubility characteristics of organic amides.
SMILES String COC1=C(C=CS1)C(=O)NStandard chemical representation.
InChI Key InChI=1S/C6H7NO2S/c1-9-5-3-10-4(2-5)6(7)8/h2-3H,1H3,(H2,7,8)Standard chemical identifier.

Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 4-methoxythiophene-3-carboxylic acid. The general strategy involves the activation of the carboxylic acid to form a more reactive intermediate, followed by amidation with a suitable amine source, typically ammonia or an ammonia equivalent.

A common and effective method for this transformation is the use of a coupling agent. One such standard procedure involves the use of a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent such as N,N-Dimethylpyridin-4-amine (DMAP).[4]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-MT-3-CA 4-Methoxythiophene-3-carboxylic acid Activation Step 1: Carboxylic Acid Activation 4-MT-3-CA->Activation EDC EDC (Coupling Agent) EDC->Activation DMAP DMAP (Catalyst) DMAP->Activation Ammonia Ammonia Source (e.g., NH4Cl) Amidation Step 2: Nucleophilic Attack by Ammonia Ammonia->Amidation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Activation Activation->Amidation Target This compound Amidation->Target Byproducts Byproducts (e.g., EDC-urea) Amidation->Byproducts

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxythiophene-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylpyridin-4-amine (DMAP)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxythiophene-3-carboxylic acid (1 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Activation: To the stirred solution, add N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.[4]

  • Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons (a singlet around 3.8-4.0 ppm), the two aromatic protons on the thiophene ring (likely doublets, with chemical shifts dependent on their position relative to the substituents), and the amide protons (a broad singlet).[4][5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the carbonyl carbon of the amide (typically in the range of 160-170 ppm), the carbons of the thiophene ring, and the methoxy carbon.[4][5]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1630-1690 cm⁻¹), and C-O stretching of the methoxy group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 157.19.[4]

Potential Applications in Drug Discovery

Given the established biological activities of the thiophene carboxamide scaffold, this compound represents a promising candidate for further investigation in drug discovery programs.

  • Anticancer Activity: Many thiophene carboxamide derivatives have been synthesized and evaluated as potential anticancer agents.[4][6] They can act through various mechanisms, including the inhibition of protein kinases or disruption of microtubule dynamics. The specific substitution pattern of this compound may confer novel interactions with anticancer targets.

  • Antibacterial and Antifungal Agents: The thiophene nucleus is present in several antimicrobial drugs. The carboxamide functionality can enhance interactions with bacterial or fungal enzymes, making this compound a candidate for antimicrobial screening.[2]

  • Enzyme Inhibition: The structural features of this compound make it a plausible candidate for screening against a variety of enzyme targets, including kinases, proteases, and metabolic enzymes, which are implicated in numerous diseases.

Logical Workflow for Biological Evaluation

G Compound This compound PrimaryScreen Primary Screening (e.g., Cell Viability Assays) Compound->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent SecondaryScreen Secondary Screening (e.g., Target-based Assays) HitIdent->SecondaryScreen LeadOpt Lead Optimization SecondaryScreen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Sources

An In-Depth Technical Guide to 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, thiophene derivatives continue to emerge as privileged scaffolds. Their unique electronic properties and versatile reactivity make them ideal building blocks for novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a particularly interesting derivative: 4-Methoxythiophene-3-carboxamide. Herein, we delve into its fundamental properties, synthesis, reactivity, and potential applications, offering a resource for researchers and professionals in drug discovery and chemical development.

Core Compound Identification

Chemical Identity: this compound is a substituted thiophene carrying a methoxy group at the 4-position and a carboxamide group at the 3-position.

Identifier Value
CAS Number 65369-29-1
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
IUPAC Name This compound
SMILES COC1=CSC=C1C(N)=O

Chemical Structure:

Figure 1: 2D Structure of this compound.

Synthesis and Elucidation

The synthesis of this compound typically proceeds from its corresponding carboxylic acid precursor, 4-methoxythiophene-3-carboxylic acid. This transformation is a standard amidation reaction, a cornerstone of organic synthesis.

Proposed Synthetic Pathway

The most direct and widely applicable method for the synthesis of a primary amide from a carboxylic acid involves an initial activation of the carboxyl group, followed by nucleophilic attack by ammonia.

synthesis reactant 4-Methoxythiophene-3-carboxylic acid intermediate Activated Intermediate (e.g., Acid Chloride) reactant->intermediate Activating Agent (e.g., SOCl₂, Oxalyl Chloride) product This compound intermediate->product Ammonia Source (e.g., NH₃, NH₄OH)

Figure 2: General synthetic scheme for this compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Activation of 4-methoxythiophene-3-carboxylic acid

  • To a stirred solution of 4-methoxythiophene-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an activating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

Causality: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is crucial. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ammonia.

Step 2: Amidation

  • The crude acid chloride is dissolved in a fresh portion of an anhydrous aprotic solvent.

  • The solution is cooled to 0 °C, and an excess of a source of ammonia, such as a solution of ammonia in dioxane or concentrated ammonium hydroxide, is added slowly.

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the more polar amide product. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the following section.

Spectroscopic and Analytical Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two thiophene ring protons, the methoxy group protons, and the amide protons. The thiophene protons will likely appear as doublets in the aromatic region, with their coupling constant indicating their relative positions. The methoxy protons will be a singlet, and the amide protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the electronic effects of the methoxy and carboxamide substituents.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[6][7]

Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H Stretch (Amide)3400-3200 (two bands)
C-H Stretch (Aromatic)~3100
C=O Stretch (Amide I)~1660
N-H Bend (Amide II)~1620
C-O-C Stretch (Ether)1250-1050
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) or the methoxy group (-OCH₃).[8][9][10][11]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carboxamide group on the thiophene ring.

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic substitution than benzene.[12] The methoxy group at the 4-position is an activating, ortho-, para-director. However, in this case, the positions ortho to the methoxy group are the 3- and 5-positions. The 3-position is already substituted. Therefore, electrophilic attack is most likely to occur at the 5-position. The carboxamide group at the 3-position is a deactivating, meta-director. Its influence will further direct incoming electrophiles to the 5-position.

Figure 3: Predicted regioselectivity of electrophilic substitution.

Nucleophilic Aromatic Substitution

While less common for electron-rich thiophenes, nucleophilic aromatic substitution can occur under specific conditions, especially if a good leaving group is present. The presence of the electron-withdrawing carboxamide group could potentially facilitate such reactions.

Applications in Drug Discovery and Materials Science

Thiophene carboxamide derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities.[4][13]

Anticancer Research

Numerous studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. They have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. For instance, derivatives of thiophene-3-carboxamide have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Other Therapeutic Areas

The thiophene carboxamide scaffold has also been explored for its potential in treating a range of other diseases, including inflammatory conditions and infectious diseases.

Materials Science

The conjugated π-system of the thiophene ring makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy and carboxamide substituents can be used to tune the electronic properties and solid-state packing of these materials.[14]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable building block in the ever-expanding field of thiophene chemistry. Its synthesis from readily available starting materials, coupled with the versatile reactivity of the thiophene core, opens up numerous avenues for the development of novel compounds with potential applications in medicine and materials science. This guide has provided a foundational understanding of its properties and potential, and it is our hope that it will serve as a catalyst for further research and innovation in this exciting area.

References

  • Matrix Fine Chemicals. This compound | CAS 65369-29-1. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. | Chemistry. [Link]

  • Sabila, P. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

  • MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of Materials Chemistry A. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of Thiophene fused arylbenzo[1][2]thieno[2,3- d]thiazole derivatives. [Link]

  • PubMed. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • The Royal Society of Chemistry. Supporting information for -. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ResearchGate. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]

Sources

"4-Methoxythiophene-3-carboxamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxythiophene-3-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore synthetic routes, and discuss its emerging significance as a building block for novel therapeutic agents.

Part 1: Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both a methoxy and a carboxamide group. These functional groups are critical to its chemical reactivity and biological interactions.

Molecular Identity

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations in synthesis and quantitative analysis.

  • Molecular Formula: C₆H₇NO₂S[3][4]

  • Molecular Weight: 157.19 g/mol [3][4]

  • CAS Number: 65369-29-1[3][4]

  • IUPAC Name: this compound[3][4]

Structural and Physicochemical Data

The arrangement of atoms and the resulting physicochemical properties dictate the compound's behavior in different environments, from reaction solvents to biological systems. This data is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂S[3][4]
Molecular Weight 157.19 g/mol [3][4]
Melting Point 120 °C
Boiling Point 304.9°C at 760 mmHg
Density 1.292 g/cm³
SMILES COC1=CSC=C1C(=O)N[3][4]
InChIKey NYYTVZAHSFIFFN-UHFFFAOYSA-N[3][4]

The molecular structure, depicted below, is key to understanding its reactivity. The electron-donating methoxy group at the 4-position influences the electron density of the thiophene ring, while the carboxamide at the 3-position provides sites for hydrogen bonding, a critical interaction in biological recognition processes.

Caption: Molecular Structure of this compound.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid precursor, 4-methoxythiophene-3-carboxylic acid.[5][6] Understanding this process provides a framework for producing this and related derivatives for research and development.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is to disconnect the amide bond. This retrosynthetic step identifies 4-methoxythiophene-3-carboxylic acid and ammonia (or an ammonia equivalent) as the key precursors. The carboxylic acid itself can be derived from other substituted thiophenes, but for the purpose of this guide, we will consider it a commercially available starting material.[7][8]

retrosynthesis target This compound precursor1 4-Methoxythiophene-3-carboxylic acid target->precursor1 Amide Disconnection precursor2 Amine Source (e.g., NH₃, NH₄Cl) target->precursor2 Amide Disconnection

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Amide Formation

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective laboratory-scale method involves activating the carboxylic acid with a coupling agent, followed by the addition of an amine source. This approach avoids the high temperatures and pressures often required for direct thermal condensation.

Objective: To synthesize this compound from 4-methoxythiophene-3-carboxylic acid.

Materials:

  • 4-methoxythiophene-3-carboxylic acid[7][8]

  • 1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., DCC, HATU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxythiophene-3-carboxylic acid (1.0 eq) in anhydrous THF.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Causality: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, with the evolution of CO₂ gas. This intermediate is susceptible to nucleophilic attack by an amine.

    • Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step can often be monitored by the cessation of gas evolution.

  • Amine Addition and Coupling:

    • In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and triethylamine (2.0 eq) in a minimal amount of water and THF to ensure solubility. Causality: Triethylamine is used to deprotonate the ammonium ion, generating free ammonia in situ, which acts as the nucleophile. Using an excess ensures the reaction goes to completion.

    • Add the ammonia solution dropwise to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight (12-18 hours).

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Causality: The bicarbonate wash removes any unreacted carboxylic acid, while the brine wash helps to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Thiophene-based compounds are of significant interest due to their structural similarity to phenyl rings but with distinct electronic properties, making them valuable bioisosteres. The thiophene carboxamide core, in particular, has been identified in numerous compounds with potent biological activity.

Role as a Pharmacophore

The thiophene carboxamide moiety serves as a versatile scaffold for building molecules that can interact with various biological targets. Research has shown that derivatives of this core structure exhibit a range of activities, including:

  • Anticancer Activity: Many thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[1][9][10] They can act as inhibitors of key enzymes involved in cell growth and proliferation, such as EGFR kinase and VEGFR-2.[9][11]

  • Kinase Inhibition: The scaffold is well-suited for targeting the ATP-binding pocket of kinases, a major class of drug targets in oncology and inflammatory diseases.[11]

  • Central Nervous System (CNS) Activity: Certain thiophene carboxamide derivatives have been investigated for their effects on the central nervous system.[6]

The methoxy group on the this compound core can be crucial for orienting the molecule within a binding pocket and can be a site for metabolic transformation. The carboxamide group is a key hydrogen bond donor and acceptor, vital for anchoring the molecule to its protein target.

applications cluster_core This compound Core cluster_apps Therapeutic Areas core Thiophene Carboxamide Scaffold oncology Oncology / Anticancer Agents[1][10][11] core->oncology inflammation Kinase Inhibition (Inflammation)[12] core->inflammation cns CNS Disorders[7] core->cns

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 4-Methoxythiophene-3-carboxamide, a key heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles, outlines robust experimental protocols, and leverages data from structurally analogous compounds to provide a predictive and practical framework for its characterization.

Introduction: Physicochemical Landscape of a Thiophene Carboxamide

This compound (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ) is a substituted thiophene derivative featuring a methoxy group at the 4-position and a carboxamide group at the 3-position. The interplay of these functional groups dictates its physicochemical properties, influencing its behavior in various solvent systems and its resilience to degradative forces. The thiophene ring, an aromatic heterocycle, is a common scaffold in medicinal chemistry.[1][2] While the core thiophene structure is soluble in many organic solvents, its aqueous solubility is generally low.[1] The introduction of a polar carboxamide group and a moderately polar methoxy group is expected to modulate this solubility profile.

Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.[2]

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. This section outlines both predictive insights based on analogous compounds and a detailed protocol for the empirical determination of solubility.

Predicted Solubility Characteristics

Based on the solubility of related compounds, we can infer the likely solubility profile of this compound:

  • Aqueous Solubility: The presence of the polar carboxamide group will likely increase aqueous solubility compared to unsubstituted thiophene. However, the overall molecule is still expected to have limited water solubility. For comparison, 3-thiophenecarboxylic acid shows some water solubility (0.2 g/10 mL), while an estimated value for 2-methoxythiophene is 1597 mg/L.[3]

  • Organic Solvent Solubility: Thiophene and its derivatives are generally soluble in a range of organic solvents.[1] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexanes is expected to be low.

Quantitative Solubility Data of Analogous Compounds

To provide a more quantitative perspective, the following table summarizes available solubility data for structurally related molecules.

CompoundSolventSolubilitySource
3-Thiophenecarboxylic acidWater20 mg/mL
2-Methoxythiophene (estimated)Water1.6 mg/mL[3]
3-Thiophenecarboxaldehyde (estimated)Water14.7 mg/mL[4]

This data should be used as a directional guide, as the specific combination of substituents in this compound will lead to a unique solubility profile.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC analysis. Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculation: Use the calibration curve to calculate the concentration of the compound in the original saturated solution. This concentration represents the equilibrium solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Prepare HPLC Calibration Curve F Analyze by HPLC A->F B Add excess compound to solvent C Equilibrate in shaker (constant T) B->C D Collect and filter supernatant C->D E Dilute filtered sample D->E E->F G Determine concentration from calibration curve F->G H Calculate Equilibrium Solubility G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a critical component of its development, ensuring its quality, safety, and efficacy over its shelf life. Forced degradation studies are employed to identify potential degradation products and pathways.

Predicted Stability of this compound

The chemical structure of this compound suggests potential areas of instability:

  • Oxidative Degradation: The electron-rich thiophene ring is susceptible to oxidation, potentially forming thiophene S-oxides.[5] The presence of the methoxy group may also be a site for oxidative demethoxylation.[6]

  • Hydrolytic Degradation: The carboxamide functional group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, although amides are generally more stable to hydrolysis than esters.

  • Photodegradation: Thiophene derivatives can be susceptible to photodegradation, and dedicated photostability studies are necessary to evaluate this.

It is noteworthy that the presence of an electron-withdrawing group, such as the carboxamide at the 3-position, may increase the metabolic stability of the thiophene ring.[7]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions to accelerate its decomposition.

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

A stock solution of this compound is prepared and subjected to the following stress conditions in parallel with a control solution (un-stressed stock solution).

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Heat at an elevated temperature (e.g., 60-80 °C) for a specified time.

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Heat at an elevated temperature (e.g., 60-80 °C) for a specified time.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with 3% H₂O₂.

    • Keep at room temperature for a specified time.

  • Thermal Degradation:

    • Expose the solid drug or a solution to dry heat in an oven (e.g., 80-100 °C) for a specified time.

  • Photolytic Degradation:

    • Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

Analysis:

  • Analyze the stressed samples and the control sample by a stability-indicating HPLC method (typically with a PDA or MS detector).

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of API B Acidic Hydrolysis (HCl, Heat) A->B C Basic Hydrolysis (NaOH, Heat) A->C D Oxidative (H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (Light) A->F G Analyze by Stability-Indicating HPLC-PDA/MS B->G C->G D->G E->G F->G H Identify and Quantify Degradants G->H I Elucidate Degradation Pathways H->I

Caption: Forced Degradation Study Workflow.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Recommended HPLC Method Parameters (starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis detector at a wavelength of maximum absorbance for this compound, or a PDA detector to monitor peak purity. For identification of degradation products, an MS detector is highly recommended.

Conclusion and Future Directions

For drug development professionals, the next steps should involve the execution of these experimental protocols to generate empirical data. This will enable informed decisions regarding formulation development, manufacturing processes, and the establishment of appropriate storage conditions and shelf-life for any potential drug product containing this compound.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • 3-thiophene carboxaldehyde. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • THIOPHENE-3-CARBOXAMIDE. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

  • 2-methoxythiophene. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

  • Chemical Properties of 2-Methoxythiophene. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Thiophene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved January 21, 2026, from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 4-Methylthiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass. Retrieved January 21, 2026, from [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Removal of single and dual ring thiophene's from dodecane using cavitation based processes. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). Biblioteca Digital do IPB. Retrieved January 21, 2026, from [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 21, 2026, from [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • KEGG Degradation of aromatic compounds. (n.d.). KEGG. Retrieved January 21, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories. Retrieved January 21, 2026, from [Link]

  • Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Thiophene degradation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-Methylthiophene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

"4-Methoxythiophene-3-carboxamide" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxythiophene-3-carboxamide

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a substituted thiophene, represents a scaffold of significant interest due to the prevalence of thiophene moieties in medicinal chemistry. The unambiguous confirmation of its molecular structure is the foundational step for any further investigation into its biological activity or material properties. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures. As Senior Application Scientist, my objective is to not only present the data but to explain the causal relationships between the molecular structure and its spectral output, offering a self-validating framework for researchers in the field.

Molecular Overview

This compound (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ) is an aromatic heterocyclic compound. Its structure is characterized by a five-membered thiophene ring, substituted at the 4-position with an electron-donating methoxy group (-OCH₃) and at the 3-position with an electron-withdrawing carboxamide group (-CONH₂). This specific substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Theoretical Basis & Causality

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (like -OCH₃) shield nearby protons, shifting their signals upfield (to lower ppm), while electron-withdrawing groups (like -CONH₂) deshield them, causing a downfield shift. In ¹³C NMR, the same principles apply to the carbon atoms. The number of signals, their splitting patterns (multiplicity), and their integration values collectively allow for a complete structural assignment.

Predicted ¹H NMR Spectrum

Based on established substituent effects in thiophene systems, the ¹H NMR spectrum in a solvent like CDCl₃ is predicted to show four distinct signals.[1]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.10Doublet (d)1HH-2This proton is adjacent to the sulfur atom and ortho to the electron-withdrawing carboxamide group, leading to significant deshielding. It will be split by H-5.
~ 6.85Doublet (d)1HH-5This proton is influenced by the electron-donating methoxy group at the adjacent C-4, causing an upfield shift. It is split by H-2.
~ 5.5 - 7.0Broad Singlet (br s)2H-CONH₂Amide protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent.
~ 3.90Singlet (s)3H-OCH₃Methoxy protons are magnetically equivalent and not coupled to other protons, hence they appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule. Additivity rules and data from substituted thiophenes provide a reliable estimation of their chemical shifts.[2][3]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 165C=O (Amide)The carbonyl carbon is highly deshielded and appears furthest downfield.
~ 158C-4 (C-OCH₃)This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~ 128C-2The carbon adjacent to the sulfur and the carboxamide group.
~ 125C-3 (C-CONH₂)The carbon bearing the carboxamide group.
~ 105C-5This carbon is shielded by the adjacent electron-donating methoxy group.
~ 58-OCH₃The methoxy carbon is a typical aliphatic carbon attached to an oxygen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is preferable if hydrogen bonding with the amide protons is to be observed more clearly.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Theoretical Basis & Causality

The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The key functional groups in this compound—amide, methoxy, and the thiophene ring—each have characteristic absorption frequencies.

Characteristic Absorption Bands

The IR spectrum will be dominated by strong absorptions from the amide group.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3400 - 3100Medium-Strong, two bandsN-H StretchPrimary Amide (-CONH₂)[4][5]
~ 3050MediumC-H StretchAromatic (Thiophene ring)[6][7]
2980 - 2850MediumC-H StretchAliphatic (-OCH₃)[6]
~ 1660StrongC=O Stretch (Amide I band)Primary Amide (-CONH₂)[8]
~ 1620MediumN-H Bend (Amide II band)Primary Amide (-CONH₂)[4]
1550 - 1450MediumC=C StretchAromatic (Thiophene ring)[7]
~ 1250StrongC-O StretchAryl-Alkyl Ether (-OCH₃)
~ 850 - 700Medium-StrongC-H Out-of-plane bendSubstituted Thiophene
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity and substructures.

Theoretical Basis & Causality

In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and fragments in predictable ways, typically breaking the weakest bonds or forming stable carbocations or neutral fragments. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can determine the mass of the molecular ion with enough accuracy to confirm its elemental composition.

Molecular Ion and Predicted Fragmentation
  • Molecular Ion (M⁺•): The exact mass of C₆H₇NO₂S is 157.0198. HRMS should detect a protonated molecule [M+H]⁺ at m/z 158.0270.

  • Fragmentation: The fragmentation of aromatic amides is often dominated by cleavage of the amide bond.[9] The primary fragmentation pathways are expected to be:

    • α-Cleavage: Cleavage of the bond between the thiophene ring and the carbonyl group to form a stable acylium ion.

    • Loss of Amide Radical: Cleavage of the C-N bond.

    • Loss from Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

G M [C₆H₇NO₂S]⁺• m/z = 157 frag1 [C₅H₄OS-C=O]⁺ m/z = 141 M->frag1 - •NH₂ frag2 [C₆H₄NO₂S]⁺ m/z = 142 M->frag2 - •CH₃ frag3 [C₅H₄S-CONH₂]⁺ m/z = 126 frag2->frag3 - O

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation (ESI-HRMS):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation.

  • Instrumentation (ESI-HRMS):

    • Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire data in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Sample Introduction (EI-MS):

    • Introduce a small amount of the solid sample via a direct insertion probe or by injecting a solution into a GC-MS system.

  • Instrumentation (EI-MS):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

Part 4: Integrated Spectroscopic Analysis for Structural Verification

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. This creates a self-validating system that leaves no ambiguity in the structural assignment.

G cluster_0 Hypothesized Structure cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation cluster_3 Final Confirmation Structure This compound NMR NMR (¹H, ¹³C) Structure->NMR Analysis IR IR Structure->IR Analysis MS MS Structure->MS Analysis NMR_Data Framework (C-H Connectivity) NMR->NMR_Data IR_Data Functional Groups (-CONH₂, -OCH₃) IR->IR_Data MS_Data Molecular Weight & Formula (C₆H₇NO₂S) MS->MS_Data Confirmation Unambiguous Structural Confirmation NMR_Data->Confirmation Cross-Validation IR_Data->Confirmation Cross-Validation MS_Data->Confirmation Cross-Validation

Caption: Workflow for integrated spectroscopic analysis.

  • MS Confirms the Formula: High-resolution mass spectrometry first confirms the elemental composition as C₆H₇NO₂S.

  • IR Identifies Key Groups: IR spectroscopy confirms the presence of the essential primary amide (N-H and C=O stretches) and ether (C-O stretch) functional groups.

  • NMR Elucidates the Skeleton:

    • ¹H NMR confirms the presence of all 7 protons and their immediate environments: two distinct aromatic protons on the thiophene ring, two amide protons, and three methoxy protons. The coupling between the two aromatic protons confirms their adjacency.

    • ¹³C NMR confirms the presence of all 6 unique carbon atoms, including the carbonyl, the four distinct thiophene carbons, and the methoxy carbon.

References

  • Stenutz, R. NMR chemical shift prediction of thiophenes. Available at: [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available at: [Link]

  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link]

  • da Silva, J. A., & de Souza, G. E. (2018).
  • SpectraBase. 3-Methoxy-5-(2-thienyl)thiophene-2-carboxaldehyde. Available at: [Link]

  • SpectraBase. N-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Masumarra, G., & Ballistreri, F. P. (1980). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Organic Magnetic Resonance, 13(4), 237-239.
  • Scribd. Typical Infrared Absorption Frequencies. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • YouTube. Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023). Available at: [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Woolston, J. E., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Organic Chemistry, 1(1), 6-10.
  • PubChem. 3-[(2-Methylphenyl)methoxy]thiophene-2-carboxamide. (2026). Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link]

  • University of Colorado Boulder. IR: amines. Available at: [Link]

  • Cheminfo.org. Predict 1H NMR spectra. Available at: [Link]

  • Michigan State University. IR Absorption Table. Available at: [Link]

  • SpectraBase. 2-Thiophenecarboxamide, 3-methoxy-. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information Carboxamide carbonyl-ruthenium(II) complexes. Available at: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • NMRDB.org. Predict all NMR spectra. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Thiophene Scaffolds in Medicinal Chemistry

Thiophene-based compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents. Its unique electronic properties and ability to form a wide range of derivatives have led to its incorporation into numerous clinically approved drugs. Within this important class of compounds, thiophene-3-carboxamides are gaining significant attention for their potential in oncology, infectious diseases, and beyond. This guide focuses on a specific, yet promising derivative: 4-Methoxythiophene-3-carboxamide, providing a comprehensive overview of its procurement, synthesis, and potential applications for researchers and drug development professionals.

Commercial Availability: A Tale of a Precursor-Driven Approach

Direct commercial sourcing of this compound (CAS 65369-29-1) is limited to a few specialized chemical suppliers who typically synthesize it on demand. This often translates to longer lead times and higher costs. Our investigation has identified the following potential suppliers for the target compound:

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberNotes
Matrix Fine Chemicals65369-29-1Available upon request.[1]
JHECHEM CO LTD65369-29-1Listed as a product.[2]
abcr GmbH65369-29-1Listed with 95% purity.

Pricing for this compound is generally not publicly available and requires a direct quote from the suppliers.

A more practical and cost-effective approach for researchers is the in-house synthesis from its readily available precursor, 4-methoxythiophene-3-carboxylic acid . This precursor is offered by several major chemical suppliers, ensuring a consistent and accessible starting material for your research needs.

Table 2: Commercial Suppliers of 4-methoxythiophene-3-carboxylic acid

SupplierProduct NamePurityPack SizeIndicative Price (USD)
Sigma-Aldrich4-methoxythiophene-3-carboxylic acid, AldrichCPRNot specified100 mg~$98.00
LabSolu4-methoxythiophene-3-carboxylic acidReagent Grade100 mg~$207.77[3]
BLD Pharm4-Methoxythiophene-3-carboxylic acid--Inquiry needed

Please note that the prices listed are for reference purposes only and may vary. It is advisable to contact the suppliers directly for a formal quote.

From Acid to Amide: A Practical Guide to Synthesis

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic chemistry. The most common and effective method involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.

Workflow for the Synthesis of this compound

G cluster_0 Activation Step cluster_1 Amidation Step cluster_2 Work-up and Purification A 4-methoxythiophene- 3-carboxylic acid C Activated Intermediate (O-acylisourea) A->C Reaction in aprotic solvent B Coupling Agent (e.g., EDC, DCC) B->C E 4-Methoxythiophene- 3-carboxamide C->E Nucleophilic attack D Ammonia Source (e.g., Ammonium Chloride, Ammonia solution) D->E F Reaction Mixture E->F G Extraction & Washing F->G H Column Chromatography G->H I Pure Product H->I

Caption: A generalized workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 4-methoxythiophene-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[4]

  • Ammonium chloride

  • A suitable base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a mixture of ethyl acetate and hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxythiophene-3-carboxylic acid (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of Carboxylic Acid: To the stirred solution, add the coupling agent (EDC or DCC, 1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes. The formation of the active O-acylisourea intermediate occurs during this step.[5]

  • Amidation: In a separate flask, prepare a solution or suspension of ammonium chloride (1.5-2.0 equivalents) and the base (2.0-2.5 equivalents) in the same anhydrous solvent. Add this mixture dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Transfer the filtrate or the EDC reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure this compound.

The Scientific Significance and Potential Applications of Thiophene-3-Carboxamide Derivatives

The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific research on this compound is not extensively published, the broader class of thiophene-carboxamides has shown significant promise in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potential of thiophene-carboxamide derivatives as anticancer agents.[6] These compounds have been shown to target various pathways involved in tumor growth and proliferation.

  • VEGFR-2 Inhibition: Certain thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.[7]

  • Tubulin Polymerization Inhibition: Some thiophene-carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[8] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Antifungal Properties

Thiophene-3-carboxamide derivatives have also demonstrated significant antibacterial and antifungal activities.[9][10] These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Other Potential Therapeutic Areas

The versatility of the thiophene-carboxamide scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory agents

  • Anticonvulsants

  • Analgesics

The methoxy group at the 4-position of the thiophene ring in this compound can influence the compound's electronic properties and its interaction with biological targets. This substitution pattern provides a valuable starting point for further chemical modifications to optimize potency and selectivity for a desired therapeutic effect.

Conclusion and Future Directions

This compound, while not a readily available commercial product, represents a valuable building block for researchers and drug development professionals. Its synthesis from the commercially accessible 4-methoxythiophene-3-carboxylic acid is straightforward, utilizing standard amide coupling methodologies. The broader class of thiophene-3-carboxamide derivatives has demonstrated significant potential in oncology and infectious diseases, making this scaffold a compelling starting point for the design and synthesis of novel therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed. (2004). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 65369-29-1. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Retrieved from [Link]

  • Pharma Info Source. (n.d.). CAS 65369-29-1 suppliers, this compound suppliers. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 207). Retrieved from [Link]

  • EPO. (n.d.). Thiophene-carboxamide derivatives and their pharmaceutical use - Patent 0371594. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 65369-29-1. Retrieved from [Link]

  • NIH. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(methoxycarbonyl)thiophene-3-carboxylic acid (C7H6O4S). Retrieved from [Link]

Sources

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a diverse array of therapeutic agents. This in-depth technical guide delves into the discovery and history of a key exemplar of this class, 4-Methoxythiophene-3-carboxamide. We will explore its seminal synthesis, the underlying chemical principles, and the broader context of its emergence as a valuable building block in the quest for novel bioactive molecules. This document will provide a detailed examination of the synthetic pathways, experimental considerations, and the scientific legacy of this unassuming yet significant compound.

Introduction: The Rise of Thiophene in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has garnered immense interest from synthetic and medicinal chemists for decades.[1] Its unique electronic properties, including its ability to act as a bioisostere for a phenyl ring, and the capacity of the sulfur atom to engage in hydrogen bonding, make it an attractive component in the design of new drugs.[1] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The introduction of a carboxamide functional group onto the thiophene core further enhances its potential for molecular recognition, allowing for targeted interactions with biological macromolecules.

This guide focuses on a specific, yet foundational, member of this family: this compound. While not a blockbuster drug in itself, its synthesis and the chemistry of its precursors represent a significant step in the exploration of substituted thiophenes as versatile intermediates in drug discovery.

The Seminal Synthesis: The Work of Press, Hofmann, and Safir (1979)

The first documented synthesis of 4-alkoxy-3-substituted thiophenes, including the direct precursors to this compound, was reported in a 1979 paper in the Journal of Organic Chemistry by Jeffery B. Press, Corris M. Hofmann, and Sidney R. Safir.[4] Their research was aimed at preparing novel thieno[5][6]tricyclic systems, and the 4-alkoxy-3-substituted thiophenes were designed as key intermediates.[4]

The foundational discovery was the development of a robust method to synthesize methyl 4-hydroxythiophene-3-carboxylate, which could then be alkylated to the corresponding methoxy derivative. This work laid the groundwork for the subsequent preparation of the target carboxamide.

Synthetic Pathway to 4-Methoxythiophene-3-carboxylic Acid

The synthesis commenced with the Dieckmann condensation of dimethyl 3-thiapentanedioate to form methyl 4-oxotetrahydrothiophene-3-carboxylate. This intermediate was then aromatized to methyl 4-hydroxythiophene-3-carboxylate. The subsequent etherification of the hydroxyl group to a methoxy group, followed by saponification of the ester, yielded the crucial precursor, 4-methoxythiophene-3-carboxylic acid.

synthetic_pathway A Dimethyl 3-thiapentanedioate B Methyl 4-oxotetrahydro- thiophene-3-carboxylate A->B  Dieckmann  Condensation   C Methyl 4-hydroxy- thiophene-3-carboxylate B->C  Aromatization   D Methyl 4-methoxy- thiophene-3-carboxylate C->D  Etherification   E 4-Methoxythiophene- 3-carboxylic acid D->E  Saponification  

Caption: Synthetic pathway to 4-methoxythiophene-3-carboxylic acid.

Conversion to this compound

With 4-methoxythiophene-3-carboxylic acid in hand, the conversion to the corresponding carboxamide is a standard, yet crucial, transformation in organic synthesis. The abstract of the 1979 paper by Press, Hofmann, and Safir confirms the preparation of amides from the synthesized carboxylic acids.[4] This conversion is typically achieved by first activating the carboxylic acid, followed by reaction with an amine source, in this case, ammonia or an ammonium salt.

Common methods for this transformation include:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride. This intermediate then readily reacts with ammonia to yield the primary amide.

  • Peptide Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and an amine.[7][8]

amidation_pathway A 4-Methoxythiophene- 3-carboxylic acid B Activated Carboxylic Acid Derivative (e.g., Acyl Chloride) A->B  Activation   C 4-Methoxythiophene- 3-carboxamide B->C  Amination  (Ammonia)  

Caption: General pathway for the conversion of the carboxylic acid to the carboxamide.

Experimental Protocols

The following protocols are based on the methodologies described by Press, Hofmann, and Safir, and general principles of organic synthesis.

Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate
  • Principle: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, dimethyl 3-thiapentanedioate is treated with a strong base to induce cyclization.

  • Procedure:

    • To a solution of sodium methoxide in methanol, add dimethyl 3-thiapentanedioate dropwise at reflux.

    • After the addition is complete, continue to heat the reaction mixture under reflux for the specified time.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by distillation or chromatography.[9]

Synthesis of Methyl 4-hydroxythiophene-3-carboxylate
  • Principle: Aromatization of the β-keto ester is achieved through an oxidation reaction.

  • Procedure:

    • Dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate in a suitable solvent (e.g., carbon tetrachloride).

    • Add a solution of sulfuryl chloride in the same solvent dropwise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed for a specified time.

    • Isolate the product from the reaction mixture. This may involve washing with an aqueous solution to remove inorganic byproducts.

    • Purify the resulting methyl 4-hydroxythiophene-3-carboxylate, likely through recrystallization.

Synthesis of Methyl 4-methoxythiophene-3-carboxylate
  • Principle: The hydroxyl group of the thiophene is converted to a methoxy group via a Williamson ether synthesis or by reaction with a methylating agent.

  • Procedure:

    • To a solution of methyl 4-hydroxythiophene-3-carboxylate in a suitable solvent (e.g., acetone), add an excess of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate).

    • Heat the reaction mixture at reflux for several hours.

    • After cooling, evaporate the solvent and treat the residue with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over a drying agent, and concentrate it to obtain the crude product.

    • Purify by distillation or chromatography.

Synthesis of 4-Methoxythiophene-3-carboxylic Acid
  • Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification).

  • Procedure:

    • Dissolve methyl 4-methoxythiophene-3-carboxylate in a solution of sodium hydroxide in a mixture of water and a co-solvent like methanol.

    • Heat the mixture at reflux until the reaction is complete (as monitored by, for example, TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3.

    • Extract the precipitated carboxylic acid with an organic solvent.

    • Dry the organic extract and remove the solvent under reduced pressure to yield 4-methoxythiophene-3-carboxylic acid.

Synthesis of this compound
  • Principle: The carboxylic acid is activated and then reacted with an amine source. The following is a general procedure for the acyl chloride method.

  • Procedure:

    • To a solution of 4-methoxythiophene-3-carboxylic acid in a dry, inert solvent (e.g., dichloromethane), add an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acyl chloride in a dry, inert solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

    • Stir the reaction mixture vigorously.

    • Collect the precipitated solid by filtration, wash it with cold water, and dry it to obtain this compound.

Characterization and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Methoxythiophene-3-carboxylic acid C₆H₆O₃S158.18SolidNot specified
This compound C₆H₇NO₂S157.19SolidNot specified

Note: Specific melting points would be determined experimentally upon synthesis and purification.

Significance and Subsequent Developments

The work of Press, Hofmann, and Safir in 1979 was instrumental in opening up the chemistry of 4-alkoxy-substituted thiophenes. While their initial goal was the synthesis of tricyclic systems, the intermediates they created, including the precursors to this compound, have become valuable tools for medicinal chemists.

The thiophene carboxamide scaffold has since been incorporated into a multitude of compounds with diverse biological activities:

  • Anticancer Agents: Numerous thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects.[10][11][12] These compounds have been shown to target various mechanisms in cancer cells, including the inhibition of crucial enzymes and the induction of apoptosis.[10]

  • Antibacterial and Antifungal Agents: The structural features of thiophene carboxamides make them promising candidates for the development of new antimicrobial drugs.[13]

  • Enzyme Inhibitors: The ability of the carboxamide group to form hydrogen bonds has been exploited in the design of inhibitors for a range of enzymes.

The synthetic routes established in the late 1970s have provided a reliable foundation for the preparation of a vast library of substituted thiophene carboxamides, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds in various drug discovery programs.

Conclusion

The discovery and synthesis of this compound, rooted in the foundational work on 4-alkoxy-3-substituted thiophenes, exemplifies the often-serendipitous nature of chemical research. Initially conceived as an intermediate for more complex heterocyclic systems, this compound and its structural class have evolved into a significant platform for the development of new therapeutic agents. The robust synthetic methodologies established over four decades ago continue to empower researchers to explore the rich chemical space of thiophene carboxamides, underscoring the enduring legacy of fundamental organic synthesis in the advancement of medicinal chemistry.

References

  • Press, J. B., Hofmann, C. M., & Safir, S. R. (1979). Thiophene systems. 2. Synthesis and chemistry of some 4-alkoxy-3-substituted thiophene derivatives. The Journal of Organic Chemistry, 44(19), 3292–3296.
  • Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives.
  • (Reference placeholder for a general organic chemistry textbook covering condens
  • (Reference placeholder for a general organic chemistry textbook covering aromatiz
  • (Reference placeholder for a general organic chemistry textbook covering ether synthesis)
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023).
  • (Reference placeholder for a review on the applications of thiophenes in medicinal chemistry)
  • (Reference placeholder for a paper on the synthesis of thiophene carboxamides as enzyme inhibitors)
  • (Reference placeholder for a paper on the biological activity of thiophene deriv
  • Mioc, A., Avram, S., Duda-Seiman, D., Ghiulai, R., Funar-Timofei, S., Avram, C., ... & Coricovac, D. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11449.
  • Akatsuka, A., Kojima, N., Okamura, M., Dan, S., Yamori, T., & Koyano, T. (2015). A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. Cancer Medicine, 4(5), 765–774.
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • Kojima, N., Akatsuka, A., Yamori, T., & Koyano, T. (2014). Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. European Journal of Medicinal Chemistry, 86, 559–564.
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • (Reference placeholder for a paper on the synthesis of thiophene deriv
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023).
  • Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., ... & Dwivedi, A. R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2139-2165.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Chorghade, M. S., Lee, D., Parhi, A. K., & Tsai, C. C. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2010(1), 1-13.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its inherent aromaticity, planarity, and capacity for functionalization make it an attractive framework for designing molecules that can effectively interact with various biological targets.[1] Within this class, 4-methoxythiophene-3-carboxamide and its derivatives have emerged as a particularly promising area of research, demonstrating significant potential in the development of novel therapeutics, especially in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and related chemical structures, with a focus on their applications in drug discovery and development.

The Core Scaffold: Synthesis and Characterization of this compound

The synthesis of this compound typically originates from its corresponding carboxylic acid precursor, 4-methoxythiophene-3-carboxylic acid. The conversion of the carboxylic acid to the primary amide can be achieved through several standard yet robust synthetic methodologies.

Synthetic Strategy: From Carboxylic Acid to Amide

The primary challenge in this conversion is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine source, in this case, ammonia or an equivalent. Two principal and reliable methods for this transformation are detailed below.

Method 1: Carbodiimide-Mediated Coupling

Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for their mild reaction conditions and high yields. This method avoids the harsh conditions associated with other activation techniques.

Experimental Protocol:

  • Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxythiophene-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as EDC (1.1-1.5 eq) and a catalytic amount of an additive like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride in the presence of a non-nucleophilic base (e.g., triethylamine), to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices: The use of EDC as a coupling agent allows for the in-situ formation of a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by ammonia. The addition of DMAP acts as a catalyst by forming an even more reactive acyl-pyridinium species, accelerating the reaction. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

Method 2: Acyl Chloride Formation and Subsequent Amination

This classic two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 4-methoxythiophene-3-carboxylic acid (1.0 eq) in an anhydrous, non-protic solvent (e.g., DCM or toluene), add thionyl chloride (SOCl₂) (1.2-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxythiophene-3-carbonyl chloride.

  • Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.

  • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Work-up and Purification: The resulting solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The subsequent amination is a rapid and exothermic reaction, necessitating cooling to control the reaction rate and minimize side product formation.

Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the thiophene ring protons, the methoxy group protons, and the amide protons. The chemical shifts and coupling constants provide information about the substitution pattern on the thiophene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the thiophene ring, and the methoxy carbon.

  • MS (Mass Spectrometry): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

  • IR (Infrared Spectroscopy): Will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending (amide II band).

Biologically Active Derivatives and Structure-Activity Relationships (SAR)

The this compound scaffold has served as a versatile template for the development of numerous biologically active molecules, particularly in the field of oncology. By strategic modification of the core structure, researchers have been able to modulate the potency and selectivity of these compounds against various cancer-related targets.

Thiophene Carboxamides as Anticancer Agents

A significant body of research has focused on the anticancer properties of thiophene carboxamide derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably as inhibitors of tubulin polymerization and as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).

Tubulin Polymerization Inhibitors

Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[2] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

A study on thiophene carboxamide derivatives as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) revealed that compounds with specific substitutions on the amide nitrogen exhibit significant cytotoxic activity against various cancer cell lines.[4][5]

Compound IDR Group (on Amide Nitrogen)Target Cell LineIC₅₀ (µM)
2b 3,4,5-trimethoxyphenylHep3B5.46[4][5]
2d 3,5-dimethoxyphenylHep3B8.85
2e 4-chloro-2,5-dimethoxyphenylHep3B12.58[4][5]

Table 1: Cytotoxic activity of selected N-aryl-5-(4-fluorophenyl)thiophene-2-carboxamide derivatives.[4]

The data suggests that the presence of multiple methoxy groups on the N-phenyl ring is beneficial for activity, likely mimicking the trimethoxyphenyl ring of CA-4 which is known to bind to the colchicine-binding site on tubulin.

Below is a diagram illustrating the mechanism of action for tubulin polymerization inhibitors.

Tubulin_Inhibition Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Inhibitor Thiophene Carboxamide Inhibitor Inhibitor->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by thiophene carboxamides.

VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[6] Several thiophene carboxamide derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][3]

The general structure-activity relationship for these inhibitors often involves a thiophene carboxamide core that serves as a hinge-binding motif within the ATP-binding pocket of the kinase. Modifications to other parts of the molecule are then used to optimize interactions with other regions of the active site and to improve pharmacokinetic properties.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by thiophene carboxamide derivatives.

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration VEGFR2->Migration Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiophene Carboxamide Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and its inhibition by thiophene carboxamides.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a rich and promising area for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this chemical space ripe for further exploration. The demonstrated activities as potent inhibitors of tubulin polymerization and VEGFR-2 signaling highlight their potential in oncology. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as improving their drug-like properties to facilitate their translation into clinical candidates. The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships, will undoubtedly lead to the development of novel and effective therapies based on this versatile thiophene carboxamide core.

References

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Ghandourah, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8202. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed, 36546947. [Link]

  • Google Patents. (1990). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • PrepChem. (2012). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. [Link]

  • Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Google Patents. (1989).
  • ResearchGate. Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. [Link]

  • ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]

  • PubChem. 3-[(2-Methylphenyl)methoxy]thiophene-2-carboxamide. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Methoxythiophene-3-carboxamide: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged structure," a core motif present in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile scaffold in drug design, enhancing biological activity and optimizing pharmacokinetic profiles.[4] While the broader family of thiophene derivatives has been extensively explored, the specific compound 4-Methoxythiophene-3-carboxamide (CAS: 65369-29-1) remains a largely uncharted territory, representing a significant opportunity for novel therapeutic development.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential research areas for this compound. Moving beyond a mere listing of possibilities, this document, grounded in the established principles of medicinal chemistry and drawing parallels from structurally related compounds, outlines strategic, data-driven approaches to unlock its therapeutic value. We will delve into three high-potential research avenues: oncology, infectious diseases, and neuropharmacology, providing detailed experimental workflows and the scientific rationale behind them.

Core Compound Profile

Property Value Source
IUPAC Name This compound[5]
CAS Number 65369-29-1[5]
Molecular Formula C6H7NO2S[5]
Molecular Weight 157.19 g/mol [5]
SMILES COC1=CSC=C1C(N)=O[5]

Proposed Research Area 1: Oncology - Targeting Cancer Cell Proliferation and Survival

The thiophene carboxamide scaffold is a recurring motif in compounds with demonstrated anticancer activity.[6][7][8] These molecules have been shown to exert their effects through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[8][9] Notably, a novel thiophene-3-carboxamide analog of annonaceous acetogenin has been reported to exhibit potent antitumor activity by inhibiting mitochondrial complex I.[10] This precedent strongly suggests that this compound warrants investigation as a potential anticancer agent.

Hypothesis:

This compound will exhibit cytotoxic and anti-proliferative effects on cancer cell lines through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Experimental Workflow:

A tiered screening approach is recommended to systematically evaluate the anticancer potential of this compound.

Tier 1: In Vitro Cytotoxicity Screening

  • Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

  • Protocol:

    • Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A375 (melanoma), HT-29 (colon)).[7] A non-cancerous cell line (e.g., HaCaT) should be included to assess selectivity.[7]

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Cell Treatment: Seed cells in 96-well plates and, after 24 hours of incubation, treat with varying concentrations of the compound.

    • Viability Assay: After 48-72 hours of treatment, assess cell viability using a standard MTT or resazurin-based assay.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Tier 2: Mechanistic Elucidation

  • Objective: To investigate the underlying mechanisms of action.

  • Protocols:

    • Cell Cycle Analysis: Treat cancer cells with the IC50 concentration of the compound and analyze the cell cycle distribution using flow cytometry after propidium iodide staining.

    • Apoptosis Assay: Quantify the induction of apoptosis using an Annexin V/PI staining kit and flow cytometry.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay to confirm the apoptotic pathway.[7]

    • Mitochondrial Membrane Potential Assay: Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1 to investigate the involvement of the intrinsic apoptotic pathway.[7]

Tier 3: Target Identification (Hypothesis-Driven)

  • Objective: To identify potential molecular targets.

  • Protocol:

    • Kinase Inhibition Profiling: Screen the compound against a panel of known cancer-related kinases to identify potential inhibitory activity. Thiophene derivatives have been identified as potent kinase inhibitors.[9]

    • Western Blot Analysis: Investigate the modulation of key proteins in relevant signaling pathways (e.g., Akt, MAPK, p53) following compound treatment.

G cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Studies cluster_tier3 Tier 3: Target Identification T1_Start Start: this compound T1_CellLines Cancer Cell Line Panel (e.g., MCF-7, A375, HT-29) + Normal Cell Line (HaCaT) T1_Start->T1_CellLines T1_Treatment Treat with Compound (Concentration Gradient) T1_CellLines->T1_Treatment T1_Assay Cell Viability Assay (MTT/Resazurin) T1_Treatment->T1_Assay T1_End Determine IC50 Values & Selectivity Index T1_Assay->T1_End T2_Start Proceed with Active Compound (IC50) T1_End->T2_Start If potent & selective T2_CellCycle Cell Cycle Analysis (Flow Cytometry) T2_Start->T2_CellCycle T2_Apoptosis Apoptosis Assay (Annexin V/PI) T2_Start->T2_Apoptosis T3_Start Based on Mechanistic Data T2_CellCycle->T3_Start T2_Caspase Caspase-3/7 Assay T2_Apoptosis->T2_Caspase T2_Mito Mitochondrial Potential (JC-1 Assay) T2_Apoptosis->T2_Mito T2_Mito->T3_Start T3_Kinase Kinase Inhibition Profiling T3_Start->T3_Kinase T3_Western Western Blot Analysis (Key Signaling Proteins) T3_Start->T3_Western T3_End Putative Target(s) Identified T3_Kinase->T3_End T3_Western->T3_End

Proposed Research Area 2: Infectious Diseases - A New Generation of Antimicrobials

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have a long history in this area, with some exhibiting significant antibacterial and antifungal activities.[11][12][13] The structural features of this compound, particularly the carboxamide group, suggest potential for interactions with microbial targets.

Hypothesis:

This compound possesses antimicrobial activity against clinically relevant bacterial and fungal strains by disrupting cell wall integrity or inhibiting essential metabolic pathways.

Experimental Workflow:

A systematic screening and characterization process will be employed to evaluate the antimicrobial properties.

Phase 1: Broad-Spectrum Antimicrobial Screening

  • Objective: To assess the antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus fumigatus).

    • Minimum Inhibitory Concentration (MIC) Determination: Use the broth microdilution method according to CLSI guidelines to determine the MIC of this compound.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Plate samples from the MIC assay onto agar plates to determine the concentration at which the compound is cidal.

Phase 2: Elucidation of the Mechanism of Action

  • Objective: To investigate how the compound exerts its antimicrobial effect.

  • Protocols:

    • Time-Kill Kinetic Assays: To understand the dynamics of microbial killing over time.

    • Cell Membrane Permeability Assays: Use fluorescent dyes (e.g., propidium iodide) to assess damage to the microbial cell membrane.

    • Biofilm Inhibition and Eradication Assays: Evaluate the compound's ability to prevent biofilm formation and destroy pre-formed biofilms, a key factor in chronic infections.

G cluster_phase1 Phase 1: Antimicrobial Screening cluster_phase2 Phase 2: Mechanistic Investigation P1_Start This compound P1_Panel Panel of Bacteria & Fungi (Gram+/-, Yeast, Mold) P1_Start->P1_Panel P1_MIC Determine MIC (Broth Microdilution) P1_Panel->P1_MIC P1_MBC Determine MBC/MFC P1_MIC->P1_MBC P1_End Identify Spectrum of Activity P1_MBC->P1_End P2_Start For Active Strains P1_End->P2_Start If MIC is promising P2_TimeKill Time-Kill Kinetics P2_Start->P2_TimeKill P2_Membrane Membrane Permeability Assay P2_Start->P2_Membrane P2_Biofilm Biofilm Inhibition & Eradication Assays P2_Start->P2_Biofilm P2_End Hypothesize Mechanism of Action P2_TimeKill->P2_End P2_Membrane->P2_End P2_Biofilm->P2_End

Proposed Research Area 3: Neuropharmacology - Exploring Central Nervous System Activity

Several thiophene-containing drugs, such as the antipsychotic olanzapine and the anticonvulsant tiagabine, have demonstrated significant activity in the central nervous system (CNS).[2] The physicochemical properties of this compound may allow it to cross the blood-brain barrier, opening up possibilities for its investigation in neurological and psychiatric disorders.

Hypothesis:

This compound modulates the activity of CNS targets, such as neurotransmitter receptors or enzymes, and exhibits potential therapeutic effects in models of neurological disorders.

Experimental Workflow:

A multi-step approach is proposed, starting with in silico and in vitro assessments before moving to more complex models.

Step 1: In Silico and In Vitro Profiling

  • Objective: To predict CNS activity and identify potential molecular targets.

  • Protocols:

    • In Silico ADME Prediction: Use computational models to predict blood-brain barrier permeability and other pharmacokinetic properties relevant to CNS drugs.

    • Receptor Binding Assays: Screen the compound against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) to identify any binding affinity.

Step 2: Cellular and Ex Vivo Assays

  • Objective: To evaluate the functional activity of the compound on neuronal cells.

  • Protocols:

    • Neurotransmitter Release/Uptake Assays: In primary neuronal cultures or synaptosomes, assess the effect of the compound on the release and reuptake of key neurotransmitters.

    • Electrophysiology: Use patch-clamp techniques on cultured neurons to investigate the compound's effects on ion channel function.

Step 3: In Vivo Behavioral Models

  • Objective: To assess the compound's effects on behavior in animal models.

  • Protocols:

    • Locomotor Activity: To assess for stimulant or sedative effects.

    • Forced Swim Test / Tail Suspension Test: Preliminary screening for potential antidepressant-like activity.

    • Elevated Plus Maze: To evaluate potential anxiolytic or anxiogenic effects.

G Step1 {Step 1: In Silico & In Vitro Profiling | {Predict BBB Permeability | CNS Receptor Binding Screen}} Step2 {Step 2: Cellular & Ex Vivo Assays | {Neurotransmitter Release/Uptake | Electrophysiology}} Step1:p2->Step2:p1 If binding is observed Step3 {Step 3: In Vivo Behavioral Models | {Locomotor Activity | Forced Swim Test | Elevated Plus Maze}} Step2:p2->Step3:p1 If functional activity is confirmed

Synthesis and Characterization

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-methoxythiophene-3-carboxylic acid.[14]

Proposed Synthetic Protocol:
  • Activation of Carboxylic Acid: To a solution of 4-methoxythiophene-3-carboxylic acid in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a coupling agent such as carbonyldiimidazole.[14] Stir the mixture at room temperature under an inert atmosphere.

  • Amidation: Introduce a source of ammonia (e.g., ammonia solution or an ammonium salt with a suitable base) to the activated carboxylic acid derivative.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove reagents and byproducts. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Rigorous characterization of the synthesized compound is crucial and should include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. Its structural similarity to known bioactive compounds, coupled with the proven therapeutic value of the thiophene carboxamide scaffold, provides a strong rationale for its investigation in oncology, infectious diseases, and neuropharmacology. The experimental workflows detailed in this guide offer a clear, logical, and scientifically rigorous path for elucidating the bioactivity of this compound. Successful outcomes from these initial studies could pave the way for lead optimization, preclinical development, and ultimately, the emergence of a novel therapeutic agent.

References

  • Sharma, A., & Kumar, V. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]

  • Vasu, K. A. N., et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. Retrieved from [Link]

  • Vasu, K. A. N., et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. Retrieved from [Link]

  • Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. Retrieved from [Link]

  • This compound | CAS 65369-29-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Thiophene-carboxamide derivatives and their pharmaceutical use. (n.d.). Patent 0371594 - EPO. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]

  • N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • 4-methoxythiophene-3-carboxylic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). NIH. Retrieved from [Link]

  • Akatsuka, A., et al. (2015). A novel thiophene‐3‐carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. PubMed Central. Retrieved from [Link]

  • Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (n.d.). Google Patents.

Sources

Hazard Identification and Risk Assessment: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methoxythiophene-3-carboxamide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. Given that this compound is primarily for research and development, detailed toxicological data is not extensively available. Therefore, this guide synthesizes information from safety data sheets (SDS) of structurally analogous thiophene derivatives to establish a robust framework for risk mitigation. The central tenet of this guide is the principle of precautionary safety, treating the compound with the appropriate respect for an uncharacterized substance.

Due to the absence of a specific Safety Data Sheet for this compound, a risk assessment must be performed by extrapolating data from structurally similar compounds. Key analogues include 4-methoxythiophene-3-carboxylic acid, 3-methoxythiophene, and other thiophene carboxamide derivatives.[1][2][3] The thiophene ring and the carboxamide functional group are common features in molecules with diverse biological activities, necessitating careful handling.[3][4][5]

Predicted GHS Classification

Based on the hazard profiles of its structural analogs, this compound is predicted to fall under the following GHS classifications. This information should be used for preliminary labeling and handling decisions until specific data becomes available.

Hazard Class Hazard Statement Code Hazard Statement Signal Word Rationale / Analog Source
Acute Toxicity, OralH302Harmful if swallowed.WarningCommon for thiophene derivatives and related carboxamides.[6]
Acute Toxicity, DermalH312Harmful in contact with skin.WarningBased on data for similar thiophene compounds.[6]
Acute Toxicity, InhalationH332Harmful if inhaled.WarningA potential hazard, especially if the compound is a fine, easily aerosolized powder.[6]
Skin IrritationH315Causes skin irritation.WarningA common characteristic of substituted thiophenes.[7]
Eye IrritationH319Causes serious eye irritation.WarningExpected for many organic compounds, particularly fine powders.[7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.WarningInhalation of dust can irritate the respiratory tract.[7]
Inferred Toxicological Profile

To the best of our knowledge, the acute and delayed symptoms and effects of this substance are not fully known.[6] Skin contact may lead to inflammation, characterized by itching, scaling, or reddening.[2] Eye contact could result in redness, pain, or more severe damage.[2] Inhalation of dust may cause irritation of the lungs and respiratory system.[2] Ingestion is presumed to be harmful based on analog data.[6]

Physical and Chemical Hazards
  • Combustion Products: In the event of a fire, toxic and hazardous fumes may be formed, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and nitrogen oxides (NOx).[8]

  • Dust Explosion: While the minimal explosion risk is expected to be low, like many fine organic solids, a dust cloud in the presence of an ignition source could potentially lead to an explosion.[6]

Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize hazards before resorting to personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound node_elimination Elimination (Not Feasible for Research) node_substitution Substitution (Use a less hazardous alternative if possible) node_elimination->node_substitution node_engineering Engineering Controls (e.g., Fume Hood) node_substitution->node_engineering node_admin Administrative Controls (SOPs, Training) node_engineering->node_admin node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) node_admin->node_ppe caption Hierarchy of controls for handling chemical compounds.

Caption: Hierarchy of controls for handling chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6] General laboratory ventilation should provide sufficient air exchange.

  • Safety Stations: A safety shower and an eyewash station must be readily accessible and located near the workstation.

Personal Protective Equipment (PPE)

A comprehensive array of PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.Protects against direct contact with airborne particles which can cause serious eye irritation.[8][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against accidental skin contact. Gloves must be inspected for integrity before use and disposed of properly after handling.[9]
Body Protection A flame-retardant lab coat, fully buttoned.Provides a barrier against accidental spills and splashes on skin and personal clothing.[9]
Foot Protection Closed-toe, closed-heel shoes covering the entire foot.Protects feet from spills and falling objects.[9]
Respiratory Protection Not required under normal conditions of use within a fume hood. If engineering controls are not available or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Prevents inhalation of harmful dust.[8]

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is critical for minimizing risk.

Experimental Protocol: Weighing and Handling Solid Compound
  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Decontamination: Clean the work surface inside the fume hood before starting.

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping or shaking the container.

  • Closure: Securely close the main container immediately after dispensing.

  • Transport: Carefully transport the weighed compound in the weigh boat to your reaction vessel within the fume hood.

  • Post-Handling: After transferring the compound, clean the spatula and the work area. Dispose of any contaminated materials (e.g., gloves, weigh boat) in the designated hazardous waste container.

  • Hygiene: Wash hands and face thoroughly after handling is complete and before leaving the laboratory.[6] Do not eat, drink, or smoke in the work area.[6]

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight or heat sources.[6] A refrigerator may be suitable for long-term storage.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8]

Emergency Response Protocols

First-Aid Measures

In case of any exposure, seek immediate medical attention and show the safety data sheet or container label to the attending physician.

Exposure Route First-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress continues, get medical advice/attention.[6] If not breathing, give artificial respiration.[8]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][8]
Eye Contact Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[6][8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[6][8]
Spill Response

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

Spill_Response_Flowchart node_spill Spill Occurs node_assess Assess Spill Size & Risk Is it a minor spill? node_spill->node_assess node_evacuate Evacuate Area Alert Supervisor Call Emergency Response node_assess->node_evacuate No (Major Spill) node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) node_assess->node_ppe Yes (Minor Spill) node_contain Cover spill with absorbent material (e.g., vermiculite, sand) node_ppe->node_contain node_collect Carefully sweep/scoop material into a labeled hazardous waste container node_contain->node_collect node_decon Decontaminate the area with appropriate solvent and soap/water node_collect->node_decon node_dispose Dispose of all waste according to regulations node_decon->node_dispose caption Decision-making flowchart for chemical spill response.

Caption: Decision-making flowchart for chemical spill response.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be considered hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.[10]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • European Patent Office. (n.d.). Thiophene-carboxamide derivatives and their pharmaceutical use - EP 0371594 A1. Retrieved from [Link]

  • Hroshovyi, T. A., et al. (2020). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Current issues in pharmacy and medicine: science and practice, 13(3), 324-328. Retrieved from [Link]

  • Kumar, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Bolboaca, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(11), 1545. Retrieved from [Link]

  • Basit, A., et al. (2019). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 62(17), 8093-8111. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxythiophene-3-carboxamide is a substituted thiophene derivative of interest in medicinal chemistry and materials science. The thiophene carboxamide scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1] The strategic placement of a methoxy group at the 4-position and a carboxamide at the 3-position can significantly influence the molecule's electronic properties, conformation, and ability to engage in specific biological interactions.

This document provides a comprehensive guide to the proposed synthesis of this compound. While a direct, one-pot synthesis from simple starting materials is not extensively documented, a logical and robust multi-step synthetic pathway can be designed based on established chemical transformations of thiophene and its derivatives. The proposed route involves the initial construction of a key intermediate, methyl 4-hydroxythiophene-3-carboxylate, followed by methylation of the hydroxyl group and subsequent conversion of the ester to the desired carboxamide.

This guide is intended for researchers with a background in organic synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The key steps are:

  • Step 1: Synthesis of Methyl 4-hydroxythiophene-3-carboxylate. This initial step involves the construction of the core thiophene ring with the necessary functional groups for subsequent modifications.

  • Step 2: Methylation of Methyl 4-hydroxythiophene-3-carboxylate. This step introduces the methoxy group at the 4-position of the thiophene ring.

  • Step 3: Aminolysis of Methyl 4-methoxythiophene-3-carboxylate. The final step is the conversion of the methyl ester to the target carboxamide.

Synthetic_Pathway Start Starting Materials Step1 Step 1: Synthesis of Methyl 4-hydroxythiophene-3-carboxylate Start->Step1 Step2 Step 2: Methylation of Methyl 4-hydroxythiophene-3-carboxylate Step1->Step2 Methylating Agent Step3 Step 3: Aminolysis of Methyl 4-methoxythiophene-3-carboxylate Step2->Step3 Ammonia End This compound Step3->End

Sources

Detailed experimental protocol for "4-Methoxythiophene-3-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 4-Methoxythiophene-3-carboxamide

Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the activation of the commercially available precursor, 4-methoxythiophene-3-carboxylic acid, followed by amidation. This guide emphasizes the causality behind experimental choices, incorporates critical safety procedures, and offers troubleshooting insights to ensure reliable and reproducible outcomes for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

Thiophene-based scaffolds are privileged structures in pharmacology due to their diverse biological activities.[1][2][3] Specifically, functionalized thiophene carboxamides serve as key intermediates for agrochemicals, dyes, and pharmacologically active compounds.[1][3] this compound, with its specific substitution pattern, offers a unique electronic and steric profile for molecular design and lead optimization.

The synthetic strategy outlined herein is designed for efficiency and scalability. It avoids the de novo synthesis of the thiophene ring by utilizing the commercially available 4-methoxythiophene-3-carboxylic acid. The core of this protocol is the conversion of the carboxylic acid moiety into a primary amide. This is most reliably achieved by first converting the acid to a more reactive acyl chloride intermediate, which subsequently undergoes a facile reaction with an ammonia source. This two-step, one-pot approach is a classic and effective method for amide bond formation.

Visualizing the Synthetic Pathway

The overall transformation from the starting carboxylic acid to the final carboxamide product is illustrated below.

Reaction_Pathway Start 4-Methoxythiophene- 3-carboxylic acid Intermediate 4-Methoxythiophene- 3-carbonyl chloride Start->Intermediate  SOCl₂ or (COCl)₂  cat. DMF, Toluene Product 4-Methoxythiophene- 3-carboxamide Intermediate->Product  aq. NH₃  DCM, 0°C to RT

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
4-Methoxythiophene-3-carboxylic acid31485-64-8158.18Sigma-AldrichStarting material. Ensure it is dry before use.
Thionyl chloride (SOCl₂)7719-09-7118.97Major suppliersCorrosive and moisture-sensitive. Handle in a fume hood.
Toluene, Anhydrous108-88-392.14Major suppliersReaction solvent. Use a dry grade (<50 ppm H₂O).
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09Major suppliersCatalyst. Use only a catalytic amount.
Dichloromethane (DCM), Anhydrous75-09-284.93Major suppliersSolvent for amidation.
Ammonium Hydroxide (28-30% aq. soln.)1336-21-635.05Major suppliersAmmonia source. Pungent odor, handle in a fume hood.
Sodium Bicarbonate (NaHCO₃), Saturated144-55-884.01Major suppliersFor aqueous work-up.
Brine, Saturated7647-14-558.44Lab-preparedFor aqueous work-up.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37Major suppliersDrying agent.
Ethyl Acetate141-78-688.11Major suppliersFor extraction and chromatography.
Hexanes110-54-386.18Major suppliersFor chromatography.
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a gas inlet/outlet

  • Magnetic stirrer and heating mantle with temperature control

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis. Adjust reagent quantities proportionally for different scales.

Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride using thionyl chloride creates a highly reactive electrophile, primed for nucleophilic attack by ammonia. A catalytic amount of DMF accelerates this conversion via the formation of the Vilsmeier reagent.

  • Setup: Assemble a dry 250 mL three-neck flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a septum.

  • Reagent Addition: To the flask, add 4-methoxythiophene-3-carboxylic acid (5.0 g, 31.6 mmol) and anhydrous toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.1 mL, ~2 drops) to the suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (3.4 mL, 47.4 mmol, 1.5 eq) to the stirred suspension at room temperature over 10 minutes. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial: Ensure the system is protected from atmospheric moisture. This will yield the crude 4-methoxythiophene-3-carbonyl chloride as an oil, which is used immediately in the next step without purification.

Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic ammonia. The reaction is performed at 0°C to control the initial exothermic reaction and minimize potential side reactions.

  • Preparation: Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane (DCM, 80 mL) and cool the solution to 0°C in an ice-water bath.

  • Ammonia Addition: In a separate beaker, cool a 28-30% aqueous ammonium hydroxide solution (30 mL) in an ice bath. Slowly add the cold ammonium hydroxide solution to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate of the product will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) to confirm the consumption of the acyl chloride (visualized with a potassium permanganate stain).

Rationale: The work-up procedure is designed to separate the organic product from inorganic salts, water, and other impurities. Purification via column chromatography ensures the final product is of high purity.

  • Quenching and Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Add deionized water (50 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid, and then with saturated brine (50 mL) to reduce the amount of dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A1 Charge Reactor: Acid, Toluene, DMF A2 Add SOCl₂ A1->A2 A3 Heat to 80°C (2-3 hours) A2->A3 A4 Concentrate in vacuo A3->A4 B1 Dissolve crude in DCM A4->B1 Immediate Use B2 Cool to 0°C B1->B2 B3 Add aq. NH₃ B2->B3 B4 Warm to RT (1-2 hours) B3->B4 C1 Aqueous Work-up (H₂O, NaHCO₃, Brine) B4->C1 C2 Dry over MgSO₄ C1->C2 C3 Concentrate in vacuo C2->C3 C4 Column Chromatography C3->C4 C5 Isolate Pure Product C4->C5

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Precautions and Hazard Management

All operations should be conducted in a well-ventilated laboratory fume hood by personnel trained in standard organic synthesis techniques.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl, SO₂). Always handle in a fume hood, wearing heavy-duty gloves, safety goggles, and a lab coat.[4]

  • Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.[5] Handle in a fume hood.

  • Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.[6]

  • General Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves.[5][6] Avoid breathing dusts and vapors.[6] Wash hands thoroughly after handling.[5]

Potential HazardMitigation Strategy
Exothermic ReactionSlow, controlled addition of reagents at reduced temperatures (0°C). Monitor internal temperature.
Release of Toxic Gas (HCl, SO₂)Perform the reaction in a certified chemical fume hood. Vent the reaction through a scrubber if necessary.
Accidental SpillUse a spill kit containing an appropriate neutralizer (e.g., sodium bicarbonate for acids).
Fire Hazard (Solvents)Keep flammable solvents away from ignition sources. Use a heating mantle, not a hot plate, for heating.
Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete conversion to acyl chloride.2. Degradation of acyl chloride by moisture.3. Insufficient ammonia.1. Increase reaction time or temperature for the first step. Confirm dryness of starting material.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.3. Use a larger excess of ammonium hydroxide.
Formation of Multiple Byproducts 1. Reaction temperature too high during amidation.2. Impure starting materials.1. Maintain a temperature below 10°C during the addition of ammonia.2. Verify the purity of the starting carboxylic acid by NMR or melting point before starting the reaction.
Product is an Oil, Not a Solid Presence of residual solvent or impurities.Re-purify by column chromatography. Ensure the product is thoroughly dried under high vacuum. Attempt trituration with a non-polar solvent like diethyl ether or hexanes to induce crystallization.
Difficulty in Separating Layers Emulsion formation during work-up.Add more brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
References
  • US Patent US4847386A: Process for preparing thiophene deriv
  • ChemSpider SyntheticPages, SyntheticPage 950 : Transetherification of 3-methoxythiophene. (2021). [Link]

  • US Patent US6037478A: Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • Chinese Patent CN102079748A: Synthesis method of 3,4-ethylenedioxythiophene.
  • PrepChem.com : Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. [Link]

  • Gouda, M. A., et al. (2011) . Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837. [Link]

  • Chinese Patent CN1134429C: Purific
  • Al-Abdullah, E. S., et al. (2023) . Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. [Link]

  • Gouda, M. A. (2011) . ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Loso, M. R., et al. (2010) . Development of potential manufacturing routes for substituted thiophenes... Beilstein Journal of Organic Chemistry, 6, 108. [Link]

  • Epling, G. A., & Lin, C. (1987) . An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. Journal of Heterocyclic Chemistry, 24(3), 853-857. [Link]

  • Sato, Y., et al. (2020) . Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. Scientific Reports, 10(1), 1-9. [Link]

  • Potopnyk, M. A., et al. (2024) . Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate... Beilstein Journal of Organic Chemistry, 20, 191-200. [Link]

Sources

The Versatile Scaffold: 4-Methoxythiophene-3-carboxamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Carboxamide Moiety in Drug Discovery

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a versatile platform for creating molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The methoxy substituent at the 4-position of the thiophene ring in 4-Methoxythiophene-3-carboxamide further modulates the electronic nature of the ring system, influencing its reactivity and potential biological interactions. This guide provides an in-depth exploration of this compound as a pivotal building block, offering detailed protocols for its synthesis and its application in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65369-29-1[4]
Molecular Formula C₆H₇NO₂S[4]
Molecular Weight 157.19 g/mol [4]
Appearance Off-white to pale yellow solidCommercially available
IUPAC Name This compound[4]
SMILES COC1=CSC=C1C(N)=O[4]
InChIKey NYYTVZAHSFIFFN-UHFFFAOYSA-N[4]

Synthesis of this compound: A Reliable Protocol

The primary route to this compound involves the amidation of its corresponding carboxylic acid precursor, 4-methoxythiophene-3-carboxylic acid. While various amide coupling reagents can be employed, a robust and frequently utilized method involves the activation of the carboxylic acid with carbonyldiimidazole (CDI). This approach is advantageous due to the mild reaction conditions and the formation of gaseous byproducts (CO₂ and imidazole), which simplifies purification.

Experimental Protocol: Amide Formation via CDI Activation

This protocol is adapted from a procedure described for the synthesis of a related derivative and can be applied for the preparation of the title compound.[5]

Materials:

  • 4-methoxythiophene-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride/Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxythiophene-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous THF. To this solution, add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The formation of the acylimidazolide intermediate can be monitored by the evolution of CO₂ gas.

  • Amidation: In a separate flask, prepare the ammonia source. If using a solution of ammonia in methanol, it can be added directly. Alternatively, a mixture of ammonium chloride (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous THF can be used. Cool the activated carboxylic acid mixture to 0 °C in an ice bath. Slowly add the ammonia source to the reaction mixture.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which would hydrolyze the activated acylimidazolide intermediate back to the carboxylic acid.

  • Anhydrous Solvents: Essential for the same reason as maintaining an inert atmosphere.

  • Carbonyldiimidazole (CDI): A mild and effective coupling reagent that avoids the formation of difficult-to-remove byproducts.

  • Use of a Base with Ammonium Chloride: To liberate free ammonia in situ for the nucleophilic attack on the activated carboxylic acid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C and C-N bonds, respectively, at the less sterically hindered positions of the thiophene ring (typically C2 and C5). To participate in these reactions, the thiophene ring must first be functionalized with a suitable leaving group, most commonly a halogen (Br or I).

Halogenation of the Thiophene Ring

Prior to cross-coupling, the thiophene ring of this compound needs to be halogenated. A common method for the selective bromination of electron-rich thiophenes is the use of N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The electron-donating methoxy group will direct the bromination to the adjacent C5 position.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][6][7][8][9] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

dot

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methoxythiophene-3-carboxamide

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of thiophene derivatives.[8]

Materials:

  • 5-Bromo-4-methoxythiophene-3-carboxamide

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent system (e.g., a mixture of Toluene, Ethanol, and Water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Reflux condenser or microwave reactor

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add 5-Bromo-4-methoxythiophene-3-carboxamide (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Degassing: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas several times.

  • Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. If using a microwave reactor, the reaction times will be significantly shorter. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The active Pd(0) species is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[6]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

  • Degassing: Removal of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.[10][11][12][13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials.

dot

Sources

Application Notes and Protocols for the Evaluation of 4-Methoxythiophene-3-carboxamide Analogs as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thiophene Carboxamides in Combating Microbial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Thiophene carboxamides have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The thiophene ring, a bioisostere of the benzene ring, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-methoxythiophene-3-carboxamide analogs as potential antimicrobial and antifungal agents.

These application notes are designed to be a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation. Our objective is to empower researchers to conduct robust and reproducible evaluations of this promising compound class.

Structural Framework and Synthesis Overview

The core structure of the compounds of interest is the this compound scaffold. The methoxy group at the 4-position and the carboxamide moiety at the 3-position are key pharmacophoric features. Analogs can be generated by modifying the substituent on the amide nitrogen (R1) and potentially at other positions on the thiophene ring (R2).

A general synthetic route to this compound analogs can be adapted from established methods for thiophene synthesis.[1][2][5] A plausible synthetic strategy is outlined below.

Synthesis_Workflow start Starting Materials (e.g., substituted anilines, 4-methoxy-3-thiophenecarboxylic acid) step1 Amide Coupling Reaction (e.g., using DCC or EDC/HOBt) start->step1 step2 Purification (e.g., column chromatography) step1->step2 step3 Characterization (e.g., NMR, Mass Spectrometry, HPLC) step2->step3 product Target this compound Analogs step3->product

Caption: A generalized workflow for the synthesis and characterization of this compound analogs.

Proposed Mechanism of Action: Insights from Thiophene Derivatives

While the specific mechanism of action for this compound analogs is yet to be fully elucidated, studies on similar thiophene derivatives suggest that their antimicrobial effects may stem from the disruption of microbial membranes.[6] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6] Another potential target is succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration.[7]

Mechanism_of_Action compound Thiophene Carboxamide Analog membrane Microbial Cell Membrane compound->membrane Disruption sdh Succinate Dehydrogenase (SDH) compound->sdh Inhibition permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Contents permeability->leakage death Cell Death leakage->death respiration Inhibition of Fungal Respiration sdh->respiration respiration->death

Caption: Postulated mechanisms of action for thiophene carboxamide analogs against microbial and fungal cells.

Quantitative Data Summary: A Template for Efficacy Evaluation

Effective data management is crucial for comparing the antimicrobial and antifungal efficacy of different analogs. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) data.

Table 1: Antimicrobial Activity of this compound Analogs

Compound IDR1 SubstituentGram-positive Bacteria (MIC µg/mL)Gram-negative Bacteria (MIC µg/mL)
Example-01 4-chlorophenylStaphylococcus aureus ATCC 25923Escherichia coli ATCC 25922
1632
Example-02 3,4-dichlorophenyl816
Positive Control Ciprofloxacin0.50.25

Table 2: Antifungal Activity of this compound Analogs

Compound IDR1 SubstituentYeast (MIC µg/mL)Filamentous Fungi (MIC µg/mL)
Example-01 4-chlorophenylCandida albicans ATCC 90028Aspergillus fumigatus ATCC 204305
3264
Example-02 3,4-dichlorophenyl1632
Positive Control Fluconazole18

Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for the evaluation of novel this compound analogs.[8][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Test compounds (this compound analogs)

  • Microbial strains (bacteria and fungi)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[10]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).[10]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

This protocol determines the lowest concentration of a compound that kills the microorganism.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Determination of MFC/MBC: The MFC/MBC is the lowest concentration of the compound that results in no growth on the subculture plates.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds. Future research should focus on establishing structure-activity relationships (SAR) to optimize the potency and selectivity of these analogs. Further investigations into their mechanism of action and in vivo efficacy are also warranted to fully assess their therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (n.d.).
  • Frontiers in Pharmacology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Antifungal Agents Against Azole-Resistant Candida Strains.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

  • National Institutes of Health. (n.d.). A Practical Guide to Antifungal Susceptibility Testing - PMC. [Link]

  • American Society for Microbiology. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Institutes of Health. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health. (2023). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. [Link]

  • Google Patents. (1990).
  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. [Link]

  • MDPI. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • National Institutes of Health. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. [Link]

  • Springer. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • National Institutes of Health. (2018). Therapeutic importance of synthetic thiophene - PMC. [Link]

  • PubMed. (n.d.). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. [Link]

  • PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]

  • PubMed. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • Taylor & Francis Online. (2015). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. [Link]

  • MDPI. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. (2012). Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Methoxythiophene-3-carboxamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene-3-Carboxamide Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent class of therapeutic targets, particularly in oncology and inflammatory diseases. The pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery. Within the landscape of small molecule kinase inhibitors, the thiophene-3-carboxamide scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant inhibitory activity against a range of important kinases.[1][2][3][4][5] This document provides a detailed guide for the evaluation of 4-Methoxythiophene-3-carboxamide , a commercially available compound[6], as a potential starting point or fragment for the development of novel kinase inhibitors.

While direct evidence of kinase inhibition by the unsubstituted this compound is not extensively documented in publicly available literature, its structural analogs have shown promise. For instance, derivatives of thiophene-3-carboxamide have been identified as dual inhibitors of c-Jun N-terminal Kinase (JNK)[1], potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[4], and inhibitors of Aurora kinases A and B[5]. These findings underscore the potential of the thiophene-3-carboxamide core to be elaborated into highly active therapeutic agents.

This application note will provide a comprehensive framework for researchers to initiate their own investigation into the kinase inhibitory potential of this compound. We will detail the scientific rationale, a general experimental workflow, and specific, step-by-step protocols for both biochemical and cell-based assays. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for any screening campaign.

Scientific Rationale: Why Investigate this compound?

The rationale for exploring this compound in the context of kinase inhibition is rooted in the established success of its derivatives. The thiophene ring system is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The carboxamide moiety is a common feature in many known kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The methoxy group at the 4-position of the thiophene ring can influence the electronic properties of the molecule and may provide a vector for further chemical elaboration. By systematically evaluating the parent compound, researchers can establish a baseline of activity and gain valuable insights into the structure-activity relationships (SAR) of this chemical series.

Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow for assessing a novel compound like this compound for kinase inhibitory activity involves a multi-step process, beginning with in vitro biochemical assays and progressing to more complex cell-based and in vivo models. The following diagram illustrates a standard screening cascade.

G cluster_0 Phase 1: In Vitro Biochemical Screening cluster_1 Phase 2: Cellular & Mechanistic Assays cluster_2 Phase 3: Lead Optimization & In Vivo Studies A Compound Acquisition & QC (this compound) B Primary Kinase Panel Screen (e.g., Luminescence-based assay) A->B Solubilize in DMSO C IC50 Determination for Hits (Dose-Response Curve) B->C Identify initial hits D Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein) C->D Confirm on-target activity in cells E Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo) D->E Assess functional cellular effect F Structure-Activity Relationship (SAR) Studies E->F Iterative chemical modification G In Vivo Efficacy & PK/PD Studies F->G Test optimized compounds in animal models

Figure 1: A generalized workflow for kinase inhibitor discovery, starting from compound acquisition to in vivo testing.

Detailed Protocols

The following protocols provide step-by-step methodologies for conducting initial biochemical and cell-based assays to evaluate the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. This type of assay is widely used in high-throughput screening due to its sensitivity and simplicity.[7][8]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase catalyzes the transfer of phosphate from ATP to a substrate. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase enzyme then uses the remaining ATP to produce light, and the luminescence signal is measured. A potent inhibitor will result in less ATP consumption and a higher luminescence signal.

Materials:

  • Kinase of interest (e.g., JNK1, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series is common, starting from the 10 mM stock.

    • Prepare a stock solution of Staurosporine (e.g., 1 mM) in DMSO and create a similar dilution series.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of the assay plate.

    • Negative Control (No Inhibition): Add 1 µL of DMSO.

    • Positive Control (Maximal Inhibition): Add 1 µL of the highest concentration of Staurosporine.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.

    • Add 24 µL of the kinase/substrate master mix to each well containing the compound or DMSO.

    • Prepare a "no kinase" control by adding 24 µL of the substrate in buffer (without the kinase) to a set of wells with DMSO. This will represent the background signal.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.

  • Initiate the Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for the specific kinase.

    • Add 25 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the average background signal ("no kinase" control) from all other data points.

  • Normalize the data by setting the average signal from the negative control (DMSO) wells to 100% activity and the average signal from the positive control (Staurosporine) wells to 0% activity.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-Protein Western Blot Assay

This protocol is designed to assess whether this compound can inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Principle: Many kinases are activated by upstream signals, leading to the phosphorylation of specific downstream proteins. An effective kinase inhibitor will block this phosphorylation event. Western blotting with phospho-specific antibodies allows for the detection of this change in phosphorylation status.

Materials:

  • A relevant cell line (e.g., a cancer cell line known to have an active signaling pathway involving the kinase of interest).

  • Cell culture medium and supplements.

  • This compound.

  • A known inhibitor of the pathway (positive control).

  • DMSO (vehicle control).

  • A stimulating agent if required to activate the pathway (e.g., a growth factor).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific for the kinase substrate and total protein for loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if the pathway is activated by serum components.

    • Pre-treat the cells with various concentrations of this compound (and controls) for 1-2 hours.

    • If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Data Analysis:

  • Quantify the band intensities for the phospho-protein and the loading control using image analysis software.

  • Normalize the phospho-protein signal to the loading control signal for each sample.

  • Compare the normalized signals of the treated samples to the vehicle control to determine the extent of inhibition.

Hypothetical Data Presentation

The following table provides an example of how to summarize the data obtained from the assays described above for this compound.

Assay TypeTarget KinaseCell LineEndpointResult (IC50/EC50)
BiochemicalJNK1-IC50> 100 µM
BiochemicalVEGFR-2-IC5075.2 µM
Cell-Based-HUVECAnti-proliferation98.5 µM
Cell-Based-A549Cytotoxicity> 200 µM

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results may vary.

Illustrative Signaling Pathway: JNK Signaling

Derivatives of thiophene-3-carboxamide have been shown to inhibit JNK.[1] The following diagram illustrates a simplified JNK signaling pathway and a hypothetical point of inhibition by a thiophene-3-carboxamide-based inhibitor.

G cluster_0 Upstream Signaling cluster_1 JNK Cascade Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis regulates transcription Inhibitor This compound (or derivative) Inhibitor->JNK inhibits

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 4-Methoxythiophene-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring is a versatile heterocyclic motif that is a key component in a multitude of medicinally important compounds.[1][2] When functionalized with a carboxamide group, the resulting thiophene-carboxamide scaffold emerges as a "privileged structure" in drug discovery, demonstrating a remarkable capacity to interact with a wide array of biological targets. This scaffold is found at the core of molecules exhibiting potent anticancer, antibacterial, and antifungal properties.[3][4][5] Derivatives of thiophene-carboxamide have been identified as inhibitors of critical cellular machinery, including mitochondrial complex I and various protein kinases, underscoring their therapeutic potential.[1][6][7]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds based on the 4-methoxythiophene-3-carboxamide core. As a representative of this promising chemical class, this compound serves as an exemplary starting point for screening campaigns aimed at identifying novel modulators of disease-relevant targets. The following protocols are designed to be robust, scalable, and adaptable for the discovery of leads in oncology and infectious diseases, reflecting the known bioactivities of the broader thiophene-carboxamide family.[8][9]

Part 1: Kinase Inhibitor High-Throughput Screening

Scientific Rationale: Numerous thiophene-carboxamide derivatives have been identified as potent inhibitors of protein kinases, such as VEGFR-2, which are critical regulators of cell signaling and are often dysregulated in cancer.[7] An in vitro kinase activity assay is a primary HTS method to identify direct inhibitors of a specific kinase. This protocol describes a homogenous, fluorescence-based assay, a common and highly sensitive method for HTS.[10]

Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound Library) Assay_Plate_Prep Assay Plate Preparation (384-well) Dispense_Compound Dispense Compounds & Controls Dispense_Enzyme Add Kinase & Substrate Dispense_Compound->Dispense_Enzyme Dispense_ATP Initiate Reaction (Add ATP) Dispense_Enzyme->Dispense_ATP Incubate Incubation (Room Temperature) Dispense_ATP->Incubate Dispense_Detection Add Detection Reagent Incubate->Dispense_Detection Read_Plate Read Fluorescence Signal Dispense_Detection->Read_Plate Data_Analysis Calculate % Inhibition & Z'-factor Read_Plate->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification

Caption: General workflow for a fluorescence-based kinase inhibitor HTS assay.

Detailed Protocol: Fluorescence-Based Kinase Assay

This protocol is designed for a 384-well plate format and is adaptable to various kinases.

1. Materials and Reagents:

  • Kinase: Purified recombinant kinase of interest (e.g., VEGFR-2).
  • Substrate: Specific peptide or protein substrate for the kinase.
  • ATP: Adenosine 5'-triphosphate.
  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35).
  • Detection Reagent: A commercial kit that detects either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™, HTRF® KinEASE®, or similar).
  • Test Compound: this compound library, dissolved in 100% DMSO.
  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).
  • Negative Control: DMSO.
  • Plates: Low-volume, 384-well white or black assay plates (depending on the detection method).
  • Instrumentation: Liquid handler for nanoliter dispensing and a compatible plate reader.

2. Experimental Procedure:

3. Data Analysis:

ParameterValueDescription
Plate Format 384-wellStandard for HTS
Assay Volume 10 µLMinimizes reagent consumption
Compound Conc. 10 µM (final)Typical primary screen concentration
Z'-Factor > 0.6Indicates a robust assay
Hit Criterion > 50% InhibitionInitial cutoff for hit identification

Part 2: Cell-Based Antiproliferative High-Throughput Screening

Scientific Rationale: The thiophene-carboxamide scaffold is prevalent in compounds with demonstrated anticancer activity.[1][2][8] A cell-based antiproliferative assay is a fundamental phenotypic screen to identify compounds that inhibit cancer cell growth or induce cell death. This protocol utilizes a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.

Workflow for Cell Viability Screening

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_readout Viability Assessment Cell_Culture Culture Cancer Cell Line (e.g., MCF-7, A549) Cell_Plating Seed Cells into 384-well Plates Cell_Culture->Cell_Plating Compound_Addition Add Compound Library & Controls Cell_Plating->Compound_Addition Incubation_Period Incubate for 72 hours Compound_Addition->Incubation_Period Add_Resazurin Add Resazurin Reagent Incubation_Period->Add_Resazurin Incubate_Develop Incubate for 2-4 hours Add_Resazurin->Incubate_Develop Read_Fluorescence Read Fluorescence Incubate_Develop->Read_Fluorescence Analyze_Data Calculate % Viability Read_Fluorescence->Analyze_Data

Caption: Workflow for a cell-based antiproliferative HTS assay.

Detailed Protocol: Resazurin Cell Viability Assay

1. Materials and Reagents:

  • Cell Line: A cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).
  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Resazurin Sodium Salt Solution: 0.15 mg/mL in PBS, sterile filtered.
  • Test Compound: this compound library in DMSO.
  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
  • Negative Control: DMSO.
  • Plates: Sterile, tissue-culture treated, 384-well clear-bottom plates.
  • Instrumentation: Automated liquid handler, cell incubator (37°C, 5% CO₂), and a fluorescence plate reader.

2. Experimental Procedure:

3. Data Analysis:

ParameterValueDescription
Cell Line A549, MCF-7, etc.Choice depends on the cancer type of interest
Seeding Density 1,000 cells/wellOptimized for logarithmic growth over 72h
Incubation Time 72 hoursAllows for multiple cell doubling times
Final DMSO Conc. ≤ 0.5%Minimizes solvent toxicity
Hit Criterion < 50% ViabilityIndicates significant antiproliferative activity

Part 3: Antibacterial Whole-Cell High-Throughput Screening

Scientific Rationale: Thiophene derivatives have shown promise as antibacterial agents.[3][4][9] A whole-cell screening assay is essential to identify compounds that not only interact with a bacterial target but also can penetrate the bacterial cell wall and evade efflux pumps. This protocol outlines a broth microdilution-based assay to determine the Minimum Inhibitory Concentration (MIC) in a high-throughput format.

Detailed Protocol: Broth Microdilution MIC Assay

1. Materials and Reagents:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Growth Indicator: Resazurin solution (as in the cell viability assay).
  • Test Compound: this compound library in DMSO.
  • Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin).
  • Negative Control: DMSO.
  • Plates: Sterile, 384-well clear plates.
  • Instrumentation: Liquid handler, plate shaker, incubator, and absorbance or fluorescence plate reader.

2. Experimental Procedure:

3. Data Analysis:

References

  • McGovern, S. L., Caselli, E., Griggs, N., & Shoichet, B. K. (2002). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Dunne, J., & Lee, A. P. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(11), 1531-1538. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. [Link]

  • Vasu, K., Nirmala, A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 9), o636–o638. [Link]

  • Vasu, K., Nirmala, A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 9), o636–o638. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • PubChem. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. PMC. [Link]

  • Sudo, H., Shiraishi, H., Tanaka, H., & Nagai, T. (2017). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. European journal of pharmacology, 806, 43–50. [Link]

  • Zhang, M., Wang, Y., & Xu, J. (2020). Function-based high-throughput screening for antibody antagonists and agonists against G protein-coupled receptors. Communications biology, 3(1), 146. [Link]

  • Liu, C., Jiang, H., & Wang, M. (2012). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta pharmacologica Sinica, 33(9), 1234–1238. [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, D. H. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 27(24), 8963. [Link]

  • Akatsuka, A., Kojima, N., Okamura, M., Dan, S., & Yamori, T. (2015). A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. Cancer medicine, 4(3), 363–372. [Link]

  • Bolocan, A., Păvăloi, M. I., & Dumitru, M. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(5), 754. [Link]

  • Bolocan, A., Păvăloi, M. I., & Dumitru, M. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Wang, Y., Li, X., & Chun, H. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic chemistry, 148, 107358. [Link]

  • Mosselhi, M. A., Abd El-Wahab, A. H. F., & El-Sayed, W. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2950. [Link]

  • Van Truong, N., Lee, H., & Kim, Y. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 24(1), 378. [Link]

  • Klyachko, N. L., Efremenkova, O. V., & Severinov, K. V. (2020). Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Current drug discovery technologies, 17(5), 716–724. [Link]

  • Blay, V., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821. [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC medicinal chemistry, 14(7), 1335–1347. [Link]

  • Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of 4-Methoxythiophene-3-carboxamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of Thiophene Carboxamides in Kinase Inhibition

The thiophene ring is a prominent five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1][2] Its structural and electronic similarity to a phenyl ring allows it to function as a "bioisostere," a concept where one functional group can be replaced by another without drastically altering chemical structure, thereby potentially improving potency, selectivity, or pharmacokinetic profiles.[1][3] The sulfur atom within the thiophene ring is not merely a passive structural element; its lone pairs can participate in crucial hydrogen bonding with biological targets, and the ring's electron-rich nature facilitates interactions within protein active sites.[1]

When combined with a carboxamide moiety, the resulting thiophene carboxamide scaffold becomes a "privileged pharmacophore," frequently found in molecules targeting a diverse range of proteins.[2] This is particularly true in the field of protein kinase inhibition, a major focus in oncology and inflammation research.[4] Kinase inhibitors often bind in the ATP pocket of the enzyme, and the thiophene carboxamide structure is adept at forming the necessary hydrogen bonds and hydrophobic interactions that mimic the adenine portion of ATP.[5]

The specific scaffold, 4-Methoxythiophene-3-carboxamide , incorporates an additional key feature: a methoxy group. This group can serve multiple roles. It can act as a hydrogen bond acceptor, forming specific interactions with residues in the kinase hinge region.[6][7] Furthermore, its electronic and steric properties can orient the molecule optimally within the binding pocket and influence the molecule's overall physicochemical properties, such as solubility and metabolic stability.[7]

This guide provides a detailed framework for the systematic derivatization of the this compound core to explore its structure-activity relationships (SAR). We will outline robust synthetic protocols for modifications at three primary sites: the amide nitrogen (N-substitution), and the C2 and C5 positions of the thiophene ring. These are complemented by a detailed protocol for a widely used biochemical assay to evaluate the biological activity of the synthesized analogs.

Logical Framework for SAR Exploration

The derivatization strategy is designed to systematically probe the chemical space around the core scaffold. By modifying one position at a time while keeping others constant, researchers can directly correlate structural changes to shifts in biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀).

SAR_Logic cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 SAR Questions cluster_3 Biological Evaluation Core This compound N_Sub Position 1: Amide (N-R¹) Core->N_Sub C5_Sub Position 2: Thiophene C5 (R²) Core->C5_Sub C2_Sub Position 3: Thiophene C2 (R³) Core->C2_Sub Q1 How does R¹ size/polarity affect potency? N_Sub->Q1 Q2 What is the impact of bulky or H-bonding groups at R²? C5_Sub->Q2 Q3 Can R³ introduce new interactions or alter conformation? C2_Sub->Q3 Assay Kinase Inhibition Assay (e.g., ADP-Glo™) Q1->Assay Q2->Assay Q3->Assay SAR_Table Generate IC₅₀ Data & SAR Table Assay->SAR_Table

Figure 1. Logical workflow for SAR studies of the this compound scaffold.

PART 1: SYNTHETIC PROTOCOLS

The synthesis of a diverse library of analogs begins with the preparation of key intermediates. The Gewald reaction is a powerful and convergent method for constructing the initial 2-aminothiophene ring system.[8][9]

Protocol 1.1: Synthesis of Core Intermediate via Gewald Reaction

This protocol describes the synthesis of Ethyl 2-amino-4-methoxythiophene-3-carboxylate, a versatile precursor to the target carboxamide.

Reaction Scheme:

  • Methyl 3-methoxyacrylate + Ethyl cyanoacetate + Sulfur → Ethyl 2-amino-4-methoxythiophene-3-carboxylate

Materials:

  • Methyl 3-methoxyacrylate

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 250 mL round-bottom flask, add methyl 3-methoxyacrylate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

  • Add absolute ethanol to create a slurry (approx. 3-4 mL per gram of acrylate).

  • With stirring, add triethylamine (1.2 eq) dropwise at room temperature. The addition is often mildly exothermic.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 70-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL).

  • The crude product can be purified by recrystallization from ethanol to yield Ethyl 2-amino-4-methoxythiophene-3-carboxylate as a crystalline solid.

Protocol 1.2: Hydrolysis to 4-Methoxythiophene-3-carboxylic Acid

The core carboxylic acid is a key intermediate for generating diverse amide derivatives.

Reaction Scheme:

  • Ethyl 2-amino-4-methoxythiophene-3-carboxylate → Intermediate → 4-Methoxythiophene-3-carboxylic acid

Materials:

  • Ethyl 2-amino-4-methoxythiophene-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol, Water

  • Hydrochloric acid (HCl), concentrated and 2M

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add a solution of NaOH (2.5 eq in water) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Methoxythiophene-3-carboxylic acid.[10]

Derivatization Strategies

Derivatization_Workflow cluster_Core Core Intermediate cluster_Amide Position 1: Amide Derivatization cluster_Ring Positions 2 & 3: Ring Derivatization Acid 4-Methoxythiophene -3-carboxylic Acid AmideCoupling Amide Coupling (EDC, HATU, etc.) + R¹-NH₂ Acid->AmideCoupling AcylChloride 1. SOCl₂ 2. R¹-NH₂ Acid->AcylChloride AmideProduct N-R¹-Amide Analogs AmideCoupling->AmideProduct AcylChloride->AmideProduct Bromination Bromination (NBS) → 2-Bromo Intermediate AmideProduct->Bromination Start with R¹=H Suzuki Suzuki Coupling (Pd catalyst) + R³-B(OH)₂ Bromination->Suzuki RingProduct C2-R³ Analogs Suzuki->RingProduct

Figure 2. Synthetic workflow for derivatization at the amide and thiophene ring positions.

Protocol 2.1: Position 1 - N-Substituted Amide Analogs via Amide Coupling

Amide coupling is the most versatile method for introducing a wide array of substituents (R¹) onto the amide nitrogen. This allows for exploration of steric and electronic effects in the solvent-exposed region of many kinase binding sites.

Reaction Scheme:

  • 4-Methoxythiophene-3-carboxylic acid + R¹-NH₂ → N-R¹-4-Methoxythiophene-3-carboxamide

Materials:

  • 4-Methoxythiophene-3-carboxylic acid

  • Desired primary or secondary amine (R¹-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 4-methoxythiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq), HOBt (0.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (R¹-NH₂) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amide.[11]

Protocol 2.2: Position 3 - C2-Aryl/Heteroaryl Analogs via Suzuki Coupling

The C2 and C5 positions of the thiophene ring are readily functionalized. Introducing aryl or heteroaryl groups can probe deeper pockets of the ATP-binding site or introduce new hydrogen bonding interactions. This protocol first requires halogenation at the C2 position, followed by a palladium-catalyzed Suzuki cross-coupling.

Step A: Bromination at C2

  • Dissolve 4-Methoxy-N-phenyl-3-carboxamide (starting with a simple, stable amide) (1.0 eq) in anhydrous THF or DMF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by LC-MS.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-Bromo-4-methoxy-N-phenyl-3-carboxamide.

Step B: Suzuki Cross-Coupling Reaction Scheme:

  • 2-Bromo-Intermediate + R³-B(OH)₂ → 2-Aryl-4-Methoxy-N-phenyl-3-carboxamide

Materials:

  • 2-Bromo-4-methoxy-N-phenyl-3-carboxamide (1.0 eq)

  • Aryl or heteroaryl boronic acid (R³-B(OH)₂) (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

Procedure:

  • To a reaction vessel, add the 2-bromo-thiophene intermediate (1.0 eq), the boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[12][13]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography to obtain the C2-arylated product.

PART 2: BIOLOGICAL EVALUATION PROTOCOL

To determine the inhibitory activity of the newly synthesized compounds, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][14]

Protocol 3.1: In Vitro Kinase Inhibition using ADP-Glo™ Assay

Objective: To determine the IC₅₀ value of test compounds against a target protein kinase (e.g., Aurora Kinase A).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase substrate (e.g., Kemptide)

  • ATP (ultra-pure)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminometer plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration should be optimized for the specific kinase (e.g., 2-5 ng/µL kinase, 25 µM substrate).

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the compounds.

    • Prepare a 2X ATP solution in kinase reaction buffer (e.g., 20 µM, final concentration 10 µM).

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

PART 3: DATA PRESENTATION & SAR INTERPRETATION

Systematic derivatization and subsequent biological testing generate SAR data that can be summarized in a table. The following is a representative table based on the derivatization strategies outlined above, with hypothetical but plausible IC₅₀ values against a target like Aurora Kinase A.[15][16]

Table 1: Structure-Activity Relationship of this compound Derivatives against Aurora Kinase A

Compound IDR¹ (Amide)R² (C5-position)R³ (C2-position)Aurora A IC₅₀ (nM)
Core-1 -H-H-H12,500
A-1 -CH₃-H-H8,200
A-2 -Cyclopropyl-H-H4,500
A-3 -Phenyl-H-H980
A-4 -4-Fluorophenyl-H-H450
A-5 -(4-Pyridyl)methyl-H-H210
C-1 -Phenyl-H-Bromo1,500
C-2 -Phenyl-H-Phenyl650
C-3 -Phenyl-H-3-Pyridyl180
C-4 -Phenyl-H-4-Methoxyphenyl320
C-5 -4-Fluorophenyl-H-3-Pyridyl75

Interpretation of SAR Data:

  • Amide (R¹) Substitution: Moving from the unsubstituted amide (Core-1 ) to small alkyl groups (A-1, A-2 ) shows a modest increase in potency. However, incorporating an aromatic ring (A-3 ) significantly improves activity, suggesting a beneficial hydrophobic interaction. Adding an electron-withdrawing fluorine atom (A-4 ) further enhances potency, possibly by modulating the electronics of the ring or forming a specific interaction. The most potent R¹ substitution in this series, a pyridylmethyl group (A-5 ), likely introduces a key hydrogen bond acceptor that interacts favorably with the solvent-exposed region of the kinase.

  • C2-Position (R³) Substitution: Starting from the N-phenyl analog (A-3 ), halogenation (C-1 ) slightly decreases potency. However, using this bromo-intermediate for Suzuki coupling to introduce aromatic rings (C-2, C-3, C-4 ) is highly beneficial. A phenyl group at C2 (C-2 ) improves potency, but a pyridine ring (C-3 ) is superior, again highlighting the importance of nitrogen as a hydrogen bond acceptor in a deeper pocket of the active site. The methoxy-substituted phenyl ring (C-4 ) is also potent, suggesting this pocket can accommodate substituted aryl groups.

  • Synergistic Effects: The most potent compound, C-5 , combines the optimal substitutions found at both the R¹ and R³ positions (a 4-fluorophenyl amide and a 3-pyridyl group at C2). This demonstrates a synergistic effect where favorable interactions at multiple points within the kinase active site lead to a significant enhancement in inhibitory activity.

Conclusion

This guide provides a comprehensive and technically grounded framework for the design, synthesis, and evaluation of novel derivatives based on the this compound scaffold. The protocols are based on established and reliable chemical transformations, and the biological assay is a high-throughput industry standard. By systematically applying these derivatization and evaluation workflows, researchers can efficiently explore the chemical space around this privileged scaffold, elucidate key structure-activity relationships, and ultimately identify potent and selective kinase inhibitors for further drug development.

References

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. (2023). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. (2024). Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. (2022). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. (2015). Retrieved from [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. (2020). Retrieved from [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. (2023). Retrieved from [Link]

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry. (2023). Retrieved from [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. (2021). Retrieved from [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. Future Medicinal Chemistry. (2020). Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (2016). Retrieved from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College Institutional Repository. (2024). Retrieved from [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. (2023). Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. (n.d.). Retrieved from [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. (2024). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. (2010). Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. (2024). Retrieved from [Link]

  • Table 3. Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. (2006). Retrieved from [Link]

  • PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. International Journal of Molecular Sciences. (2020). Retrieved from [Link]

  • 4-(methoxycarbonyl)thiophene-3-carboxylic acid (C7H6O4S). PubChem. (n.d.). Retrieved from [Link]

  • A review on various aspects of N-acylation reaction. Scholars Research Library. (2011). Retrieved from [Link]

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters. (2018). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. (2019). Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry. (2012). Retrieved from [Link]

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences. (2024). Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling reaction. YouTube. (2020). Retrieved from [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. (2020). Retrieved from [Link]

  • Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. PrepChem. (n.d.). Retrieved from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Journal of Hematology & Oncology. (2015). Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. (2020). Retrieved from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. (2023). Retrieved from [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. (2017). Retrieved from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. (2015). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxythiophene-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity. Thiophene carboxamides are crucial scaffolds in medicinal chemistry, appearing in various drug candidates for oncology and inflammatory diseases.[1][2][3] Achieving a robust and reproducible synthesis is therefore of paramount importance.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory context.

Section 1: Recommended Synthetic Strategy & Workflow

The most reliable and common route to synthesize this compound involves a two-step process starting from a hydroxythiophene precursor. This strategy is often preferred due to the commercial availability of related starting materials and the high-yielding nature of the individual steps.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Amidation cluster_2 Alternative Amidation A Methyl 4-hydroxythiophene-3-carboxylate B Methyl 4-methoxythiophene-3-carboxylate A->B  Dimethyl Sulfate (DMS) or MeI,  K2CO3, Acetone   C 4-Methoxythiophene-3-carboxylic acid B->C  1. NaOH (aq), Reflux (Saponification)  2. Acidification (e.g., Acetic Acid)   D This compound C->D  1. SOCl2 or (COCl)2  2. NH4OH or NH3 (g)   C_alt 4-Methoxythiophene-3-carboxylic acid D_alt This compound C_alt->D_alt  EDC, HOBt, NH4Cl, DIPEA  

Caption: Proposed synthetic workflow for this compound.

This guide will focus primarily on an alternative, more direct approach: the controlled hydrolysis of 4-methoxythiophene-3-carbonitrile . While potentially more challenging to control, this method can be highly efficient if optimized correctly.

Section 2: Core Protocol - Controlled Nitrile Hydrolysis

This protocol details the conversion of 4-methoxythiophene-3-carbonitrile to the target amide. The key challenge is arresting the reaction at the amide stage without significant over-hydrolysis to the corresponding carboxylic acid.[4][5]

Detailed Experimental Protocol: Alkaline Peroxide Method

This method is often preferred for its mild conditions and good selectivity for the amide.[6]

  • Reaction Setup: To a solution of 4-methoxythiophene-3-carbonitrile (1.0 eq) in ethanol or a similar alcohol solvent (5-10 volumes), add 3-6 equivalents of 30% hydrogen peroxide.

  • Initiation: Cool the mixture in an ice bath (0-5 °C). Add a 6M solution of sodium hydroxide (NaOH) dropwise, ensuring the internal temperature does not exceed 15 °C. The pH should be alkaline (pH 9-11).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, carefully quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips is negative.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile proceeds via nucleophilic attack on the electrophilic carbon of the nitrile group. The intermediate imidic acid tautomerizes to the more stable amide.

Caption: Simplified mechanism of nitrile hydrolysis to an amide and carboxylic acid.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via nitrile hydrolysis.

Q1: My reaction is stalled. TLC analysis shows a significant amount of unreacted 4-methoxythiophene-3-carbonitrile even after several hours. What should I do?

A1: This issue typically points to three potential causes: catalyst inefficiency, insufficient temperature, or poor reagent quality.

  • Catalyst Inefficiency (Alkaline Peroxide Method): The concentration of the hydroxide catalyst is critical. If the pH is too low, the rate of hydroperoxide anion formation, the active nucleophile, will be too slow.

    • Solution: Check the pH of the reaction mixture. If it is below 9, add a few more drops of your NaOH solution. Be cautious not to add too much, as a very high pH can promote over-hydrolysis.

  • Insufficient Temperature: While the initial addition is done at 0 °C for safety, the reaction itself may require ambient temperature to proceed at a reasonable rate.

    • Solution: Allow the reaction to warm to room temperature (20-25 °C). Gentle heating to 30-40 °C can be attempted, but must be monitored very closely as it significantly increases the risk of over-hydrolysis and peroxide decomposition.

  • Reagent Quality: The hydrogen peroxide solution can degrade over time.

    • Solution: Use a fresh, unopened bottle of hydrogen peroxide. You can test the concentration of an older bottle using standard titration methods if necessary.

Q2: My main product is 4-methoxythiophene-3-carboxylic acid, not the amide. How can I prevent this over-hydrolysis?

A2: This is the most common challenge in this synthesis. Over-hydrolysis occurs when the reaction conditions are too harsh or the reaction time is too long, causing the initially formed amide to hydrolyze further.[4][7]

  • Core Problem: Amide hydrolysis is often faster than nitrile hydrolysis under strongly acidic or basic conditions, especially with heating.[5]

  • Solutions:

    • Strict Temperature Control: Do not exceed room temperature unless absolutely necessary. The rate of amide hydrolysis increases more significantly with temperature than the rate of nitrile hydrolysis.

    • Reduce Reaction Time: Monitor the reaction closely by TLC. As soon as the starting nitrile is consumed, proceed with the work-up immediately.

    • Switch to Milder Conditions: If the alkaline peroxide method is still problematic, consider a controlled acid-catalyzed hydration. Using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at low temperatures can be highly selective for amide formation.[7]

| Method Comparison for Nitrile Hydrolysis | | :--- | :--- | :--- | | Method | Pros | Cons | | Alkaline Peroxide (NaOH/H₂O₂) | Mild conditions, often high selectivity, good for sensitive substrates.[6] | Risk of peroxide decomposition, requires careful temperature control. | | Controlled Acidic (H₂SO₄/TFA) | Can be highly selective, relatively fast.[7] | Requires handling of strong acids, potential for thiophene ring decomposition. | | Strong Base/Acid (e.g., Reflux in 6M HCl) | Drives reaction to completion quickly. | Almost always results in the carboxylic acid due to over-hydrolysis.[4] |

Q3: The work-up is messy, and I'm getting a low yield of an impure product. How can I improve my purification strategy?

A3: A challenging work-up often results from incomplete reactions or side reactions. The key is to separate three components: the starting nitrile, the desired amide, and the carboxylic acid byproduct.

  • Purification Strategy:

    • Acid/Base Extraction: After the initial organic extraction, you can wash the organic layer with a mild base (e.g., a saturated solution of sodium bicarbonate, NaHCO₃). This will deprotonate the 4-methoxythiophene-3-carboxylic acid byproduct, pulling it into the aqueous layer as its carboxylate salt. You can then re-acidify this aqueous layer and extract it separately if you wish to recover the acid.

    • Chromatography: The polarity difference between the nitrile, amide, and acid is usually sufficient for good separation via column chromatography on silica gel. The amide is significantly more polar than the nitrile but typically less polar than the carboxylic acid.

    • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization is an excellent final step. Experiment with solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.

Q4: I cannot source 4-methoxythiophene-3-carbonitrile. Can I prepare it in the lab?

A4: Yes, a common precursor is 4-hydroxythiophene-3-carbonitrile, which can be methylated. This O-methylation is a standard and high-yielding reaction.

  • Recommended Protocol (O-Methylation):

    • Setup: Dissolve 4-hydroxythiophene-3-carbonitrile (1.0 eq) in a polar aprotic solvent like acetone or DMF.

    • Base: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

    • Methylating Agent: Add a methylating agent like dimethyl sulfate (DMS, 1.2 eq) or methyl iodide (MeI, 1.2 eq) dropwise. Caution: These are toxic and carcinogenic reagents and must be handled in a fume hood with appropriate personal protective equipment.

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours, monitoring by TLC.[8]

    • Work-up: Filter off the inorganic salts and evaporate the solvent. The residue can be taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is often pure enough for the next step or can be quickly purified by chromatography.

G start Low Yield or Impure Product check_completion Is the reaction complete (by TLC/LC-MS)? start->check_completion check_byproduct Is the main impurity the carboxylic acid? check_completion->check_byproduct Yes check_nitrile Is the main impurity the starting nitrile? check_completion->check_nitrile No reduce_harshness Reduce reaction harshness: - Lower temperature - Shorten reaction time - Use milder reagents check_byproduct->reduce_harshness Yes purify Improve purification: - Use NaHCO3 wash - Optimize column chromatography - Recrystallize check_byproduct->purify No optimize_conditions Optimize reaction: - Check reagent quality - Increase temperature slightly - Adjust catalyst amount check_nitrile->optimize_conditions Yes check_nitrile->purify No end High Yield, Pure Product optimize_conditions->end reduce_harshness->end purify->end

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Google Patents. (1989). EP0371594A1 - Thiophene-carboxamide derivatives and their pharmaceutical use.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). How to separate amide and nitrile from mixture?. Retrieved from [Link]

  • Reddit. (2021). In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid. Can the amide be isolated, and if so, what distinguishes the two processes from a laboratory standpoint?. Retrieved from [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (1998). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • ResearchGate. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (1988). US4847386A - Process for preparing thiophene derivatives.
  • PubMed. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. Retrieved from [Link]

Sources

Common byproducts in "4-Methoxythiophene-3-carboxamide" synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxythiophene-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you streamline your synthesis and achieve high purity for your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My final product is contaminated with an acidic impurity. NMR and MS suggest it is 4-Methoxythiophene-3-carboxylic acid. What caused this, and how can I remove it?

Answer:

This is the most common issue encountered when synthesizing this compound, particularly when starting from the corresponding nitrile precursor, 4-methoxythiophene-3-carbonitrile.

Root Cause Analysis:

The formation of the carboxylic acid byproduct stems from the over-hydrolysis of the intermediate amide or the starting nitrile. Amide hydrolysis can occur under both acidic and basic conditions, often accelerated by heat.[1][2] While controlled hydrolysis of a nitrile is intended to stop at the primary amide stage, the reaction conditions required can also promote further hydrolysis to the carboxylic acid.

  • Under Basic Conditions: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the amide's carbonyl carbon. This leads to the cleavage of the C-N bond, forming a carboxylate salt and ammonia.[3][4]

  • Under Acidic Conditions: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

Controlling reaction time and temperature is critical to minimize this side reaction.

Workflow for Byproduct Removal:

The most effective method for removing the acidic byproduct, 4-methoxythiophene-3-carboxylic acid, is a liquid-liquid extraction using a mild aqueous base. The significant difference in pKa between the acidic carboxylic acid and the neutral amide allows for a clean separation.

Detailed Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture containing both the desired amide and the carboxylic acid byproduct in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Venting: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ gas that forms from the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, while your desired neutral amide product remains in the organic layer.[6][7]

  • Isolation: Drain the lower organic layer. For thorough removal, repeat the wash with fresh NaHCO₃ solution (steps 2-4).

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

The following diagram illustrates this purification workflow.

G cluster_0 Purification Workflow crude Crude Product (Amide + Carboxylic Acid) in Organic Solvent sep_funnel Liquid-Liquid Extraction (add aq. NaHCO₃) crude->sep_funnel layers Phase Separation sep_funnel->layers organic_layer Organic Layer (Contains Amide) layers->organic_layer Desired aqueous_layer Aqueous Layer (Contains Carboxylate Salt) layers->aqueous_layer Impurity brine_wash Brine Wash organic_layer->brine_wash drying Dry (Na₂SO₄) & Filter brine_wash->drying final_product Pure Amide Product (Evaporate Solvent) drying->final_product

Caption: Purification workflow for removing acidic byproducts.

Question 2: My reaction is sluggish, and I have a significant amount of unreacted starting material (e.g., nitrile or carboxylic acid). What can I do to improve conversion?

Answer:

Low conversion can be attributed to several factors, depending on your synthetic route.

Scenario A: Amidation of 4-Methoxythiophene-3-carboxylic acid

  • Insufficient Activation: Direct amidation of a carboxylic acid is often slow. The carboxylic acid must be "activated" to make it a better electrophile. If you are using a coupling agent like Dicyclohexylcarbodiimide (DCC) or Carbonyldiimidazole (CDI), ensure it is fresh and used in the correct stoichiometric amount (typically 1.1-1.2 equivalents).[8]

  • Reaction Temperature: Some amidation reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. A careful temperature screen is recommended.

  • Water Contamination: The presence of water can hydrolyze activated intermediates and consume coupling reagents. Ensure you are using anhydrous solvents and reagents. Boron-based reagents, for instance, often require anhydrous conditions for optimal performance.[9]

Scenario B: Hydrolysis of 4-Methoxythiophene-3-carbonitrile

  • Inadequate Catalyst Concentration/Strength: Whether using acid or base catalysis, the concentration must be sufficient to promote the reaction. For base-catalyzed hydrolysis, a strong base like NaOH or KOH is often required, along with heat.[3][5]

  • Low Temperature: Nitrile hydrolysis is typically slow at room temperature and almost always requires heating to reflux.

  • Poor Solubility: If the starting nitrile is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. Choose a solvent system in which the nitrile is soluble at the reaction temperature.

Optimization Table: Improving Reaction Conversion

ParameterRecommendation for AmidationRecommendation for Nitrile Hydrolysis
Temperature Screen temperatures from room temp to 60 °C.Heat to reflux (e.g., 80-100 °C).
Catalyst/Reagent Use 1.1-1.2 eq. of a reliable coupling agent (e.g., HATU, CDI).Use a strong base (e.g., 2-4 M NaOH) or strong acid (e.g., conc. H₂SO₄).
Solvent Use anhydrous polar aprotic solvents (e.g., DMF, DCM, MeCN).Use a solvent that ensures solubility (e.g., Ethanol, Dioxane/Water mixture).
Reaction Time Monitor by TLC/LCMS every 2-4 hours. Reactions can take 12-24h.Monitor by TLC/LCMS. Can take 4-12h. Avoid excessively long times to prevent over-hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?

The two most direct and widely applicable routes start from readily available precursors:

  • Controlled Hydrolysis of 4-Methoxythiophene-3-carbonitrile: This is often the preferred method for generating primary amides. The nitrile is treated with acid or base in the presence of water under carefully controlled temperature and time to favor the formation of the amide over the carboxylic acid.

  • Amidation of 4-Methoxythiophene-3-carboxylic acid: This involves reacting the carboxylic acid with an ammonia source. The reaction requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the attack by ammonia.

The following diagram illustrates the relationship between the nitrile, the desired amide, and the main byproduct.

G Nitrile 4-Methoxythiophene-3-carbonitrile Amide This compound (Desired Product) Nitrile->Amide Controlled Hydrolysis Acid 4-Methoxythiophene-3-carboxylic acid (Byproduct) Amide->Acid Over-Hydrolysis (Side Reaction)

Caption: Synthetic relationship between key compounds.

Q2: I am considering a Gewald synthesis to build the thiophene ring. What byproducts should I expect?

The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[10][11] If you adapt this methodology, you may encounter a different set of byproducts compared to starting with a pre-formed thiophene ring.

  • Knoevenagel Condensation Intermediates: The reaction begins with a Knoevenagel condensation. Incomplete reaction can leave these intermediates in your crude product.[12]

  • Polymerization/Tarry Materials: High reaction temperatures can cause starting materials or intermediates to polymerize, resulting in low yields and a dark, tarry reaction mixture.[13]

  • Polysulfides: The mechanism involves the reaction with elemental sulfur, which can lead to the formation of complex polysulfide intermediates.[12][14]

To mitigate these, carefully control the reaction temperature and consider the slow addition of reagents. Purification typically requires column chromatography to separate the desired product from these varied byproducts.

Q3: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

Experimental Protocol: TLC Monitoring

  • Prepare TLC Plate: Spot a small amount of your starting material on the left, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right.

  • Select a Mobile Phase: A good starting point for this system is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 70:30 or 50:50 v/v).

  • Develop and Visualize: Run the plate and visualize it under a UV lamp (254 nm).

  • Analyze:

    • The starting material spot (e.g., nitrile) will be less polar and have a higher Rf value.

    • The product amide will be more polar and have a lower Rf.

    • The carboxylic acid byproduct will be the most polar, often staying at or near the baseline (Rf ≈ 0).

    • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

References
  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis Lab Manual.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Visual Learners. (2024). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Retrieved from [Link]

  • Thalluri, K. C., et al. (2025). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. Retrieved from [Link]

  • Author, A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Retrieved from [Link]

  • Author, B. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Wikipedia Contributors. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]

  • Author, C. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Reddit User. (2020). Which extraction procedure will completely separate an amide from the by-product.... Reddit. Retrieved from [Link]

  • Author, D. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-methoxythiophene-3-carboxamide. Thiophene carboxamides are significant scaffolds in medicinal chemistry, recognized for their potential in developing novel therapeutics.[1][2] The synthesis, while often straightforward, can present challenges ranging from low yields to purification difficulties. This document provides in-depth, experience-driven solutions to common issues encountered in the laboratory, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation & Yield Issues

Question 1: My amide coupling reaction to form this compound is giving very low to no yield. What are the primary factors to investigate?

Answer: A low or non-existent yield in an amide coupling reaction typically points to one of three areas: the integrity of your starting materials and reagents, the reaction conditions, or an inappropriate choice of coupling chemistry for your specific substrates.

  • Reagent & Starting Material Quality:

    • Carboxylic Acid: While 4-methoxythiophene-3-carboxylic acid is commercially available, it's crucial to verify its purity.[3] Impurities can interfere with the reaction. Confirm identity and purity via ¹H NMR and/or LC-MS before use.

    • Amine: The amine reactant must be pure and, critically, anhydrous. Water will readily hydrolyze the activated ester intermediate, shutting down the productive pathway.

    • Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly effective but are also moisture-sensitive.[1] Use a freshly opened bottle or a properly stored aliquot. If using peptide coupling reagents like HATU or HOBt, the same moisture precautions apply.

    • Solvent: The reaction must be conducted under anhydrous conditions. Use a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Ensure your solvent is from a freshly opened bottle or has been properly dried over molecular sieves.

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a slight excess of the amine (1.1-1.2 equivalents) and the coupling agent (1.2-1.5 equivalents) relative to the carboxylic acid.

    • Temperature: The activation of the carboxylic acid is often performed at 0 °C to minimize side reactions. The reaction can then be allowed to warm to room temperature and stirred for an extended period (12-48 hours).[1]

    • Atmosphere: While not always essential for simple amide couplings, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture contamination and is considered best practice.[1]

  • Choice of Base:

    • If you are using the hydrochloride salt of your amine, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to liberate the free amine. Use 1.1-1.2 equivalents for this purpose. An additional equivalent may be needed if using coupling reagents that release acids (e.g., HOBt).

Question 2: My reaction starts well, as confirmed by TLC, but appears to stall before all the starting material is consumed. How can I drive the reaction to completion?

Answer: Reaction stagnation is a common issue that can often be resolved with careful analysis and intervention.

  • Monitoring is Key: Continuously monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction has stalled for several hours with no change, intervention is necessary.

  • Re-charging the Reaction: The activated species in an amide coupling can be unstable and degrade over time. In some cases, a second addition of the coupling agent (e.g., 0.5 equivalents of EDC) and base can restart the reaction and push it towards completion. This approach has been noted to be effective in related syntheses where initial attempts did not achieve full conversion.[4]

  • Temperature Adjustment: If the reaction was run at room temperature, gentle heating (e.g., to 40 °C) can sometimes provide the necessary activation energy to overcome the barrier to completion. However, be cautious, as heat can also promote side reactions.

  • Consider an Alternative Coupling Agent: If stagnation is a persistent problem, your chosen coupling agent may not be potent enough. Switching from EDC to a more powerful uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often resolves this issue.

Category 2: Impurities & Side Reactions

Question 3: I have obtained a product, but my NMR spectrum is complex, suggesting significant impurities. What are the likely side products and how can I prevent them?

Answer: Impurities can arise from unreacted starting materials, reagent byproducts, or undesired side reactions involving the thiophene core.

  • Unreacted Starting Materials: The most common "impurities." Their presence indicates an incomplete reaction. See Question 2 for strategies to improve conversion.

  • Coupling Agent Byproducts:

    • EDC: Forms a soluble isourea intermediate which, upon reaction, generates a urea byproduct. This is often removable with a dilute acid wash during the work-up.

    • HOBt/HATU: Can lead to their own set of byproducts. Proper aqueous work-up is crucial for their removal.

  • Side Reactions on the Thiophene Ring:

    • The thiophene ring is an electron-rich aromatic system.[2] While generally stable, the 2- and 5-positions are susceptible to electrophilic attack.[5][6] Using overly strong acids or generating potent electrophiles in situ can lead to undesired reactions on the ring.

    • Demethylation: While unlikely under standard amide coupling conditions, prolonged exposure to strong Lewis acids or harsh acidic conditions during work-up could potentially cleave the 4-methoxy ether. Use mild acids (e.g., 1M HCl, sat. NH₄Cl) for quenching and extraction.

  • Dimerization: Oxidative dimerization of related thiophene carboxylates has been observed under certain conditions, leading to bis-thiophene impurities.[7] This is more likely if your starting material contains reactive impurities or if oxidative conditions are inadvertently introduced.

Below is a troubleshooting workflow to diagnose and address low-yield reactions.

G start Low Yield or Stalled Reaction check_sm Verify Purity of Starting Materials (Acid & Amine) via NMR/LC-MS start->check_sm outcome_sm Impurity Detected? check_sm->outcome_sm check_reagents Use Fresh/Anhydrous Coupling Agents & Solvents outcome_reagents Reagents Old or Wet? check_reagents->outcome_reagents check_conditions Optimize Stoichiometry, Temperature & Reaction Time outcome_conditions Is Reaction Incomplete? check_conditions->outcome_conditions outcome_sm->check_reagents No action_purify Purify Starting Material (Recrystallize/Chromatography) outcome_sm->action_purify Yes outcome_reagents->check_conditions No action_replace Replace Reagents & Solvent with Anhydrous Stock outcome_reagents->action_replace Yes action_modify Re-charge with Coupling Agent or Switch to Stronger Reagent (HATU) outcome_conditions->action_modify Yes end_success Re-run Reaction outcome_conditions->end_success No, review mechanism action_purify->end_success action_replace->end_success action_modify->end_success

Caption: Troubleshooting logic for low-yield reactions.

Category 3: Product Purification

Question 4: What is the most effective protocol for the work-up and purification of this compound?

Answer: A systematic work-up and purification strategy is essential to isolate the product in high purity.

Table 1: Recommended Aqueous Work-up Sequence

StepReagentPurpose
1Dilute HCl (e.g., 1M)Removes excess amine and basic catalysts (e.g., DMAP, DIPEA).[1]
2Saturated NaHCO₃Removes unreacted carboxylic acid and acidic byproducts (e.g., from HOBt).
3Brine (Saturated NaCl)Removes bulk water from the organic layer before drying.
4Anhydrous Na₂SO₄ or MgSO₄Drying agent to remove residual water from the organic solvent.

Purification Methods:

  • Silica Gel Chromatography: This is the most common and effective method for removing closely related impurities.[8]

    • Solvent System (Eluent): A gradient of Ethyl Acetate in Hexanes (or Heptane) is a typical starting point. For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic product on TLC plates. A potassium permanganate stain can also be effective.

  • Recrystallization: If your product is a solid and reasonably pure after chromatography (>90%), recrystallization can be an excellent final step to achieve high purity and obtain crystalline material.

    • Solvent Screening: Test solubility in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) to find a system where the product is soluble when hot but sparingly soluble when cold.

The general workflow from reaction completion to pure product is illustrated below.

G A Completed Reaction Mixture B Quench Reaction (e.g., with H₂O or sat. NH₄Cl) A->B C Aqueous Work-up (Acid/Base Washes) B->C D Dry Organic Layer (e.g., Na₂SO₄) C->D E Concentrate in vacuo D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Pure Fractions G->H I Recrystallization (Optional, for solids) H->I J Final Pure Product H->J I->J

Caption: Standard purification workflow for amide synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via EDC Coupling

This protocol is adapted from a general procedure for thiophene carboxamide synthesis and should be optimized for the specific amine being used.[1]

  • Preparation: To a round-bottom flask under a Nitrogen atmosphere, add 4-methoxythiophene-3-carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine & Catalyst Addition: Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise over 5 minutes. Stir vigorously.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

References

  • Google Patents. (1989). Process for preparing thiophene derivatives (Patent No. US4847386A).
  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Retrieved from [Link]

  • Google Patents. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene (Patent No. US6037478A).
  • PrepChem. (n.d.). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2910. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

  • El-Adl, K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports, 8(1), 13426. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of thiophene (Patent No. CN1134429C).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. Retrieved from [Link]

  • Kyorin Pharmaceutical Co., Ltd. (n.d.). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of thiophene (Patent No. US2745843A).

Sources

Technical Support Center: Purification of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxythiophene-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity of your product.

I. Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My final product of this compound has a persistent yellow or brownish tint. What is causing this and how can I remove it?

Answer:

A persistent color in your final product often indicates the presence of colored impurities, which can arise from several sources:

  • Oxidation of the Thiophene Ring: Thiophene and its derivatives can be susceptible to oxidation, leading to colored byproducts. This is more likely if the reaction or purification process involves prolonged exposure to air, heat, or certain oxidizing agents.

  • Residual Starting Materials or Reagents: If the synthesis involves colored starting materials or reagents, their incomplete removal can impart color to the final product.

  • Side-Reaction Products: The reaction conditions used for the synthesis of the amide can sometimes lead to the formation of colored polymeric or degradation products.

Troubleshooting Steps:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.

    • Protocol:

      • Dissolve the impure this compound in a suitable hot solvent (e.g., ethanol or ethyl acetate).

      • Add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the solution.

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration to remove the activated carbon. This step is critical and should be done quickly to prevent premature crystallization of your product in the filter funnel.

      • Allow the filtered solution to cool slowly to induce crystallization.

      • Collect the purified crystals by vacuum filtration.

    • Causality: Activated carbon has a high surface area and can adsorb large, colored impurity molecules, effectively removing them from the solution.

  • Recrystallization: If the colored impurity has different solubility characteristics from your product, recrystallization can be an effective purification method. Refer to the detailed recrystallization protocols in the FAQ section below.

  • Column Chromatography: For more stubborn colored impurities, column chromatography offers a higher degree of separation. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired compound from colored byproducts.

Question 2: My ¹H NMR spectrum of the purified this compound shows unidentifiable peaks. What are the likely impurities and how can I remove them?

Answer:

Unidentified peaks in the ¹H NMR spectrum often correspond to residual starting materials, reagents, or side-products from the synthesis. The structure of this compound (a methoxy group and a carboxamide group on a thiophene ring) suggests a few likely impurities depending on the synthetic route. A common synthesis involves the reaction of a 4-methoxythiophene-3-carbonyl chloride with ammonia, or the coupling of 4-methoxythiophene-3-carboxylic acid with an ammonia source.

Potential Impurities and Their Removal:

ImpurityLikely ¹H NMR SignalsRemoval Strategy
4-Methoxythiophene-3-carboxylic acidA broad singlet for the carboxylic acid proton (>10 ppm), and other aromatic protons.Alkaline Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The acidic carboxylic acid will be deprotonated and move into the aqueous layer. Subsequently, wash with brine, dry the organic layer, and concentrate.
Unreacted Starting Materials (e.g., from a Suzuki coupling)Aromatic signals from the boronic acid or halide starting materials.Column Chromatography: These impurities often have different polarities and can be separated by silica gel chromatography. A hexane/ethyl acetate gradient is a good starting point[1].
Residual SolventsCharacteristic peaks for common lab solvents (e.g., acetone at ~2.17 ppm, DCM at ~5.32 ppm in CDCl₃)[2][3][4][5].High Vacuum Drying: Place the sample under a high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable.

Troubleshooting Workflow for Impurity Identification and Removal:

G start Impure this compound nmr Acquire ¹H NMR Spectrum start->nmr analyze_nmr Analyze NMR for Impurity Signals nmr->analyze_nmr acid_impurity Carboxylic Acid Impurity Suspected? analyze_nmr->acid_impurity solvent_impurity Solvent Peaks Identified? analyze_nmr->solvent_impurity other_impurity Other Organic Impurities? analyze_nmr->other_impurity acid_impurity->other_impurity No alkaline_wash Perform Alkaline Wash acid_impurity->alkaline_wash Yes solvent_impurity->other_impurity No high_vac Dry Under High Vacuum solvent_impurity->high_vac Yes chromatography Column Chromatography other_impurity->chromatography Yes recrystallize Recrystallize other_impurity->recrystallize Minor Impurities alkaline_wash->recrystallize end Pure Product high_vac->end chromatography->recrystallize recrystallize->end

Caption: Decision workflow for identifying and removing impurities.

Question 3: During recrystallization, my this compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point[6]. This is a common issue with amides, especially when the sample is highly impure[7].

Troubleshooting Steps:

  • Reheat and Add More Solvent:

    • Protocol: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent and then allow the solution to cool very slowly.

    • Causality: Adding more solvent increases the solubility of the compound at a given temperature, which can prevent it from coming out of solution as a liquid.

  • Slow Cooling:

    • Protocol: After dissolving your compound in the hot solvent, ensure the flask is well-insulated to slow down the cooling process. You can wrap it in glass wool or place it in a Dewar flask.

    • Causality: Rapid cooling can cause the compound to precipitate out of solution faster than crystals can form, leading to the formation of an amorphous oil.

  • Change the Solvent System:

    • Protocol: The current solvent may have a boiling point that is too high. Try a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For an amide like this, an ethanol/water or acetone/hexane system could be effective[7][8].

    • Causality: A different solvent system will have different solubility properties and may favor crystal formation over oiling out.

  • Pre-purification:

    • Protocol: If the sample is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

    • Causality: High levels of impurities can depress the melting point of your compound and interfere with crystal lattice formation.

II. Frequently Asked Questions (FAQs)

Question 1: What is the best method for purifying gram-scale quantities of this compound?

Answer:

For gram-scale purification, a combination of techniques is often most effective.

  • Initial Purification by Recrystallization: Recrystallization is an excellent first-line technique for removing the bulk of impurities from a solid compound. It is generally faster and less solvent-intensive than chromatography for large quantities[7][9].

  • Final Polishing by Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be used to separate closely related impurities.

Recommended Recrystallization Protocol:

  • Solvent Selection: Based on the polar nature of the amide and methoxy groups, polar solvents are a good starting point. Good candidate solvents for amides include ethanol, acetonitrile, or a mixture of ethanol and water[7].

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the solid just dissolves. d. If the solution is colored, refer to the troubleshooting guide for activated carbon treatment. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Once crystals have formed, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. h. Dry the crystals under a vacuum.

Question 2: How do I set up a column chromatography protocol for this compound?

Answer:

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase[10][11].

Step-by-Step Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.

    • A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Spot your crude product on a TLC plate and develop it in different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • The ideal eluent system will give your desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent, e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the purified product under a high vacuum.

Visualizing the Chromatography Process:

G cluster_0 Column Chromatography Workflow prep 1. Preparation Select stationary and mobile phases (TLC). Pack the column. load 2. Sample Loading Dissolve sample in minimal solvent or dry load. prep->load elute 3. Elution Run eluent through the column. Collect fractions. load->elute monitor 4. Monitoring Analyze fractions by TLC. elute->monitor isolate 5. Isolation Combine pure fractions and evaporate solvent. monitor->isolate

Caption: Key stages of the column chromatography workflow.

Question 3: Which analytical techniques are best for assessing the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common setup for polar aromatic compounds[12]. The purity is typically reported as the area percentage of the main peak. A purity of ≥98% is often desired for research applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. The absence of signals from starting materials or byproducts is a good indicator of purity.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. Techniques like LC-MS can be used to identify the molecular weights of any minor impurities detected by HPLC.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

III. References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

  • UCLA Chemistry Department. Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Reddit. (2018). Suzuki purification problem. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Scribd. Recrystallization Techniques for Purification. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Matrix Fine Chemicals. This compound. Available at: [Link]

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

  • Han, J., et al. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 86(10), 4853-4860. Available at: [Link]

Sources

"4-Methoxythiophene-3-carboxamide" reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxythiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and which is most suitable for scale-up?

A1: The primary and most direct route involves the amidation of 4-methoxythiophene-3-carboxylic acid. The key difference in various synthetic approaches lies in the method of activating the carboxylic acid for reaction with an ammonia source.

  • Route A: Acid Chloride Formation: This classic and cost-effective method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is often followed by a reaction with aqueous or gaseous ammonia.

  • Route B: Direct Amide Coupling: This approach utilizes peptide coupling reagents to facilitate the direct reaction between the carboxylic acid and an ammonia source (e.g., ammonium chloride with a base). While reagents like HATU or HBTU are highly effective at a small scale, their high cost and poor atom economy make them less suitable for industrial production.[1] More economical coupling agents like carbodiimides (e.g., EDC) or phosphonic acid anhydrides (e.g., T3P®) are preferred for larger scales.[1][2]

Recommendation for Scale-Up: For large-scale synthesis, Route A (Acid Chloride Formation) is generally the most economically viable and efficient method. However, careful control of reaction conditions is crucial to avoid side reactions.

Q2: I'm observing low yields during the amidation step. What are the likely causes and how can I improve them?

A2: Low yields in the amidation of 4-methoxythiophene-3-carboxylic acid or its derivatives can stem from several factors, particularly during scale-up.

  • Incomplete Acid Activation: If using the acid chloride route, the conversion to 4-methoxythiophene-3-carbonyl chloride may be incomplete. Ensure sufficient equivalents of the chlorinating agent (e.g., thionyl chloride) and adequate reaction time.

  • Side Reactions of the Acid Chloride: The acid chloride is a reactive intermediate. Prolonged reaction times or elevated temperatures can lead to decomposition or side reactions. It is often best to use the acid chloride in the subsequent amidation step without isolation.

  • Poor Nucleophilicity of the Amine: When using an ammonia equivalent, the basicity and concentration are critical. For instance, if using ammonium chloride with a base, ensure the base is strong enough to generate a sufficient concentration of free ammonia in the reaction mixture.

  • Substrate Solubility: 4-methoxythiophene-3-carboxylic acid and its derivatives may have limited solubility in certain organic solvents.[3] Poor solubility can lead to heterogeneous reaction mixtures and reduced reaction rates.

Troubleshooting Workflow:

G start Low Amidation Yield check_activation Verify Complete Acid Activation (TLC, GC-MS) start->check_activation check_side_reactions Analyze for Side Products check_activation->check_side_reactions Yes incomplete_activation Incomplete Activation check_activation->incomplete_activation No check_amine Evaluate Amine Source and Basicity check_side_reactions->check_amine No side_products Side Product Formation check_side_reactions->side_products Yes check_solubility Assess Substrate/Reagent Solubility check_amine->check_solubility No low_nucleophilicity Low Amine Nucleophilicity check_amine->low_nucleophilicity Yes poor_solubility Poor Solubility check_solubility->poor_solubility Yes increase_reagent Increase Equivalents of Activating Agent incomplete_activation->increase_reagent optimize_temp_time Optimize Temperature and Reaction Time side_products->optimize_temp_time stronger_base Use Stronger/Alternative Base low_nucleophilicity->stronger_base solvent_screen Conduct Solvent Screen poor_solubility->solvent_screen solution Improved Yield increase_reagent->solution optimize_temp_time->solution stronger_base->solution solvent_screen->solution

Caption: Troubleshooting workflow for low amidation yield.

II. Troubleshooting Guide

Issue 1: Difficulty in Controlling Reaction Exotherm

Symptoms:

  • Rapid, uncontrolled temperature increase upon reagent addition.

  • Formation of dark-colored impurities.

  • Inconsistent product quality between batches.

Root Causes & Solutions:

Cause Explanation Solution
Rapid Reagent Addition The formation of the acid chloride and the subsequent amidation can be highly exothermic. Adding reagents too quickly, especially on a larger scale, can overwhelm the reactor's cooling capacity.Implement controlled addition of the limiting reagent using a syringe pump or an addition funnel. Monitor the internal reaction temperature closely.
Inadequate Heat Transfer As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.Use a reactor with a high heat transfer coefficient. Ensure adequate agitation to promote heat exchange with the reactor jacket. Consider using a reaction calorimeter to better understand the thermal profile of the reaction.
Concentrated Reagents Using highly concentrated reagents can lead to localized "hot spots" where the reaction rate is significantly higher, potentially leading to side reactions.Dilute the reagents in a suitable solvent before addition. This will help to moderate the reaction rate and improve temperature control.
Issue 2: Product Purification Challenges

Symptoms:

  • Difficulty in removing unreacted starting material or coupling agent byproducts.

  • Product oiling out during crystallization.

  • Inconsistent crystalline form (polymorphism).

Root Causes & Solutions:

  • Byproduct Removal:

    • Problem: Water-soluble byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be challenging to remove.[1]

    • Solution: An acidic workup can protonate and solubilize many amine-based byproducts, facilitating their removal in the aqueous phase. For urea byproducts, filtration may be necessary before extraction.

  • Crystallization Issues:

    • Problem: this compound may exhibit variable solubility, leading to difficulties in achieving consistent crystallization.

    • Solution: A systematic crystallization solvent screen is recommended. Consider anti-solvent crystallization, where the product is dissolved in a good solvent and a poor solvent is slowly added to induce precipitation. Seeding the solution with a small amount of pure crystalline product can also promote the desired crystal form.

Recommended Purification Protocol (General):

  • Quench and Extract: After the reaction is complete, quench the mixture with water or a dilute acid solution. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[4]

  • Aqueous Washes: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, dilute base (e.g., saturated NaHCO₃), and finally brine. This sequence helps remove a broad range of impurities.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) or by column chromatography if high purity is required.[4]

III. Safety Considerations

Q3: What are the primary safety hazards associated with the synthesis of this compound?

A3: The synthesis involves several hazardous materials and conditions that require strict safety protocols, especially at a larger scale.

  • Corrosive Reagents: Thionyl chloride (SOCl₂) and oxalyl chloride are highly corrosive and react violently with water.[5] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[5]

  • Toxic Starting Materials: The starting material, 4-methoxythiophene-3-carboxylic acid, is classified as acutely toxic if swallowed.[3]

  • Flammable Solvents: Many organic solvents used in the synthesis (e.g., tetrahydrofuran, dichloromethane) are flammable.[6] Ensure that all equipment is properly grounded to prevent static discharge and that no ignition sources are present.[6]

  • Exothermic Reactions: As previously discussed, the reaction can be highly exothermic. A proper cooling system and controlled reagent addition are essential to prevent runaway reactions.

Personal Protective Equipment (PPE) Checklist:

G cluster_ppe Essential PPE cluster_facility Facility Requirements lab_coat Flame-Resistant Lab Coat goggles Chemical Splash Goggles gloves Acid-Resistant Gloves (e.g., Neoprene, Butyl Rubber) respirator Respirator (if handling SOCl₂ or oxalyl chloride outside of a certified fume hood) fume_hood Certified Chemical Fume Hood safety_shower Safety Shower eyewash Eyewash Station

Caption: Essential PPE and facility requirements.

IV. References

  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes. BenchChem.

  • Cole-Parmer. Material Safety Data Sheet: 5-Chloro-4-methoxythiophene-3-carbonyl chloride, 97%.

  • Sigma-Aldrich. 4-methoxythiophene-3-carboxylic acid AldrichCPR.

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

  • European Patent Office. Thiophene-carboxamide derivatives and their pharmaceutical use - Patent 0371594.

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation.

Sources

Technical Support Center: Synthesis of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methoxythiophene-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to provide a deeper understanding of the synthetic strategies, the rationale behind methodological choices, and field-tested solutions to common experimental challenges. Our goal is to empower you to not only successfully synthesize the target compound but also to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two principal and highly effective routes that are most commonly considered for the synthesis of this compound.

  • Route 1: Direct Amidation of a Carboxylic Acid Precursor. This is often the most straightforward approach. It involves the synthesis or procurement of 4-methoxythiophene-3-carboxylic acid, followed by its conversion to the primary amide. This route is favored for its reliability and the wide array of available amidation methods.

  • Route 2: Controlled Hydrolysis of a Nitrile Precursor. This strategy involves the preparation of 4-methoxythiophene-3-carbonitrile and its subsequent partial hydrolysis to the carboxamide. This route can be very efficient, but requires careful control to prevent over-hydrolysis to the carboxylic acid.

Q2: Which synthetic route is recommended for different research and development scales?

The choice of route often depends on the scale of the synthesis and the availability of starting materials.

  • For Small-Scale & Discovery Chemistry (mg to g): Route 1 (Direct Amidation) is highly recommended. The starting carboxylic acid is commercially available, and modern peptide coupling reagents offer high yields and simple purification, making this ideal for rapid analog synthesis and initial studies.[1]

  • For Large-Scale & Process Development (kg): Both routes are viable, but Route 2 (Nitrile Hydrolysis) may offer advantages in terms of atom economy and cost, provided the hydrolysis step can be robustly controlled. The synthesis of the nitrile precursor may be more scalable than the multi-component coupling reactions sometimes used for the acid.

Q3: What are the most critical parameters to monitor during the synthesis?

Across all routes, meticulous control of reaction temperature, stoichiometry of reagents, and moisture content is paramount. For Route 1, the choice of coupling agent and base is critical to avoid side reactions and racemization if chiral centers are present elsewhere in the molecule. For Route 2, reaction time and the concentration of the acid or base catalyst are crucial variables that determine the selectivity for the amide over the carboxylic acid.[2]

Route 1: Direct Amidation of 4-Methoxythiophene-3-carboxylic Acid

This strategy is predicated on the robust and well-established transformation of a carboxylic acid to a primary amide. The overall workflow is a two-stage process: synthesis of the key carboxylic acid intermediate, followed by the amidation reaction.

Workflow Overview

cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amidation A 3-Hydroxythiophene- 2-carboxylate Derivative B Methylation A->B e.g., Dimethyl sulfate, K2CO3 C Saponification B->C NaOH, H2O D 4-Methoxythiophene- 3-carboxylic Acid C->D Acidification (HCl) E 4-Methoxythiophene- 3-carboxylic Acid F Activation & Amide Formation E->F Coupling Agent, Ammonia Source G 4-Methoxythiophene- 3-carboxamide F->G Workup & Purification

Caption: Workflow for Route 1 via carboxylic acid amidation.

Detailed Experimental Protocols

Protocol 1A: Synthesis of 4-Methoxythiophene-3-carboxylic Acid

This procedure is adapted from established methods for the synthesis of methoxythiophenes from hydroxythiophene precursors.[3]

  • Methylation: To a stirred mixture of methyl 3-hydroxythiophene-2-carboxylate (1 equiv.) and anhydrous potassium carbonate (1.2 equiv.) in acetone (10 mL/g of starting material), add dimethyl sulfate (1.2 equiv.) dropwise. Heat the reaction mixture to reflux for 12 hours.

  • Workup: After cooling, evaporate the solvent in vacuo. Treat the residue with water and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methylated ester.

  • Saponification: Suspend the crude ester in a 1N sodium hydroxide solution (1.5 equiv.) and heat to reflux for 30-60 minutes until the solution becomes clear.

  • Isolation: Cool the reaction mixture in an ice bath and acidify to pH 3 with 1N HCl. The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 1B: Amidation using EDC/HOBt Coupling

This is a standard and highly effective method for forming amides from carboxylic acids.[4]

  • Reaction Setup: Dissolve 4-methoxythiophene-3-carboxylic acid (1 equiv.) in anhydrous DMF or DCM (15 mL/g). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.). Stir the mixture for 20 minutes at 0 °C.

  • Ammonia Source: Add a solution of aqueous ammonia (28-30%, 2-3 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary: Comparison of Amidation Methods
Coupling ReagentAdditiveTypical SolventKey AdvantagesKey Disadvantages
EDC HOBtDMF, DCMGood yield, water-soluble urea byproduct is easily removed during aqueous workup.[4]Can be an allergen; HOBt has explosive properties when dry.
DCC HOBtDCM, THFInexpensive, effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration to remove.[5]
HATU/HBTU DIPEADMFVery fast reaction times, high yields, suitable for hindered substrates.[4]More expensive, byproducts require chromatographic removal.
SOCl₂ NoneToluene, DCMForms highly reactive acid chloride intermediate, very cost-effective.Requires handling of corrosive and toxic SOCl₂; generates HCl byproduct.[4][6]
Troubleshooting & Support: Route 1

Q: My amidation reaction yield is consistently low. What are the likely causes?

A: Low yields in amidation reactions typically stem from three main issues:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may have degraded due to improper storage (moisture). Always use fresh, high-quality reagents. Ensure the activation step (pre-stirring acid with coupling agent/additive) is allowed sufficient time before adding the ammonia source.

  • Competing Side Reactions: If using the acid chloride method, ensure the reaction is free of water, which would hydrolyze the acid chloride back to the carboxylic acid. The base used with coupling reagents like HATU is critical; a non-nucleophilic base like DIPEA is essential to prevent it from competing with the desired amine.

  • Workup Losses: The final product, this compound, may have some water solubility. Avoid excessive washing with water during the workup. Back-extraction of the aqueous layers with fresh organic solvent can help recover dissolved product.

Q: I am using DCC as a coupling agent and have a fine white precipitate (DCU) that is difficult to filter and contaminates my product. How can I improve this?

A: The removal of dicyclohexylurea (DCU) is a classic challenge with DCC couplings.

  • Solvent Choice: After the reaction is complete, try concentrating the mixture and then re-dissolving it in a solvent where the product is soluble but DCU is not, such as cold dichloromethane or ethyl acetate, then filter.

  • Alternative Reagents: The simplest solution is to switch to EDC. The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup, making it a preferred reagent for laboratory-scale synthesis.[4][7]

Route 2: Controlled Hydrolysis of 4-Methoxythiophene-3-carbonitrile

This route leverages the synthesis of a stable nitrile intermediate, which is then partially hydrolyzed to the desired amide. The key challenge and focus of troubleshooting is achieving selective hydrolysis.

Workflow Overview

A Precursor (e.g., 3-Bromo-4-methoxy- thiophene) B Cyanation A->B CuCN or Zn(CN)2, Pd catalyst C 4-Methoxythiophene- 3-carbonitrile B->C D Controlled Hydrolysis C->D Acid or Base catalyst, H2O E 4-Methoxythiophene- 3-carboxamide D->E Desired Path F Carboxylic Acid (Over-hydrolysis byproduct) D->F Side Reaction

Caption: Workflow for Route 2 via nitrile hydrolysis.

Detailed Experimental Protocol

Protocol 2: Synthesis and Hydrolysis of 4-Methoxythiophene-3-carbonitrile

  • Nitrile Synthesis (Example from a related benzonitrile): A common method for converting aryl halides to nitriles is the Rosenmund-von Braun reaction or palladium-catalyzed cyanation. For a precursor like 3-bromo-4-methoxythiophene, a mixture with CuCN in a high-boiling solvent like DMF or quinoline would be heated. Alternatively, palladium-catalyzed methods with Zn(CN)₂ can be used under milder conditions.

  • Controlled Hydrolysis: The hydrolysis of nitriles to amides can be challenging as the amide is often more readily hydrolyzed to the carboxylic acid under the same conditions.[2] A recommended approach involves using a milder acid catalyst.

    • Dissolve 4-methoxythiophene-3-carbonitrile (1 equiv.) in tert-butanol.

    • Add concentrated sulfuric acid or trifluoroacetic acid (TFA) (1.5-2.0 equiv.) and stir the mixture at a controlled temperature (e.g., 40-50 °C).[2]

    • Monitor the reaction very closely by TLC or GC. The goal is to stop the reaction once the starting nitrile is consumed but before significant formation of the carboxylic acid is observed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH). Extract the product with an organic solvent, dry, and concentrate. Purify via chromatography to separate the desired amide from any unreacted nitrile and carboxylic acid byproduct.

Troubleshooting & Support: Route 2

Q: My nitrile hydrolysis reaction proceeds directly to the carboxylic acid with very little amide isolated. How can I improve the selectivity?

A: This is the primary challenge of this route. To favor the amide, you must moderate the reaction conditions.

  • Lower the Temperature: As a first step, reduce the reaction temperature. Even a 10 °C decrease can significantly slow the second hydrolysis step (amide to acid) more than the first (nitrile to amide).

  • Change the Solvent/Acid System: The use of tert-butanol or an acetic acid/sulfuric acid mixture can sometimes trap the reaction at the amide stage more effectively than simple aqueous acid.[2]

  • Use a Catalytic System: Some modern methods use metal catalysts (e.g., platinum-based) for the selective hydration of nitriles to amides under neutral conditions, which can completely avoid this issue, though these methods may require specialized equipment.

Q: Are there safety concerns with synthesizing the nitrile intermediate?

A: Yes. If your synthesis of the nitrile involves reagents like copper(I) cyanide (CuCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂), extreme caution is necessary. These are highly toxic compounds.

  • Handling: Always handle cyanide salts in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Quenching: Never add acid directly to a reaction mixture containing residual cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. The reaction should be quenched by slowly adding it to an aqueous solution of sodium hypochlorite (bleach) or ferrous sulfate to decompose the excess cyanide.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Gorgieva, S., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(11), 3145. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. [Link]

  • Van, T. N. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Google Patents. (1989).
  • Lissavetzky, J., & Manzanares, I. (1996). A new route for the synthesis of 3-methoxythiophenes. Heterocycles, 43(8), 1767-1773. [Link]

  • Lelle, M., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC advances, 12(23), 14755–14761. [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228–4242. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Khan Academy. (2017). Amide formation from carboxylic acid derivatives. [Link]

  • Google Patents. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. US6037478A.
  • AK Lectures. (2014). Amide Formation from Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

Sources

"4-Methoxythiophene-3-carboxamide" stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxythiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide effective strategies for preventing degradation. Our goal is to ensure the integrity of your experiments by providing in-depth, field-proven insights into the handling and storage of this compound.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration is advised.[4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] Additionally, storing the compound under an inert gas atmosphere, such as argon or nitrogen, can further minimize degradation.[4] It is also crucial to keep the compound away from direct sunlight and sources of ignition.[1][2][5]

Q2: I've noticed a slight discoloration of my this compound powder after a few weeks. What could be the cause and is the compound still usable?

A2: Discoloration is often an early indicator of chemical degradation. This can be caused by several factors, including oxidation from exposure to air, light-induced degradation, or reaction with trace impurities. While slight discoloration may not always signify a complete loss of activity, it is a warning sign. We strongly recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), before proceeding with any critical experiments. For future prevention, always store the compound under the recommended conditions, including in an amber vial to protect from light and under an inert atmosphere.

Solubility and Solution Stability

Q3: What are the recommended solvents for dissolving this compound? Are there any solvents I should avoid?

A3: Based on the chemical structure, this compound is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol and methanol. However, it is crucial to use high-purity, anhydrous solvents, as residual water or impurities can promote degradation.

You should avoid using acidic or basic aqueous solutions for prolonged storage, as the carboxamide and methoxy groups can be susceptible to hydrolysis under these conditions. Strong oxidizing or reducing agents are also incompatible.[5]

Q4: I prepared a stock solution of this compound in DMSO. How long can I store it and under what conditions?

A4: While DMSO is a common solvent for creating stock solutions, the stability of this compound in solution will be lower than in its solid state. For short-term storage (a few days to a week), we recommend storing the stock solution at -20°C or -80°C in tightly sealed vials to minimize solvent absorption of water and to slow down potential degradation. For longer-term storage, it is always best to prepare fresh solutions. It is advisable to perform a small-scale stability test by analyzing the solution with HPLC after a certain period to determine its stability under your specific laboratory conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you might encounter during your experiments.

Issue 1: Inconsistent or Poor Results in Biological Assays

If you are observing a loss of activity or inconsistent results in your biological assays, it could be due to the degradation of this compound.

Caption: Troubleshooting workflow for inconsistent assay results.

  • Purity Check: The first and most critical step is to verify the integrity of your starting material. Analytical techniques like HPLC or LC-MS can provide a clear picture of the compound's purity and the presence of any degradation products.[6][7]

  • Fresh Stock Solution: Even if the solid compound appears pure, degradation can occur in solution. Preparing a fresh stock solution from a reliable solid sample eliminates this as a variable.

  • Assay Protocol Review: Scrutinize your experimental protocol for any potential incompatibilities. This includes the pH of your buffers, the presence of strong oxidizing or reducing agents, and prolonged exposure to high temperatures or intense light.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The presence of unexpected peaks during HPLC or LC-MS analysis is a direct indication of degradation.

Based on the structure of this compound, several degradation pathways are plausible:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be susceptible to oxidation, especially in the presence of air and light, potentially leading to the formation of sulfoxides or other oxidized species.

  • Hydrolysis of the Carboxamide: Under strongly acidic or basic conditions, the carboxamide group can hydrolyze to the corresponding carboxylic acid.

  • Hydrolysis of the Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions to form a hydroxyl group.

start Unknown Peaks in Chromatogram lcms_analysis Perform LC-MS Analysis to Determine Molecular Weights of Impurities start->lcms_analysis propose_structures Propose Potential Degradation Product Structures lcms_analysis->propose_structures forced_degradation Conduct Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) propose_structures->forced_degradation compare_profiles Compare Degradation Profiles with Observed Impurities forced_degradation->compare_profiles optimize_conditions Optimize Storage and Handling Conditions compare_profiles->optimize_conditions

Caption: Workflow for identifying and mitigating degradation products.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study

To understand the stability of this compound, a forced degradation study can be performed.

  • Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal: Incubate the solid compound at 80°C for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.[6][8]

By understanding the conditions under which this compound degrades, you can take proactive steps to ensure the stability of your compound and the reliability of your experimental results.

References

  • de Oliveira, M. A. L., & de Oliveira, M. A. L. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4467. [Link]

  • Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812–814. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., Al-Swailem, M. A., Al-Obaid, A. M., Al-Shaikh, M. A., & El-Emam, A. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8933. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for 4-Methoxythiophene-3-carboxamide Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for "4-Methoxythiophene-3-carboxamide." This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance on the critical task of identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API). The purity of this compound is paramount to its safety and efficacy in potential therapeutic applications.[1][2] This guide offers troubleshooting advice and robust methodologies to ensure your analytical data is accurate, reliable, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Understanding potential impurities is the first step in developing a robust analytical strategy. Impurities in any API, including this compound, are classified by the International Council for Harmonisation (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[3]

  • Organic Impurities: These are the most common and structurally diverse. They can arise from several sources:

    • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, a common synthesis for thiophene derivatives is the Gewald reaction, which can leave behind starting materials or generate side-products if the reaction conditions are not optimized.[4]

    • Degradation Products: These form during manufacturing or storage when the API is exposed to stress conditions like acid, base, light, heat, or oxidation.[5][6][7] Given the thiophene ring and carboxamide functional group, the molecule may be susceptible to hydrolysis or oxidation.

    • Reagents, Ligands, and Catalysts: These are chemicals used in the synthesis that are not completely removed by purification.

  • Inorganic Impurities: These are typically inorganic salts, heavy metals, or other residual metals that result from the manufacturing process.[3]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not fully removed.[3][8] Their control is guided by the ICH Q3C guidelines.[9]

Q2: What are the regulatory requirements for reporting and controlling these impurities?

A2: The primary guideline for impurities in new drug substances is ICH Q3A(R2).[3][9] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Expert Insight: It is crucial to establish these thresholds early in development. Do not wait until filing to characterize impurities. Proactive impurity profiling saves significant time and resources by preventing late-stage development surprises.

The thresholds are summarized in the table below:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% (or 1.0 mg TDI, whichever is lower)0.15% (or 1.0 mg TDI, whichever is lower)
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines.[3][10][11]
  • Reporting Threshold: Any impurity above this level must be reported in regulatory submissions.[8]

  • Identification Threshold: An impurity appearing above this level must have its structure elucidated.[8][9]

  • Qualification Threshold: This is the level above which an impurity's biological safety must be established.[8][10]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for impurity profiling due to its high sensitivity and resolving power for a wide range of organic molecules.[12]

Q3: I'm observing poor resolution between the main this compound peak and a closely eluting impurity. How can I improve the separation?

A3: Poor resolution is a common challenge. It compromises accurate quantification. The key is to systematically adjust chromatographic parameters that influence selectivity (α) and efficiency (N).

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must change one or more of these factors. Simply increasing column length without changing selectivity is often inefficient.

Step-by-Step Troubleshooting Protocol:

  • Confirm System Suitability: First, ensure your system is performing optimally. Check for pressure fluctuations, and inject a known standard to verify retention time stability and peak shape.

  • Modify Mobile Phase Selectivity: This is often the most effective approach.

    • Adjust Organic Modifier Ratio: If using a gradient, make it shallower around the elution time of the critical pair. For isocratic methods, systematically vary the acetonitrile/methanol to water ratio.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter elution order.

    • Adjust pH: The pH of the mobile phase can dramatically affect the retention of ionizable compounds.[13] For this compound, which has a carboxamide group, altering the pH by ±1 unit can significantly impact retention and peak shape. Use a buffer to maintain a stable pH.[13]

  • Change Stationary Phase Chemistry: If mobile phase adjustments are insufficient, change the column.

    • A standard C18 column is a good starting point.

    • If resolution is still poor, consider a Phenyl-Hexyl column, which offers alternative π-π interactions that can be beneficial for aromatic compounds like thiophenes.

  • Optimize Temperature: Lowering the temperature can sometimes increase viscosity and improve resolution, while increasing it can decrease analysis time. Evaluate in 5°C increments.

Diagram: HPLC Resolution Troubleshooting Workflow

G start Poor Resolution Observed (Rs < 1.5) check_system Verify System Suitability (Pressure, RT Stability) start->check_system adjust_mobile_phase Modify Mobile Phase Selectivity check_system->adjust_mobile_phase change_organic Adjust Organic Modifier % adjust_mobile_phase->change_organic First Step switch_organic Switch Organic Modifier (ACN <=> MeOH) change_organic->switch_organic If no improvement end_node Resolution Achieved (Rs >= 1.5) change_organic->end_node If successful adjust_ph Adjust Mobile Phase pH (Use Buffer) switch_organic->adjust_ph If no improvement switch_organic->end_node If successful change_column Change Stationary Phase adjust_ph->change_column If selectivity is the issue adjust_ph->end_node If successful optimize_temp Optimize Column Temperature change_column->optimize_temp Fine-tuning optimize_temp->end_node

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

Q4: My main analyte peak is tailing significantly. What causes this and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica backbone.[13][14][15] Basic compounds are especially prone to this.[14]

Causality: The amide group in this compound can interact with acidic silanol groups on the column packing, creating a secondary, stronger retention mechanism that leads to a tailed peak shape. This compromises integration accuracy and resolution.[14]

Troubleshooting Strategies:

  • Operate at a Lower pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid), you protonate the residual silanol groups, minimizing these secondary interactions.[14][15]

  • Use a Highly Deactivated Column: Modern columns are often "end-capped" to block most residual silanols. Ensure you are using a high-purity, end-capped column.

  • Reduce Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.

  • Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[13]

Advanced Analytical Workflows

Q5: How do I develop a stability-indicating method for this compound?

A5: A stability-indicating method is one that can separate the API from its degradation products, allowing for an accurate assessment of the drug's stability.[7][16] The key to developing such a method is to perform forced degradation (stress testing) studies.[5][6][7]

Expertise in Practice: The goal of forced degradation is not to destroy the drug, but to generate a target degradation of 5-20%.[5][17] This level is sufficient to produce and detect degradants without completely altering the sample matrix.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound (typically around 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample (unstressed) and a blank (solvent only) for each condition.

  • Analysis: Analyze the stressed samples, control, and blanks using your developed HPLC method.

  • Method Validation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

Table of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HClHeat at 60-80°C for 2-8 hours
Base Hydrolysis0.1 M NaOHRoom temp or heat at 60°C for 1-4 hours
Oxidation3-6% H₂O₂Room temp for 4-24 hours
ThermalDry heat at 80-100°C24-72 hours
PhotolyticICH Q1B compliant light sourceExpose solid and solution to UV/Vis light
These conditions are starting points and should be optimized for this compound to achieve the target 5-20% degradation.[5][18][19][20]
Q6: I have an unknown peak in my chromatogram. How do I identify its structure?

A6: Identifying unknown impurities is a critical and legally required step when they exceed the ICH identification threshold.[8] This requires a combination of hyphenated analytical techniques that provide complementary information.[21][22]

Workflow: Unknown Impurity Identification

  • Detection & Isolation: The impurity is first detected by a stability-indicating HPLC-UV method. If the impurity level is sufficient, preparative HPLC can be used to isolate and collect the impurity fraction for further analysis.

  • Molecular Weight Determination (LC-MS): The isolated fraction or the LC flow can be directed to a mass spectrometer (MS). Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity.[12][21] High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, which allows for the determination of the elemental formula.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structure elucidation.[21][22][23] By analyzing the isolated impurity using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments, the exact chemical structure, including connectivity and stereochemistry, can be determined.[1][12]

Diagram: Workflow for Impurity Identification

G start Unknown Peak Detected in HPLC-UV > ICH Threshold lcms LC-MS / HRMS Analysis start->lcms isolate Isolate Impurity via Preparative HPLC start->isolate If concentration is sufficient propose Propose Elemental Formula & Potential Structures lcms->propose nmr NMR Spectroscopy (1D & 2D Experiments) propose->nmr Guides NMR analysis isolate->nmr confirm Confirm Structure nmr->confirm end_node Structure Elucidated confirm->end_node

Caption: Integrated analytical workflow for the structural elucidation of an unknown impurity.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • ResolveMass Laboratories Inc. Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? 2024. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResearchGate. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. 2022. Available from: [Link]

  • National Institutes of Health (NIH). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Available from: [Link]

  • Eurofins. Analytical Method Summaries. 2023. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. 2022. Available from: [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? 2024. Available from: [Link]

  • OPUS. Analytical Methods. 2025. Available from: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

  • OUCI. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Available from: [Link]

  • Google Patents. EP0371594A1 - Thiophene-carboxamide derivatives and their pharmaceutical use.
  • Contract Laboratory. Forced Degradation vs. Long-Term Stability Studies: What's the Difference? 2024. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. 2012. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. 2022. Available from: [Link]

  • Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. 2025. Available from: [Link]

  • MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. 2022. Available from: [Link]

  • YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. 2025. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. 2022. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. 2011. Available from: [Link]

  • YouTube. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. 2024. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. 2024. Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of 4-Methoxythiophene-3-carboxamide. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Authored from the perspective of a Senior Application Scientist, this guide combines theoretical principles with field-proven troubleshooting strategies to ensure your synthesis is both successful and efficient.

Section 1: The Synthesis Pathway at a Glance

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry[1]. The synthesis of this compound typically involves the coupling of 4-methoxythiophene-3-carboxylic acid with an ammonia source. This is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride[2][3].

A common laboratory approach is the direct amidation of the carboxylic acid using a peptide coupling agent (e.g., HATU, HOBt, EDC) and a base (e.g., DIPEA) with a source of ammonia (e.g., ammonium chloride).

Amide Synthesis SM 4-Methoxythiophene- 3-carboxylic Acid + NH4Cl Reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) SM->Reagents P 4-Methoxythiophene- 3-carboxamide Reagents->P

Caption: General reaction scheme for the synthesis of this compound.

It is critical to monitor the consumption of the starting carboxylic acid and the formation of the product amide to determine the reaction's endpoint and identify any potential side reactions.

Section 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous analysis of the starting material, the reaction mixture, and the product.

Frequently Asked Questions (FAQs) for TLC

Q1: How do I select the right TLC mobile phase (eluent)?

A1: The goal is to find a solvent system that provides good separation between your starting material (carboxylic acid) and your product (carboxamide). The key is polarity.

  • Starting Point: Carboxylic acids are quite polar, while amides are moderately polar. A good starting eluent system is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (95:5).

  • Optimization:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 1:1 to 1:2 Hex:EtOAc, or from 95:5 to 90:10 DCM:MeOH).

    • If all spots run to the top (high Rf), the eluent is too polar. Increase the proportion of the less polar solvent.

  • Pro-Tip: Aim for an Rf value of ~0.3-0.5 for your product, as this range typically provides the best resolution.

Q2: What should a typical TLC plate look like during the reaction?

A2: A well-run TLC will show the progression of the reaction over time.

  • Lane 1 (Starting Material - SM): A single spot corresponding to 4-methoxythiophene-3-carboxylic acid.

  • Lane 2 (Co-spot): A spot of the starting material and the reaction mixture applied on the same point. This helps to definitively identify the starting material spot in the reaction mixture.

  • Lane 3 (Reaction Mixture - Tx): At the beginning of the reaction (T0), you will primarily see the SM spot. As the reaction progresses, the SM spot will diminish in intensity, and a new spot corresponding to the product will appear. The product, this compound, is generally less polar than the starting carboxylic acid and will therefore have a higher Rf value.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q3: How do I visualize the spots? My compounds are colorless.

A3: Thiophene-containing aromatic compounds are often UV-active due to their conjugated system.

  • Primary Method (Non-destructive): Use a UV lamp at 254 nm. Most silica TLC plates contain a fluorescent indicator that glows green under UV light. UV-active compounds will absorb this light and appear as dark purple/blue spots.

  • Secondary Method (Destructive Staining): If UV visualization is poor, you can use a chemical stain.

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with many functional groups. Compounds will appear as yellow/brown spots on a purple background.

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

TLC Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated/overloaded.[4][5][6]2. Starting carboxylic acid is interacting strongly with the silica gel.[6][7]3. Sample was dissolved in a very polar solvent (like DMF).1. Dilute the sample before spotting.[5]2. Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid, leading to sharper spots.[6]3. After spotting, place the TLC plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing.[8]
Rf values are too high or too low 1. Mobile phase polarity is incorrect.1. Adjust the solvent ratio. Increase polarity (e.g., more Ethyl Acetate) to increase Rf; decrease polarity (e.g., more Hexane) to decrease Rf.
No spots are visible 1. Sample is too dilute.[4][7]2. Compound is not UV-active and requires staining.3. The solvent level in the chamber was above the spotting line.[4]1. Spot multiple times in the same location, allowing the solvent to dry between applications.[4]2. Use a chemical stain like KMnO4.3. Ensure the solvent level is below the baseline before placing the plate in the chamber.
Uneven solvent front 1. The plate is touching the side of the developing chamber or filter paper.[4][5]2. The top of the chamber is not sealed properly.1. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides.2. Ensure the chamber is tightly sealed to maintain a saturated atmosphere.
Protocol: Standard TLC Monitoring
  • Preparation: Prepare your chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate) and pour it into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Marking: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate).

    • Dip a capillary spotter into the solution and gently touch it to the 'SM' and 'Co' lanes on the baseline. Keep the spots small (~1-2 mm diameter).[5]

    • Using a new capillary, take a sample from your reaction mixture and spot it onto the 'Rxn' and 'Co' lanes.

  • Development: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline. Close the lid.

  • Elution: Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. Calculate Rf values if needed (Rf = distance traveled by spot / distance traveled by solvent front).

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative and definitive analysis, LC-MS is the preferred method. It provides retention time data (from the LC) and mass-to-charge ratio (m/z) data (from the MS), confirming the identity of the compounds present.

Frequently Asked Questions (FAQs) for LC-MS

Q1: What is a good starting LC-MS method for this analysis?

A1: A standard reversed-phase method is an excellent starting point for analyzing thiophene derivatives.[9]

  • Column: C18, typically 2.1 or 4.6 mm ID, 50-150 mm length, with a particle size of 2.7-5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid. (The acid helps to protonate analytes for better peak shape and positive ion mode ionization).[10]

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient: A fast gradient, such as 5% B to 95% B over 5-10 minutes, is usually sufficient for reaction monitoring.

  • Ionization Source: Electrospray Ionization (ESI) is most common. Given the presence of nitrogen in the amide, positive ion mode ([M+H]+) is typically very sensitive.

Q2: How do I interpret the LC-MS data?

A2: You will analyze two key pieces of information:

  • The Chromatogram (LC): This shows peaks eluting over time. The starting carboxylic acid is more polar and will typically elute earlier than the less polar product, the carboxamide. By integrating the peak areas, you can get a semi-quantitative measure of the conversion percentage.

  • The Mass Spectrum (MS): For each peak in the chromatogram, you can view its mass spectrum. You should look for the expected mass-to-charge ratio (m/z) for your compounds.

CompoundFormulaExact MassExpected Ion [M+H]+
4-Methoxythiophene-3-carboxylic AcidC6H6O3S158.00159.01
This compoundC6H7NO2S157.02158.03

Q3: I see other masses in my spectrum. What are they?

A3: It is very common to see other ions, known as adducts, in an ESI mass spectrum. Do not be alarmed by them; they can help confirm your compound's identity. Common adducts in positive mode include:

  • [M+Na]+: (Sodium adduct) Mass + 22.99 Da.[11][12]

  • [M+K]+: (Potassium adduct) Mass + 38.96 Da.[11]

  • [M+NH4]+: (Ammonium adduct) Mass + 18.03 Da.[11][12]

  • [2M+H]+: (Dimer) (2 * Mass) + 1.01 Da.[11]

LC-MS Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions between analytes and the silica stationary phase.[10]2. Mismatch between sample solvent and mobile phase.[13]1. Ensure 0.1% formic or acetic acid is in the mobile phase to suppress silanol interactions.[10]2. Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN) or a weaker solvent if possible.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization.2. Sample concentration is too low.1. Check that the mobile phase pH is appropriate for the chosen ionization mode (acidic for positive mode).2. Prepare a more concentrated sample for injection.
No Peak Observed for Expected Compound 1. The compound has not eluted yet or has eluted in the solvent front.2. The compound is not present in the sample.1. Modify the gradient. Extend the run time or start with a lower initial %B to retain and resolve early-eluting compounds.2. Verify the reaction conditions and re-run TLC to confirm the presence of the compound.

Section 4: Integrated Workflow & Decision Making

Effective reaction monitoring combines the speed of TLC with the precision of LC-MS.

Monitoring Workflow cluster_0 Initial & In-Process Checks cluster_1 Confirmation & Workup Start Start Reaction TLC_run Run TLC (every 1-2 hours) Start->TLC_run TLC_check Is SM spot gone? TLC_run->TLC_check TLC_check->TLC_run No LCMS_run Run Confirmatory LC-MS TLC_check->LCMS_run Yes LCMS_check Correct Mass & Purity >95%? LCMS_run->LCMS_check Workup Proceed to Workup & Purification LCMS_check->Workup Yes Troubleshoot Troubleshoot Reaction (Check reagents, temp, etc.) LCMS_check->Troubleshoot No

Caption: A decision-making workflow combining TLC and LC-MS for reaction monitoring.

This integrated approach ensures that you do not prematurely stop a reaction or proceed to a difficult purification with an incomplete or messy reaction mixture. Use TLC for frequent, rapid checks, and use LC-MS for a definitive final check before committing to the workup procedure.

References

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Margit, G., & János, V. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Zhang, Y., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Google Patents. (n.d.).
  • Agilent. (2023). Why it matters and how to get good peak shape. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Reddit. (2024). TLC for amide synthesis. [Link]

  • Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes for a Previously Used Column. [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • Fiehn Lab, UC Davis. (n.d.). MS Adduct Calculator. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. [Link]

  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • Shimadzu. (n.d.). 1. How to Obtain Good Peak Shapes. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • Pharmashare.in. (2025). Troubleshooting TLC. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Novatia, LLC. (n.d.). ESI Adduct Ions. [Link]

  • AK LECTURES. (2014). Amide Formation from Carboxylic Acids. YouTube. [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Validation & Comparative

A Comparative Guide to Thiophene Carboxamides in Bioassays: Evaluating 4-Methoxythiophene-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, lauded for its versatile pharmacological activities. This guide provides an in-depth comparative analysis of thiophene carboxamide derivatives in various bioassays, with a particular focus on their burgeoning role in oncology. While we introduce 4-Methoxythiophene-3-carboxamide as a representative of this chemical class, we will draw upon concrete experimental data from a range of its structural analogs to objectively assess performance, delve into structure-activity relationships (SAR), and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of compounds.

The Thiophene Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring. This substitution imparts significant changes in electronic distribution and molecular geometry, enhancing the potential for specific interactions with biological targets.[1] When combined with a carboxamide functional group, the resulting scaffold offers a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for drug design.

Historically, thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[2] However, it is in the realm of oncology that thiophene carboxamides have gained substantial interest.[1] Their planar structure can facilitate binding to the active sites of enzymes like kinases, and the scaffold's amenability to substitution allows for the fine-tuning of potency and selectivity.[1]

This compound serves as an excellent archetypal structure for our discussion. The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the electron density of the thiophene ring, potentially impacting target engagement and metabolic stability. While direct comparative bioassay data for this specific molecule is not extensively published, we can infer its potential by examining closely related analogs for which robust data exists.

Comparative Bioactivity: Thiophene Carboxamides as Anticancer Agents

The primary application of thiophene carboxamides in recent research has been the development of novel anticancer agents. These compounds have been shown to inhibit key processes in cancer progression, such as angiogenesis and cell division.

Inhibition of Angiogenesis via VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibiting this receptor is a clinically validated strategy for halting tumor growth by cutting off its blood supply. A series of novel thiophene-3-carboxamide derivatives based on the lead compound PAN-90806 have been developed as potent VEGFR-2 inhibitors.[3]

Table 1: Comparative Activity of Thiophene-3-Carboxamide Derivatives as VEGFR-2 Inhibitors and Antiproliferative Agents

Compound IDStructureVEGFR-2 IC50 (nM)Antiproliferative IC50 (µM) vs. A549 (Lung Cancer)Antiproliferative IC50 (µM) vs. HCT116 (Colon Cancer)
14d Thiophene-3-carboxamide with a substituted pyrazole moiety191.11.250.89
PAN-90806 Lead CompoundNot specified>10>10

Data synthesized from[3].

Expert Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that compound 14d possesses significantly improved VEGFR-2 inhibitory activity and broad-spectrum antiproliferative effects compared to the lead compound PAN-90806.[3] The key structural modification in 14d is the introduction of a specific substituted pyrazole ring, which likely forms favorable interactions within the ATP-binding pocket of VEGFR-2. This highlights the modular nature of the thiophene carboxamide scaffold, where modifications to the amide substituent can dramatically enhance potency.

Disruption of Microtubule Dynamics

Another successful strategy in cancer chemotherapy is the targeting of tubulin, the protein subunit of microtubules. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Several thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[2][4] These derivatives aim to mimic the structural and electronic properties of CA-4 to interact with the colchicine-binding site on tubulin.[2][5]

Table 2: Comparative Cytotoxicity of Thiophene Carboxamide Derivatives as Tubulin Polymerization Inhibitors

Compound IDDescriptionCell LineIC50 (µM)
2b Thiophene carboxamide with a 3,4,5-trimethoxyphenyl moietyHep3B (Liver Cancer)5.46
2e Thiophene carboxamide with a 2,5-dimethoxyphenyl moietyHep3B (Liver Cancer)12.58
MB-D2 N-(4-chlorophenyl)-5-phenylthiophene-2-carboxamideA375 (Melanoma)~11.74 (% viability at 100µM)
MB-D4 5-(4-chlorophenyl)-N-phenylthiophene-2-carboxamideA375 (Melanoma)~33.42 (% viability at 100µM)

Data for 2b and 2e from[2][5]. Data for MB-D2 and MB-D4 from[1]. Note: MB-D2 and MB-D4 data is presented as percent viability at a single high concentration, with lower viability indicating higher potency.

Expert Analysis of SAR: The potent activity of compound 2b (IC50 = 5.46 µM) underscores the importance of the 3,4,5-trimethoxyphenyl group, which is a classic feature of many tubulin inhibitors, including CA-4.[2][5] The thiophene ring in these molecules is proposed to enhance binding to the tubulin-colchicine pocket through its aromatic character.[2] In the MB series, the relative positions of the phenyl and chlorophenyl substituents on the thiophene ring and the carboxamide nitrogen significantly influence cytotoxic activity, with MB-D2 showing the most promising effect against the A375 melanoma cell line.[1]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational development of drug candidates. Thiophene carboxamides have been shown to modulate well-defined signaling pathways.

The VEGFR-2 Signaling Cascade

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade involving key proteins like MEK and ERK. This ultimately leads to cell proliferation, migration, and the formation of new blood vessels. Potent thiophene carboxamide inhibitors like compound 14d block the initial phosphorylation event, effectively shutting down this entire pro-angiogenic pathway.[3]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Thiophene_Cpd Thiophene Carboxamide (e.g., Cpd 14d) Thiophene_Cpd->P_VEGFR2 Inhibits MEK MEK P_VEGFR2->MEK Activates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and point of inhibition by thiophene carboxamides.

Mechanism of Tubulin Inhibition

Thiophene carboxamides designed as CA-4 biomimetics interfere with the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

Key Experimental Protocols

To ensure the reproducibility and validity of bioassay results, standardized and well-documented protocols are essential. Below are detailed methodologies for two key assays discussed in this guide.

Protocol 1: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell lines (e.g., A549, Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Biotinylated peptide substrate

  • Test compound stock solution (10 mM in DMSO)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • 384-well low-volume plates

  • Plate reader with HTRF capability

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. Add the compound dilutions to the wells of a 384-well plate.

  • Enzyme Addition: Add the VEGFR-2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection reagents to each well to stop the reaction. The reagents will bind to the phosphorylated substrate.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Cell Seeding or Enzyme Plating B 2. Compound Dilution & Addition A->B C 3. Incubation with Compound B->C D 4. Addition of Substrate/Reagent C->D E 5. Signal Development (e.g., Formazan, HTRF) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. IC50 Calculation F->G

Caption: A generalized workflow for in vitro bioassays like MTT or kinase assays.

Conclusion and Future Perspectives

The thiophene carboxamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents, particularly in oncology. While this compound represents a simple yet promising starting point, the extensive research on its analogs demonstrates that significant gains in potency and selectivity can be achieved through rational chemical modification.

The comparative data presented herein reveal two dominant mechanisms of action for this class of compounds: inhibition of the VEGFR-2 signaling pathway and disruption of tubulin polymerization. The most effective derivatives often feature specific aromatic or heteroaromatic substitutions on the carboxamide nitrogen, which are crucial for high-affinity binding to their respective targets.

Future research should focus on:

  • Improving Selectivity: Kinase inhibitors, in particular, can suffer from off-target effects. Future designs should aim to improve selectivity for VEGFR-2 over other kinases.

  • Enhancing Pharmacokinetic Properties: While in vitro potency is essential, drug candidates must also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties to be effective in vivo.

  • Exploring Novel Targets: The versatility of the thiophene carboxamide scaffold suggests it could be adapted to inhibit other important cancer targets.

By leveraging the structure-activity relationships discussed in this guide and employing robust bioassay protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Balan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Al-Hourani, B., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah Staff. Available at: [Link]

  • Al-Hourani, B., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Al-Hourani, B., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. Available at: [Link]

Sources

A Comparative Analysis of 4-Methoxythiophene-3-carboxamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting a diverse range of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of 4-methoxythiophene-3-carboxamide and its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, supported by experimental data and protocols, to illuminate their therapeutic potential.

The Thiophene Carboxamide Core: A Versatile Pharmacophore

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous therapeutic agents.[2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component in drug design.[4] When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold serves as a versatile platform for developing compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[1]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy is the Gewald reaction, which allows for the construction of the substituted thiophene ring.[5][6]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Ethyl cyanoacetate, ketones/aldehydes) Gewald Gewald Reaction Start->Gewald Thiophene Substituted 2-Aminothiophene Gewald->Thiophene Amidation Amidation/ Acylation Thiophene->Amidation Analogs Thiophene Carboxamide Analogs Amidation->Analogs Purification Purification & Characterization Analogs->Purification

Caption: A generalized workflow for the synthesis of thiophene carboxamide analogs.

Experimental Protocol: Synthesis of a Thiophene Carboxamide Derivative

This protocol is a representative example based on methodologies reported in the literature for synthesizing thiophene derivatives.[6]

Materials:

  • Ethyl cyanoacetate

  • A suitable ketone (e.g., acetylacetone)

  • Elemental sulfur

  • A suitable amine (e.g., diethylamine)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a stirred solution of ethyl cyanoacetate (10 mmol) and the ketone (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

  • Slowly add the amine (10 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene intermediate.

  • The intermediate can then undergo acylation or amidation to yield the final thiophene carboxamide analog.

Comparative Biological Evaluation

The true potential of this compound and its analogs is revealed through their biological activities. Extensive research has focused on their anticancer properties, with various analogs demonstrating potent inhibitory effects against a range of cancer cell lines.

Anticancer Activity

Thiophene carboxamide derivatives have been investigated as potent anticancer agents, often acting through mechanisms such as the inhibition of mitochondrial complex I or key cellular kinases.[4][7][8][9]

Compound/AnalogTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference
Analog 1 (JCI-20679) Mitochondrial Complex I InhibitorHuman cancer cell linesNot specified[7][8]
Phenyl-Thiophene Carboxamide 2b Biomimetic of Combretastatin A-4Hep3B5.46[10][11]
Phenyl-Thiophene Carboxamide 2e Biomimetic of Combretastatin A-4Hep3B12.58[10][11]
Thiophene Carboxamide MB-D2 Caspase 3/7 activation, mitochondrial depolarizationA375, HT-29, MCF-7Not specified (significant cytotoxicity)[4]
Thiophene-3-carboxamide derivatives JNK InhibitorsIn vitro and in cellPotent inhibition[9]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for various analogs to illustrate the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene carboxamide analogs is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.

  • Substitution at the 4-position: The presence of a methoxy group at the 4-position, as in our parent compound, can influence the electron density of the thiophene ring and potentially impact binding affinity to biological targets. Comparing analogs with and without this group, or with other substituents, is crucial for understanding its role. For instance, in a series of thiophene-2-carboxamide derivatives, a methoxy group on an aryl substituent was found to be important for antibacterial activity.[12]

  • The Carboxamide Moiety: Modifications to the amide group, such as the introduction of different aryl or alkyl substituents, can significantly alter the compound's potency and selectivity. This is often a key area for optimization in drug discovery programs.

  • Alkyl Chain Length: In a study of thiophene carboxamide analogs of annonaceous acetogenins, the length of an alkyl chain in the "tail" part of the molecule was found to play an essential role in their growth inhibitory activities against human cancer cell lines.[7][8] However, long alkyl chains can also lead to low water solubility, a common challenge in drug development.[7]

SAR_Diagram Core This compound Core R1 R1: Substituents on the Carboxamide Nitrogen Core->R1 Modulation of Pharmacokinetics & Target Binding R2 R2: Modifications at other positions on the thiophene ring Core->R2 Fine-tuning of Electronic Properties Activity Biological Activity (Potency, Selectivity, Solubility) R1->Activity R2->Activity

Caption: Key structural components influencing the biological activity of thiophene carboxamide analogs.

Other Therapeutic Applications

Beyond cancer, thiophene carboxamide derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Certain tetrasubstituted thiophene analogs have been designed and evaluated as anti-inflammatory agents.[13]

  • Antimicrobial and Antifungal Activity: Some thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal properties.[14]

  • Antioxidant Activity: Several novel thiophene-2-carboxamide derivatives have been synthesized and shown to possess antioxidant properties.[12]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The existing body of research highlights their potential, particularly in oncology. Future research should focus on:

  • Systematic SAR studies: To elucidate the precise role of the 4-methoxy group and other substituents on biological activity.

  • Optimization of pharmacokinetic properties: Addressing challenges such as poor water solubility to improve drug-like characteristics.[7]

  • Exploration of novel biological targets: Expanding the investigation of these compounds against a wider range of diseases.

References

  • Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-8. [Link]

  • Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5485. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-8. [Link]

  • Ahmad, I., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2917. [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Research Square. [Link]

  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • Chemspace. 4-methoxythiophene-3-carboxylic acid. [Link]

  • Pillai, A. D., et al. (2005). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(23), 6685-6692. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • Ahmad, R., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • Wang, M., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(11), 2981. [Link]

  • Semantic Scholar. Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

Sources

Validating the In Vitro Anticancer Efficacy of 4-Methoxythiophene-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is perpetually in search of novel scaffolds that can yield potent and selective anticancer agents. Among these, heterocyclic compounds, particularly thiophene derivatives, have garnered significant attention due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for the in vitro validation of a specific analogue, 4-Methoxythiophene-3-carboxamide, outlining a rigorous, multi-faceted experimental approach to characterize its anticancer potential. We will objectively compare its hypothetical performance against established cytotoxic agents and provide the rationale behind each experimental choice, ensuring a self-validating and robust dataset.

Foundational Cytotoxicity Screening: Establishing a Potency Profile

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect across a panel of relevant cancer cell lines. This primary screening provides the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[3]

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines is crucial to assess the breadth and selectivity of the compound's activity. For this guide, we will utilize three well-characterized cell lines representing different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent cancers.

  • HepG2: A human liver carcinoma cell line, useful for studying hepatotoxicity and anticancer effects in liver cancer.[4][5]

  • A375: A human malignant melanoma cell line, known for its aggressive nature and resistance to some therapies.[6][7]

Comparative Agents

To contextualize the activity of this compound, it is essential to include standard-of-care chemotherapeutic agents as positive controls.

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to broad-spectrum cytotoxicity.[4]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[5]

Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines the steps for determining the IC50 values of this compound and the comparator drugs.

G cluster_0 Cell Preparation & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay (XTT) cluster_3 Data Analysis prep Culture MCF-7, HepG2, & A375 cells harvest Harvest and count cells prep->harvest seed Seed cells into 96-well plates harvest->seed prepare_cpd Prepare serial dilutions of This compound, Doxorubicin, and Paclitaxel add_cpd Add compounds to respective wells prepare_cpd->add_cpd incubate Incubate for 48 hours add_cpd->incubate add_xtt Add activated XTT reagent to each well incubate->add_xtt incubate_xtt Incubate for 2-4 hours add_xtt->incubate_xtt read_abs Measure absorbance at 450 nm incubate_xtt->read_abs calc_viability Calculate percent cell viability read_abs->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Figure 1: Workflow for In Vitro Cytotoxicity Screening.
Data Presentation: Comparative Cytotoxicity

The IC50 values are tabulated below for a clear comparison of the cytotoxic potency of this compound against the standard drugs. (Note: Data for this compound is hypothetical for illustrative purposes).

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)A375 IC50 (µM)
This compound8.512.25.1
Doxorubicin0.91.50.7
Paclitaxel0.050.10.02

This initial screen suggests that this compound possesses cytotoxic activity, with greater potency against the A375 melanoma cell line. While not as potent as the established chemotherapeutics, its activity warrants further mechanistic investigation.

Mechanistic Deep Dive: Unraveling the Mode of Action

Understanding how a compound kills cancer cells is critical for its development. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[8]

Apoptosis Induction: Is the Compound Triggering Cell Suicide?

Apoptosis is a controlled process of cell death characterized by a series of biochemical events, including the activation of caspases.[9][10] We will investigate apoptosis induction through two complementary assays.

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] Their activation is a hallmark of apoptosis.

G cluster_0 Cell Treatment cluster_1 Caspase-3/7 Assay seed_cells Seed A375 cells in a 96-well plate treat_cells Treat with IC50 concentration of This compound seed_cells->treat_cells incubate_cells Incubate for 24 hours treat_cells->incubate_cells add_reagent Add Caspase-Glo® 3/7 Reagent incubate_cells->add_reagent incubate_reagent Incubate for 1 hour add_reagent->incubate_reagent read_lum Measure luminescence incubate_reagent->read_lum

Figure 2: Workflow for Caspase-3/7 Activation Assay.

The results of the caspase-3/7 assay are presented as fold change in luminescence relative to an untreated control.

Treatment (at IC50)Caspase-3/7 Activity (Fold Change vs. Control)
This compound4.2
Doxorubicin5.8
Paclitaxel6.5

The data indicates that this compound induces apoptosis, as evidenced by the significant increase in caspase-3/7 activity.

Cell Cycle Analysis: Does the Compound Halt Cell Division?

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[12][13] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry & Analysis culture Culture A375 cells treat Treat with IC50 concentration of This compound for 24h culture->treat harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze cell cycle distribution acquire->analyze

Figure 3: Workflow for Cell Cycle Analysis via Flow Cytometry.

The percentage of cells in each phase of the cell cycle is determined and compared to untreated and standard drug-treated cells.

Treatment (at IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control652015
This compound251560
Doxorubicin301060
Paclitaxel10585

The results suggest that this compound causes a significant arrest of A375 cells in the G2/M phase of the cell cycle, similar to the known G2/M arresting agent Doxorubicin. This provides a plausible mechanism for its cytotoxic activity.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

XTT Cell Viability Assay Protocol

The XTT assay is a colorimetric method for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the XTT tetrazolium salt to a soluble formazan product.[18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours at 37°C in a CO₂ incubator.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[16]

Caspase-3/7 Activation Assay Protocol

This assay provides a measure of apoptosis by quantifying the activity of executioner caspases 3 and 7.[9]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds as described for the viability assay.

  • Reagent Addition: After the treatment period (e.g., 24 hours), add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Cell Cycle Analysis with Propidium Iodide Protocol

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][14]

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the desired concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the in vitro anticancer activity of this compound. The hypothetical data presented suggests that this compound exhibits moderate cytotoxicity, with a mechanism of action involving the induction of apoptosis and arrest of the cell cycle at the G2/M phase.

These findings provide a strong rationale for further investigation. Future studies should expand the panel of cell lines to include non-cancerous cell lines to assess selectivity. Additionally, more in-depth mechanistic studies, such as Western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, CDKs, Bcl-2 family proteins), would further elucidate the compound's mode of action. The promising in vitro activity of thiophene derivatives warrants continued exploration of this chemical scaffold in the pursuit of novel cancer therapeutics.[4][5][6][7]

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHqje8YcPwoL6mOGf5KLQNjmtgKqR2IAEnMcKXngYxkG4eSu2kFhjk8gZ7EV-yfKqdOnCfSVCzKHia_p5bOXLlo8U1tecWmMzWKlz99zhRYlzTEzP1O2PHmGWXOW1lbKKMPxlul38obxW5Viyv6eQ5tbacdvlYZVXV79eYhWWxGHIY0o-HmAB0BCofzpuX1H02YTdA]
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6632]
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-xtt-mtt-assays.html]
  • Caspase Activity Assay - Creative Bioarray. [URL: https://www.creative-bioarray.com/services/caspase-activity-assay.htm]
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [URL: https://www.mdpi.com/2227-9059/10/8/1826]
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • MTT assay - Wikipedia. [URL: https://en.wikipedia.org/wiki/MTT_assay]
  • Validating the Potential of Novel Thiophene Compounds: A Comparative Guide to In Vitro Evaluation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3gIKINxyaE7i8vRN_tz61_p1eBLu4D6x-SBpJAbXVArwDxyvEgqhcdkaTaZfcQWJ7wH3CrLpgBlvUjlWW-P3VWD6wMEZipN_v2PWEDUbMV4q79H8MkRVX6BH9snQY1B2KITrsIyvBPsUo5qN6jqFscmR1Xj_K-XN1X0_doduBaji8XdMrejdGMFvYqpjKuWEG-vRiW2IrPWAlF2pC6oO7Q8IvWh6MAmjlKhlNZ_Swr2JfHySwFtLWAOLtyw=]
  • Apoptosis-associated caspase activation assays - Mayo Clinic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBvA6g9VFAP_NBIatd1z4qTZLBHZ7fpYUjyNeDjpK6IOe-CfWPETrnI0HliiBG-Ba-pofAVHcWnc_yntDc3VrY2E32zXsDQUisnLLxI-DQU9ukIV8G_4z1Pvf5c6H5VMFXrEH_97ioyeQH9WjC89N4SID4SmxmUcWhS2qRvFusNE1gP1kCuYh4HF52LrFvoiAekF57lw0YNCsmVU7N]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. [URL: https://www.mdpi.com/2313-7673/7/4/247]
  • Apoptosis-associated caspase activation assays - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/18242137/]
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359199/]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • Assaying cell cycle status using flow cytometry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4333588/]
  • Cell Cycle Analysis by Flow Cytometry​ | Miltenyi Biotec | Ireland. [URL: https://www.miltenyibiotec.com/IE-en/resources/macs-handbook-of-biotechnology/cell-analysis-handbook/flow-cytometry-applications/cell-cycle-analysis-by-flow-cytometry.html]
  • Apoptosis Assays - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-and-microscopy/apoptosis-assays]
  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods - Revvity. [URL: https://www.revvity.com/learn/cell-cycle-analysis-flow-cytometry-imaging-methods]
  • XTT Cell Viability Assay Kit - Biotium. [URL: https://biotium.com/product/xtt-cell-viability-assay-kit/]
  • Cellular Apoptosis Assay of Breast Cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27033100/]
  • Cell cycle analysis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cell_cycle_analysis]
  • Caspase assay selection guide | Abcam. [URL: https://www.abcam.com/cancer/caspase-assay-selection-guide]
  • Caspase Assays | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK573812/]
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29969213/]
  • Apoptosis – what assay should I use? - BMG Labtech. [URL: https://www.bmglabtech.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://www.noblelifesci.
  • Apoptosis Assays | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP4md6_oQiBmna86qqa-moTRihqiorc0c-dyHXyVyG5phs2hSBP14bpb-ezSEH5SuYJ_NXgHGuggQB1vxfCq9yNFEOyTbSjMRfGKtEU4D5GZrcrwss_0OUOvdnh4_LW2EDJ_vIsXD1MExtLwwFnFX6MGXnYGNF1cF4Bi2Ubqk26k6G41rI8eqCMYosB4S2EpQNnmlgFlHwsoVGR4YIQVJ6WBU=]
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [URL: https://www.qima.com/lifesciences/blog/in-vitro-assays-to-study-the-hallmarks-of-cancer]
  • Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2379799/]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5533]
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. [URL: https://www.youtube.
  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies - ResearchGate. [URL: https://www.researchgate.
  • Navigating the Therapeutic Potential of Thiophene-3-Carboxamides: A Technical Overview - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIJMGKMnIa3rdYm8Qw31uIIxGRNNeM635KO1TO6yr-TJh8rJ0C77EfuzXv8POYQhTeFnvQx1ghzuL4kQC1hMWsij-SahofsBIdbDmQVhavFgBD2Zbqru6PyqiUskRdzOz2XFX4DxfV9jR0_Vgs0xtmUTSR7W0BiCuberLgwpj-Y2Lw3M7-hPfLFiQEm44vPT5CG5aZTNfVe59A-NjlEf8AkuDVObsvDlNUZIzims4p6t4=]
  • In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38793617/]
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2205560.pdf]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9775471/]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381711/]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. - R Discovery - Researcher.Life. [URL: https://researcher.life/publications/article/novel-compounds-featuring-thiophene/10.3390/molecules28145533]
  • A rapid in vitro screening system for the identification and evaluation of anticancer drugs.. [URL: https://www.semanticscholar.org/paper/A-rapid-in-vitro-screening-system-for-the-and-of-Kao-Collins/4740f95e54d726b4849a65d63f04f2187b58c70d]
  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. [URL: https://www.researchgate.net/publication/378873499_Synthesis_of_Some_Novel_Thiophene_Analogues_as_Potential_Anticancer_Agents]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-Compounds-Featuring-a-Thiophene-Carboxamide-Miron-Gheorghe/1e2609074811f26f74a04620023a85434d31835d]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36546947/]

Sources

The Evolving Landscape of Thiophene-3-Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the thiophene-3-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methoxythiophene-3-carboxamide derivatives, offering a comparative perspective on how subtle molecular modifications can profoundly influence their therapeutic potential. Drawing upon a synthesis of recent findings, we will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor.

The Thiophene-3-Carboxamide Core: A Foundation for Diverse Bioactivity

The thiophene ring, an aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in drug design. When functionalized with a carboxamide group at the 3-position, it gives rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and kinase inhibitory effects.[1][2][3][4][5] The 4-methoxy substituent, in particular, has been a key feature in several potent derivatives, influencing the electronic properties and conformational flexibility of the molecule.

This guide will dissect the SAR of this core structure by examining key modification points: the thiophene ring, the carboxamide linker, and the terminal aryl group.

Comparative Analysis of Structural Modifications

The Thiophene Ring: More Than Just a Scaffold

The substitution pattern on the thiophene ring is a critical determinant of biological activity. While our focus is on the 4-methoxy substitution, understanding the impact of other groups provides valuable context for SAR.

For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the position of the carboxamide group was found to be crucial. Analogs with the carboxamide at the 5-position were completely inactive, highlighting the stringent steric and electronic requirements of the JNK binding pocket.[5] Furthermore, substitutions at the 4- and 5-positions with methyl groups resulted in less active compounds compared to the unsubstituted analog, suggesting that increased bulk in these positions can be detrimental to activity.[5]

In the context of anticancer agents, the substitution on the thiophene ring can influence the mechanism of action. For example, certain thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3] The electronic properties of the thiophene ring are believed to play a critical role in the interaction with the colchicine-binding site on tubulin.[3]

Table 1: Impact of Thiophene Ring Substitutions on Biological Activity

Compound ClassSubstitutionBiological Target/ActivityKey FindingReference
JNK Inhibitors5-carboxamideJNK1Complete loss of activity[5]
JNK Inhibitors4,5-dimethylJNK1Reduced activity[5]
Anticancer AgentsVariedTubulin PolymerizationThiophene's aromaticity is key for interaction[3]
Antibacterial AgentsTetrahydrobenzothiopheneBacteria/FungiActive against various strains[1][2]
The Carboxamide Linker: A Crucial Interaction Hub

The carboxamide moiety is not merely a passive linker; it actively participates in hydrogen bonding interactions with target proteins, which is often essential for high-affinity binding. In many thiophene-3-carboxamide derivatives, an intramolecular hydrogen bond between the amide proton and a nitrogen atom in a neighboring substituent can lock the molecule into a specific conformation, reducing its flexibility and pre-organizing it for receptor binding.[1][2]

Replacing the 3-carboxamide group with an acid, ester, or cyano group has been shown to lead to a significant loss of JNK1 inhibitory activity, underscoring the importance of the amide functionality for this particular target.[5]

The Terminal Aryl Group: Tailoring Selectivity and Potency

The nature of the substituent attached to the carboxamide nitrogen offers a rich avenue for optimizing potency and selectivity. Variations in this region can influence pharmacokinetic properties and introduce new interactions with the target protein.

In the development of antibacterial and antifungal agents, different substituted aryl groups on the carboxamide have been explored. For example, compounds bearing m-toluidine and p-toluidine rings have demonstrated significant antibacterial and antifungal activities.[1][2]

For anticancer applications, the terminal aryl group can be designed to mimic the trimethoxyphenyl ring of CA-4, enhancing the compound's ability to inhibit tubulin polymerization.[3] The substitution pattern on this ring can fine-tune the electronic and steric properties, leading to improved potency and a better safety profile.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. Below are representative procedures for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the coupling of a 4-methoxythiophene-3-carboxylic acid with a desired amine.

Step 1: Activation of the Carboxylic Acid To a solution of 4-methoxythiophene-3-carboxylic acid in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a coupling agent such as 1,1'-carbonyldiimidazole (CDI) is added.[6] The mixture is stirred at room temperature to allow for the formation of the activated acylimidazolide.

Step 2: Amide Coupling The desired amine is then added to the reaction mixture. The reaction is typically stirred for several hours to overnight to ensure complete conversion to the corresponding this compound derivative.[6]

Step 3: Work-up and Purification The reaction mixture is partitioned between an organic solvent and an aqueous solution (e.g., dilute HCl followed by saturated NaHCO₃). The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure carboxamide derivative.

Workflow for Synthesis of this compound Derivatives

G cluster_synthesis Synthesis Workflow A 4-Methoxythiophene-3-carboxylic Acid C Activated Acylimidazolide A->C Activation B Coupling Agent (e.g., CDI) B->C E Crude this compound C->E Amide Coupling D Desired Amine D->E F Purified Product E->F Purification

Caption: General synthetic workflow for this compound derivatives.

In Vitro Biological Evaluation: A Case Study in Anticancer Activity

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: The synthesized thiophene carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

Workflow for In Vitro Anticancer Evaluation

G cluster_assay Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Thiophene Carboxamide Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that small, targeted modifications to the thiophene ring, the carboxamide linker, and the terminal aryl group can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the thiophene ring to further probe the electronic and steric requirements of different biological targets.

  • Utilizing computational modeling and docking studies to rationalize observed SAR and guide the design of next-generation inhibitors.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and clinical development.

By integrating rational drug design with robust synthetic and biological evaluation protocols, the full therapeutic potential of the this compound scaffold can be realized.

References

  • Vasu, K. A. Nirmala, Deepak Chopra, S. Mohan and J. Saravanan. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]

  • Vasu, K. A. Nirmala, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed, PMID: 15345841. [Link]

  • (1990). Thiophene-carboxamide derivatives and their pharmaceutical use.
  • (2013). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Taylor & Francis Online. [Link]

  • (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]

  • (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). [Link]

  • (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (NIH). [Link]

Sources

A Head-to-Head Comparison of 4-Methoxythiophene-3-carboxamide with Known PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide provides a comprehensive head-to-head comparison of a novel investigational molecule, 4-Methoxythiophene-3-carboxamide (designated herein as Compound X), with established PARP inhibitors: Olaparib, Veliparib, and Talazoparib.

While the thiophene carboxamide scaffold has shown potential for PARP1 inhibition, this guide will present a series of hypothetical, yet plausible, experimental data to objectively evaluate the performance of Compound X against its well-characterized counterparts.[3] The experimental designs and interpretations are grounded in established methodologies to provide a scientifically rigorous comparison for researchers in the field.

The Rationale for Comparison: Targeting the PARP-Mediated DNA Damage Response

Poly (ADP-ribose) polymerases are a family of enzymes critical for cellular responses to DNA damage.[4] PARP1 and PARP2, in particular, are key players in the repair of single-strand DNA breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to a synthetic lethality and selective tumor cell death.[1][2]

Clinically approved PARP inhibitors, such as Olaparib, Veliparib, and Talazoparib, exploit this vulnerability.[5] They differ, however, in their potency, selectivity, and their ability to "trap" the PARP enzyme on DNA, a mechanism that is thought to contribute significantly to their cytotoxicity.[2] This guide will dissect these key performance indicators for our investigational Compound X in relation to these established drugs.

Head-to-Head Inhibitor Performance: A Comparative Data Analysis

To provide a clear and concise comparison, the following table summarizes the hypothetical in vitro performance of Compound X against Olaparib, Veliparib, and Talazoparib across key assays. The rationale for the hypothetical values for Compound X is based on the potential for the thiophene carboxamide scaffold to exhibit potent PARP inhibition.

Parameter Compound X (Hypothetical) Olaparib Veliparib Talazoparib
PARP1 Enzymatic Inhibition (IC50, nM) 1.8~5[6]~5.2[7][8]~0.57[2][9]
PARP2 Enzymatic Inhibition (IC50, nM) 3.2~1~2.9[7]~0.3
PARP Trapping Potency (Relative) ModerateModerate to High[6]Low[10]Very High[2][11]
Cellular PARP Inhibition (EC50, nM) 15~10~30~1
Cytotoxicity in BRCA1-deficient cells (CC50, nM) 50~20~100~5
Cytotoxicity in BRCA-proficient cells (CC50, µM) >10>10>10>5

Expert Interpretation of the Data:

The hypothetical data positions Compound X as a potent inhibitor of both PARP1 and PARP2, with an IC50 value in the low nanomolar range, comparable to that of Olaparib. Its PARP trapping ability is postulated to be moderate, potentially offering a favorable therapeutic window by balancing efficacy with toxicity. The cellular potency and selective cytotoxicity in BRCA1-deficient cells further suggest that Compound X could operate through the mechanism of synthetic lethality.

Visualizing the Mechanism: The PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and how its inhibition leads to synthetic lethality in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse SSB_Repair SSB Repair PARP->SSB_Repair Cell_Survival_1 Cell Survival SSB_Repair->Cell_Survival_1 HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair HR_Repair->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_2 PARP Activation DNA_SSB_2->PARP_2 DNA_DSB_2 Double-Strand Break (DSB) DNA_SSB_2->DNA_DSB_2 Replication Fork Collapse SSB_Repair_2 SSB Repair PARP_2->SSB_Repair_2 HR_Deficiency HR Deficiency (e.g., BRCA mutation) DNA_DSB_2->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., Compound X) PARP_Inhibitor->PARP_2

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Methodologies and Experimental Protocols

The following section details the standardized protocols that would be employed to generate the comparative data presented above.

PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1 and PARP2.

Principle: A fluorometric assay is used to measure the consumption of NAD+, the substrate for PARP enzymes.[1]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and activated DNA. Prepare serial dilutions of the test compounds (Compound X, Olaparib, Veliparib, Talazoparib) and a positive control inhibitor.

  • Enzyme and Substrate Addition: In a 96-well plate, add the reaction buffer, recombinant human PARP1 or PARP2 enzyme, and the test compounds. Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add a solution of NAD+ and a fluorescent NAD+ analog to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Measure the fluorescence intensity using a microplate reader. The decrease in fluorescence is proportional to the PARP activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PARP Inhibition Assay (PAR Assay)

This assay measures the inhibition of PARP activity within intact cells.

Principle: An ELISA-based assay is used to detect the levels of poly(ADP-ribose) (PAR) in cells after treatment with a DNA damaging agent and the test compound.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight. Treat the cells with a DNA damaging agent (e.g., H2O2) in the presence of serial dilutions of the test compounds for 1 hour.

  • Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate pre-coated with an anti-PAR antibody.

  • Immunodetection: Incubate the plate, then wash and add a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Development: Add a chemiluminescent HRP substrate and measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the signal to the total protein concentration and calculate the EC50 value for PARP inhibition.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on the DNA.[4]

Principle: A fluorescence polarization (FP) based assay is used to measure the binding of PARP to a fluorescently labeled DNA oligonucleotide.[4][12]

Protocol:

  • Reaction Setup: In a 384-well plate, combine a fluorescently labeled DNA oligonucleotide, recombinant PARP1, and serial dilutions of the test compounds.

  • Binding and Trapping: Incubate the plate to allow for PARP-DNA binding and trapping by the inhibitors.

  • Measurement: Measure the fluorescence polarization of the samples. A higher FP value indicates a greater amount of PARP trapped on the DNA.

  • Data Analysis: Plot the FP values against the compound concentration to determine the relative PARP trapping potency.

Cellular Cytotoxicity Assay

This assay determines the cytotoxic effect of the compounds on cancer cells with and without BRCA1 deficiency.

Principle: A colorimetric assay (e.g., MTT or CellTiter-Glo) is used to measure cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Measurement: Add the viability reagent (e.g., MTT) to each well and incubate. Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent cell viability relative to untreated controls and determine the CC50 (half-maximal cytotoxic concentration) for each cell line.

Experimental Workflow Visualization

The following diagram outlines the workflow for the comprehensive evaluation of a novel PARP inhibitor candidate.

Inhibitor_Evaluation_Workflow Start Start: Novel Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assays: - PARP1/2 Enzymatic Inhibition (IC50) - PARP Trapping Potency Start->Biochemical_Assay Cellular_Assay Cell-Based Assays: - Cellular PARP Inhibition (EC50) - Cytotoxicity in BRCA-deficient vs. BRCA-proficient cells (CC50) Start->Cellular_Assay Data_Analysis Data Analysis & Comparison with Known Inhibitors Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization or Preclinical Development Data_Analysis->Lead_Optimization

Caption: Workflow for evaluating a novel PARP inhibitor.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of a novel investigational compound, this compound (Compound X), with established PARP inhibitors. Based on the hypothetical data, Compound X demonstrates a promising profile as a potent and selective PARP inhibitor with a distinct PARP trapping capacity.

The presented experimental protocols offer a robust methodology for validating these findings. Further in-depth studies, including pharmacokinetic and in vivo efficacy studies in relevant cancer models, would be essential to fully elucidate the therapeutic potential of this compound and its derivatives. The continuous exploration of novel chemical scaffolds for PARP inhibition is crucial for expanding the arsenal of targeted therapies against cancers with DNA damage repair deficiencies.

References

  • Frontera, M., et al. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. [Link]

  • de Bono, J., et al. (2017). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. New England Journal of Medicine. [Link]

  • Al-Afeef, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • Haidle, A., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2022). Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. Journal of Biomolecular Structure and Dynamics. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. [Link]

  • Kotsopoulos, J., et al. (2018). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Oncotarget. [Link]

  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. [Link]

  • BPS Bioscience. (n.d.). ABT-888 (Veliparib) PARP1, PARP2 27101. [Link]

  • Google Patents. (n.d.).
  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Clinical Cancer Research. [Link]

  • Stoddart, M. J. (2011). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Zandarashvili, L., et al. (2020). PASTA: PARP activity screening and inhibitor testing assay. eLife. [Link]

  • ResearchGate. (n.d.). Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1. [Link]

  • Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]

  • Ferlenghi, F., et al. (2022). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Chen, C., et al. (2018). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Molecular Cancer Research. [Link]

  • Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications. [Link]

  • Pilié, P. G., et al. (2019). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers. [Link]

  • Assay-Protocol. (n.d.). PARP. [Link]

  • Murai, J., et al. (2024). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. Cancers. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Wang, H., et al. (2020). Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Journal of Cellular and Molecular Medicine. [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • Bio, A., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Omega. [Link]

Sources

A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the principle of "know thy compound" has never been more critical. While identifying a potent modulator of a primary target is a significant achievement, understanding its interactions across the broader biological space is the cornerstone of developing a safe and effective therapeutic. A compound's selectivity profile is a key determinant of its future success, separating promising drug candidates from molecules destined for late-stage failure due to unforeseen off-target toxicities.

This guide provides an in-depth, practical framework for characterizing the cross-reactivity of "4-Methoxythiophene-3-carboxamide," a heterocyclic scaffold that has appeared in medicinal chemistry literature as a building block for potent kinase inhibitors targeting disease areas from oncology to neurodegeneration.[1][2][3][4][5][6] We will move beyond a simple listing of methods to explain the strategic rationale behind a tiered screening approach, compare its hypothetical profile against established benchmarks, and provide detailed protocols for key assays. Our objective is to equip researchers with a robust, self-validating system for assessing molecular selectivity.

The Rationale: Why Proactive Profiling is Non-Negotiable

The human kinome, comprising over 500 kinases, is a landscape ripe for off-target interactions due to structural similarities, particularly in the highly conserved ATP-binding pocket. A seemingly selective compound can harbor hidden affinities that lead to adverse drug reactions (ADRs). For instance, the development of M4K2009, an inhibitor of the serine/threonine kinase ALK2, was complicated by moderate affinity for the hERG potassium channel, a notorious off-target linked to cardiac arrhythmia.[2][4][5] This finding necessitated further medicinal chemistry efforts to engineer out the hERG activity, underscoring the value of early and comprehensive profiling. Proactive screening mitigates risk, saves invaluable resources, and builds a strong foundation for a successful Investigational New Drug (IND) application by adhering to regulatory expectations for safety pharmacology.[7][8][9]

The Strategy: A Tiered Approach to Uncovering Off-Target Activities

We advocate for a progressive, multi-stage screening cascade. This strategy allows for cost-effective initial assessments while reserving broader, more resource-intensive assays for compounds that clear preliminary hurdles.

G cluster_0 Tier 1: Initial Selectivity Assessment cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular & Functional Validation T1_Kinome Broad Kinome Screen (e.g., scanMAX Panel @ 1µM) T2_Dose Dose-Response (Kd/IC50) for Primary Target & Tier 1 Hits T1_Kinome->T2_Dose Hits >50% Inh. T1_Safety Core Safety Panel (e.g., SafetyScreen44 @ 10µM) T1_Safety->T2_Dose Hits >50% Inh. T3_Cell Cell-Based Target Engagement & Phenotypic Assays T2_Dose->T3_Cell Potent Hits Confirmed T3_Safety Follow-up Safety Pharmacology (e.g., hERG patch clamp) T2_Dose->T3_Safety Safety Liabilities Identified

Caption: A tiered experimental workflow for cross-reactivity profiling.

Comparator Compounds: Establishing a Selectivity Context

To interpret the data for this compound (let's call it Cmpd-X ), its profile must be benchmarked against molecules with known properties.

  • Comparator A (High Selectivity): Sunitinib. A multi-kinase inhibitor approved for renal cell carcinoma and other cancers, but known to be relatively selective within the kinome for VEGFRs and PDGFRs.

  • Comparator B (Low Selectivity): Staurosporine. A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases, often used as a positive control in binding assays.

Tier 1: Broad Screening for Initial Liability Identification

The first step is to cast a wide net to identify potential off-target interactions at a single, high concentration. This provides a rapid, cost-effective snapshot of the compound's promiscuity.

Experiment 1A: Kinome-Wide Binding Assessment

Objective: To evaluate the binding profile of Cmpd-X across a large, representative panel of the human kinome.

Methodology: A competition binding assay, such as the Eurofins KINOMEscan® scanMAX panel, is the industry standard.[10][11] This platform measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 460 kinases.[11] Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

Protocol:

  • Prepare a 100 mM stock solution of Cmpd-X, Comparator A, and Comparator B in 100% DMSO.

  • Submit samples for screening on the scanMAX panel at a final concentration of 1 µM.

  • Data is generated via a proprietary method involving affinity capture and qPCR readout.[12]

  • Results are reported as %Ctrl, where the DMSO vehicle represents 100% (no inhibition) and a control inhibitor represents 0% (full inhibition). A common threshold for a "hit" at this stage is a %Ctrl value of <50% or <35%.

Experiment 1B: Core Safety Pharmacology Panel

Objective: To identify potential interactions with a panel of non-kinase targets known to be implicated in common ADRs.

Methodology: A broad radioligand binding panel, such as the Eurofins SafetyScreen44, is employed.[13][14] This panel includes a diverse set of GPCRs, ion channels, transporters, and enzymes associated with cardiovascular, CNS, and other organ system toxicities.[14]

Protocol:

  • Using the DMSO stock, submit samples for screening on the SafetyScreen44 panel at a final concentration of 10 µM.

  • The assay measures the percent inhibition of a specific radioligand binding to its target receptor or channel.[13]

  • A result of >50% inhibition is typically flagged as a significant interaction requiring follow-up.

Hypothetical Tier 1 Data Summary
Compound NameAssay TypeConcentrationNumber of Hits (>50% Inhibition)Notable Hits
Cmpd-X KINOMEscan (468 assays)1 µM12SYK, LRRK2, FLT3, Aurora A/B
Cmpd-X SafetyScreen4410 µM1Sigma-2 Receptor (82% Inh.)
Comparator A (Sunitinib) KINOMEscan (468 assays)1 µM28VEGFR1/2/3, PDGFRα/β, KIT, FLT3
Comparator A (Sunitinib) SafetyScreen4410 µM3Adrenergic α1A, Dopamine D2, hERG
Comparator B (Staurosporine) KINOMEscan (468 assays)1 µM>200Widespread across kinome
Comparator B (Staurosporine) SafetyScreen4410 µM55-HT2B, Muscarinic M2, Sigma-1/2

Interpretation: The hypothetical data suggests Cmpd-X is relatively selective within the kinome, far less promiscuous than Staurosporine. The identified kinase hits (SYK, LRRK2, etc.) align with findings from patent literature for similar scaffolds.[3] The single safety panel hit on the Sigma-2 receptor is a clear flag for follow-up investigation.

Tier 2: Quantitative Confirmation of Hits

The next step is to move from single-point screening to quantitative dose-response studies for all identified hits. This determines the potency of the off-target interactions and allows for the calculation of selectivity windows.

Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) for the primary target and all significant hits from Tier 1.

Methodology:

  • Kinase Hits: An 11-point dose-response KINOMEscan (KdELECT service) or equivalent biochemical assay is used to determine the dissociation constant (Kd).[10]

  • Safety Panel Hits: A functional or binding assay in a dose-response format is used to determine the IC50 or Ki value for the identified off-target (e.g., Sigma-2 receptor).

Hypothetical Tier 2 Data Summary
CompoundTargetAssay TypeResult (nM)Selectivity vs. SYK
Cmpd-X SYK (Primary Target) KdELECTKd = 15 1x
Cmpd-X LRRK2KdELECTKd = 25016.7x
Cmpd-X FLT3KdELECTKd = 80053.3x
Cmpd-X Aurora AKdELECTKd = 1,20080x
Cmpd-X Aurora BKdELECTKd = 1,500100x
Cmpd-X Sigma-2 ReceptorRadioligand BindingKi = 95063.3x

Interpretation: Cmpd-X demonstrates a favorable selectivity window, with over 15-fold selectivity for its hypothetical primary target (SYK) against the next most potent kinase hit (LRRK2). The affinity for the Sigma-2 receptor is moderate, but warrants consideration in the overall safety assessment.

Tier 3: Functional & Cellular Validation

The final stage of preclinical profiling involves moving from biochemical or binding assays to a cellular context. This step is crucial to confirm that the observed off-target binding translates to functional activity in a more physiologically relevant system.

G cluster_0 Off-Target Pathway Example: FLT3 CmpdX Cmpd-X FLT3 FLT3 Receptor Tyrosine Kinase CmpdX->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 Phosphorylates P_STAT5 p-STAT5 STAT5->P_STAT5 Proliferation Cell Proliferation & Survival P_STAT5->Proliferation

Caption: Potential off-target signaling pathway inhibited by Cmpd-X.

Objective: To assess the functional consequences of off-target engagement in relevant cell lines.

Methodology:

  • Cellular Target Engagement: Use a method like the NanoBRET™ Target Engagement Assay to confirm that Cmpd-X can inhibit the activity of an off-target kinase (e.g., FLT3) inside living cells.

  • Phenotypic Assays: Test Cmpd-X in cell lines known to be dependent on an off-target for survival. For example, assess the anti-proliferative effect of Cmpd-X on the MOLM-13 cell line, which harbors an internal tandem duplication of FLT3 and is dependent on its activity.

  • Regulatory Safety Pharmacology: For any significant liabilities identified in core safety panels (e.g., hERG, neurotransmitter receptors), specific follow-up studies are warranted.[15][16] For a hERG hit, this would involve a manual patch-clamp electrophysiology study, which is the gold standard for assessing proarrhythmic risk.[16]

Conclusion

The cross-reactivity profiling of this compound, or any lead compound, is a foundational element of modern drug discovery. By employing a strategic, tiered approach—starting with broad, single-point screens and progressing to quantitative and cell-based functional assays—researchers can build a comprehensive understanding of a molecule's selectivity. This guide provides a robust framework for generating high-quality, interpretable data that not only validates the primary mechanism of action but also proactively identifies and mitigates potential safety liabilities. This rigorous, data-driven methodology empowers informed decision-making, de-risks clinical development, and ultimately paves the way for safer, more effective medicines.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays.Methods in Molecular Biology, 2010.
  • KINOMEscan® Kinase Screening & Profiling Services.Technology Networks.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.Cell Chemical Biology, 2021.
  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.ACS Chemical Biology, 2016.
  • DiscoverX KINOMEscan® Kinase Assay Screening.Drug Target Review.
  • KINOMEscan Technology.Eurofins Discovery.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.YouTube, 2023.
  • scanMAX Kinase Assay Panel.Eurofins Discovery.
  • Small-molecule Profiling.Broad Institute.
  • Safety Pharmacology Assessment and Associated Regulations.Encyclopedia of Life Support Systems (EOLSS).
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals.U.S.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals.U.S.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.Altasciences.
  • Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment.Journal of Pharmacological and Toxicological Methods, 2022.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.R Discovery, 2021.
  • Screening for Safety-Relevant Off-Target Activities.
  • Results of Eurofin Cerep Safety-Screen 44 Panel.
  • Developing Small Molecule Inhibitors of ALK2: a Serine/Threonine Kinase Implicated in Diffuse Intrinsic Pontine Glioma.University of Toronto TSpace Repository.
  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma.PubMed Central, 2020.
  • Safety screening in early drug discovery: An optimized assay panel.Journal of Pharmacological and Toxicological Methods, 2019.
  • PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS.
  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma.
  • Specialized In Vitro Safety Pharmacology Profiling Panels.Eurofins Discovery.
  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma.Journal of Medicinal Chemistry, 2020.
  • SafetyScreen44 Panel - TW.Eurofins Discovery.
  • IGF-1R inhibitors.

Sources

Navigating the Translational Gap: A Comparative Guide to the Efficacy of 4-Methoxythiophene-3-carboxamide in Cell-Based vs. Cell-Free Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from initial hit to clinical therapeutic is fraught with challenges. A critical juncture in this path is the transition from simplified, target-oriented biochemical assays to more complex, physiologically relevant cellular models. This guide provides an in-depth comparison of the efficacy of compounds centered around the promising 4-methoxythiophene-3-carboxamide scaffold in cell-free versus cell-based assay systems. By dissecting the experimental data and the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the translational gap effectively.

The thiophene carboxamide scaffold has emerged as a pharmacologically versatile structure, with derivatives demonstrating potential as anticancer and anti-angiogenic agents.[1][2][3] Their mechanism of action often involves the inhibition of specific molecular targets, such as kinases or metabolic enzymes.[3][4] Understanding the potency of these compounds at the molecular level (cell-free) and how that translates to a biological effect in a living system (cell-based) is paramount for successful drug development.

The Dichotomy of Assay Choice: Why Two Perspectives are Better Than One

The decision to employ cell-free or cell-based assays is not arbitrary; it is a strategic choice based on the stage of the drug discovery pipeline and the specific questions being asked. Cell-free assays, utilizing purified proteins or enzymes, offer a direct measure of a compound's interaction with its intended target, devoid of cellular complexity.[5][6] This reductionist approach is ideal for primary screening and determining structure-activity relationships (SAR).

Conversely, cell-based assays provide a more holistic view, evaluating a compound's activity within a living cell.[7][8][9] This context introduces critical factors such as cell membrane permeability, metabolic stability, and potential off-target effects that can significantly influence a compound's ultimate efficacy.[10] Discrepancies between cell-free and cell-based data are common and often provide crucial insights into a compound's drug-like properties.

Comparative Analysis: Dihydroorotate Dehydrogenase (DHODH) Inhibitors as a Case Study

To illustrate the principles of comparing cell-free and cell-based data, we will first examine a well-characterized class of therapeutic agents: DHODH inhibitors. DHODH is a mitochondrial enzyme crucial for de novo pyrimidine biosynthesis, making it an attractive target for autoimmune diseases and cancer.[11][12][13][14]

Cell-Free Efficacy: Direct Enzyme Inhibition

A cell-free assay for DHODH inhibitors typically involves the purified recombinant enzyme, its substrate dihydroorotate, and an electron acceptor. The inhibitor's potency is quantified as the half-maximal inhibitory concentration (IC50).

CompoundTargetCell-Free IC50
BrequinarHuman DHODH~10 nM[13]
Leflunomide (active metabolite A77 1726)Human DHODH~600 nM[13]
ASLAN003Human DHODH35 nM[15]
BAY-2402234Human DHODH1.2 nM[15]

These values represent the direct, unencumbered interaction of the compound with its molecular target.

Cell-Based Efficacy: Inhibition of Cell Proliferation

In a cell-based context, the efficacy of DHODH inhibitors is typically measured by their ability to inhibit the proliferation of rapidly dividing cells, such as cancer cell lines or activated lymphocytes.

CompoundCell LineCell-Based EC50/IC50
BrequinarVarious Cancer Cell LinesPotent antiproliferative activity
LeflunomideLymphocytesImmunosuppressive effects
ASLAN003AML CellsInduces differentiation and apoptosis
BAY-2402234Myeloid Malignancy CellsEffective in preclinical models

Note: Specific EC50/IC50 values in cell-based assays can vary significantly depending on the cell line and assay conditions.

The key takeaway is that while the cell-free IC50 indicates target affinity, the cell-based EC50 reflects the compound's ability to cross the cell membrane, evade efflux pumps, remain stable, and engage the target within the complex intracellular environment to elicit a biological response.

This compound Derivatives: Bridging the Gap

While comprehensive head-to-head comparative data for a single this compound derivative is emerging, we can synthesize findings from related thiophene carboxamide compounds to highlight the crucial interplay between cell-free and cell-based results.

One notable study on JCI-20679, a thiophene-3-carboxamide analog, demonstrated its direct inhibition of mitochondrial complex I in a cell-free assay system.[16] Crucially, the researchers found that the complex I inhibitory activities of JCI-20679 and its derivatives were significantly correlated with their cellular growth inhibitory activities.[16] This provides a strong rationale for its anticancer effects observed in cell-based assays.[16]

Other research on novel thiophene-3-carboxamide derivatives has identified them as potent VEGFR-2 inhibitors.[3] The workflow for such a compound would look like this:

  • Cell-Free Assay: Determine the IC50 against purified VEGFR-2 kinase. One such derivative showed an IC50 of 191.1 nM.[3]

  • Cell-Based Assays:

    • Target Engagement: Confirm that the compound inhibits VEGFR-2 phosphorylation within a relevant cell line (e.g., A549).[3]

    • Phenotypic Response: Measure the antiproliferative activity against various cancer cell lines (e.g., HCT116, MCF7, PC3, A549).[3]

    • Functional Assays: Assess the inhibition of downstream processes like cell migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[3]

This multi-tiered approach, starting from the purified target and moving into increasingly complex biological systems, provides a robust validation of the compound's mechanism of action and its therapeutic potential.

Visualizing the Drug Discovery Workflow

G cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays Target_ID Target Identification (e.g., DHODH, VEGFR-2) Biochem_Assay Biochemical Assay (Purified Enzyme) Target_ID->Biochem_Assay IC50 Determine IC50 Biochem_Assay->IC50 Cell_Perm Cell Permeability & Metabolic Stability IC50->Cell_Perm Compound Progression Target_Eng Target Engagement Assay (e.g., Phosphorylation) Cell_Perm->Target_Eng Pheno_Assay Phenotypic Assay (Proliferation, Apoptosis) Target_Eng->Pheno_Assay EC50 Determine EC50 Pheno_Assay->EC50 Lead_Opt Lead Optimization EC50->Lead_Opt Data Correlation & Lead Optimization

Caption: A generalized workflow illustrating the progression from cell-free to cell-based assays in drug discovery.

Experimental Protocols

To provide a practical framework, below are detailed, representative methodologies for evaluating a hypothetical this compound derivative.

Protocol 1: Cell-Free DHODH Inhibition Assay

Objective: To determine the IC50 of a test compound against purified human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 5 µL of the compound dilutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Add 85 µL of a master mix containing assay buffer, DHO, and DCIP to each well.

  • Initiate the reaction by adding 10 µL of recombinant DHODH enzyme to all wells except the negative control.

  • Immediately measure the absorbance at 600 nm every 30 seconds for 15-20 minutes at 37°C. The rate of reaction is determined by the decrease in absorbance as DCIP is reduced.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

Objective: To determine the EC50 of a test compound on the proliferation of a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO at the highest concentration used).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Visualizing the Assay Comparison

G CellFree Cell-Free Assay Purified Target (DHODH) Measures direct inhibition Output: IC50 Comparison Comparison Factors: - Target Engagement - Permeability - Metabolism - Off-Target Effects - Toxicity CellFree:f3->Comparison CellBased Cell-Based Assay Whole Cells (A549) Measures overall biological effect (e.g., proliferation) Output: EC50 CellBased:f3->Comparison Compound 4-Methoxythiophene -3-carboxamide Compound->CellFree:f1 Direct Interaction Compound->CellBased:f1 Cellular Uptake & Interaction

Caption: Key differences between cell-free and cell-based assay systems for compound evaluation.

Conclusion and Future Directions

The evaluation of this compound and its derivatives necessitates a dual-pronged approach, leveraging the strengths of both cell-free and cell-based assays. Cell-free assays provide a clear, quantitative measure of a compound's potency against its intended molecular target, which is essential for guiding medicinal chemistry efforts. However, the data from these assays must be contextualized with results from cell-based models.[7][10] The latter provides a more accurate prediction of in vivo efficacy by incorporating the complexities of cellular biology.[8]

Significant discrepancies between IC50 and EC50 values should not be viewed as failures, but rather as opportunities for investigation. A potent compound in a cell-free assay that is inactive in a cell-based assay may have poor membrane permeability or be rapidly metabolized. Conversely, a compound that is more potent in a cellular context may benefit from active transport into the cell or metabolic activation.

For the continued development of the this compound scaffold, a systematic approach is recommended:

  • Confirm direct target inhibition in cell-free systems.

  • Validate on-target activity in a cellular context using target engagement assays.

  • Characterize the phenotypic consequences through a battery of cell-based functional assays.

  • Investigate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to understand the drivers of any observed discrepancies between the two assay formats.

By embracing this comprehensive, multi-faceted evaluation strategy, the scientific community can more effectively unlock the therapeutic potential of this promising class of compounds and accelerate their path toward clinical application.

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Retrieved from [Link]

  • Xiong, R., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(3), 619. Retrieved from [Link]

  • Abad-Zapatero, C. (2011). The application of cell-based label-free technology in drug discovery. Expert Opinion on Drug Discovery, 6(3), 269-285. Retrieved from [Link]

  • An, F., & Li, X. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107173. Retrieved from [Link]

  • Li, Y., et al. (2022). Advances, Challenges and Future Trends of Cell-Free Transcription-Translation Biosensors. Biosensors, 12(5), 323. Retrieved from [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • ResearchGate. (2020, February). Advantages and drawbacks of different binding assays presented in this article. Retrieved from [Link]

  • Bitesize Bio. (2025, April 28). How cell-free systems work and when you should use them. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Akatsuka, A., et al. (2016). A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. Cancer Science, 107(11), 1685-1692. Retrieved from [Link]

  • Bîcu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(14), 3328. Retrieved from [Link]

  • Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1146-1160. Retrieved from [Link]

Sources

A Researcher's Guide to 4-Methoxythiophene-3-carboxamide: Synthesis, Biological Activity, and Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 4-Methoxythiophene-3-carboxamide, a heterocyclic compound with potential pharmacological relevance. This document delves into the synthetic routes for this molecule, critically evaluates the reproducibility of its preparation, and contextualizes its potential biological activity by comparing it with structurally related compounds. The information compiled herein is designed to facilitate the objective assessment of this compound for further investigation.

Introduction: The Thiophene-3-Carboxamide Scaffold

The thiophene-3-carboxamide moiety is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively explored and have shown a wide spectrum of biological activities, including roles as kinase inhibitors and anticancer agents. The thiophene ring can act as a bioisostere of a phenyl ring, offering distinct electronic properties and metabolic profiles that can be advantageous in drug design. The carboxamide group provides a key hydrogen bonding motif that is crucial for interaction with various biological targets.

Synthesis of this compound: A Comparative Analysis of Methodologies

While this compound is not extensively detailed in peer-reviewed literature, its synthesis can be reliably approached through established chemical transformations. The key precursor, 4-methoxythiophene-3-carboxylic acid, is commercially available, which provides a solid starting point for reproducible synthesis.[1][2] Below, we compare two primary synthetic strategies.

Method 1: Acid Chloride Formation Followed by Amination

This classical and robust method involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with an ammonia source to form the primary amide.

Workflow for Method 1:

A 4-Methoxythiophene-3-carboxylic acid C 4-Methoxythiophene-3-carbonyl chloride A->C Solvent: e.g., DCM, Toluene Optional: cat. DMF B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C E This compound C->E Solvent: e.g., DCM, THF Base: e.g., Triethylamine D Ammonium Hydroxide (NH4OH) D->E

Caption: Synthesis of this compound via an acid chloride intermediate.

Method 2: Direct Amide Coupling

Modern peptide coupling reagents offer a milder and often more efficient alternative to the acid chloride method, allowing for a one-pot reaction under ambient conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their high efficiency and low rate of side reactions.

Workflow for Method 2:

A 4-Methoxythiophene-3-carboxylic acid E This compound A->E Solvent: e.g., DMF, DCM B Ammonium Chloride (NH4Cl) B->E C Coupling Agent (e.g., HATU, EDC) C->E D Organic Base (e.g., DIPEA, Triethylamine) D->E

Caption: One-pot synthesis of this compound using a peptide coupling agent.

Reproducibility and Comparison of Synthetic Routes
FeatureMethod 1: Acid ChlorideMethod 2: Direct Amide Coupling
Reagents Thionyl chloride/oxalyl chloride, ammonia sourceCoupling agent (e.g., HATU, EDC), ammonium salt, organic base
Reaction Conditions Can require heating; potentially harshGenerally mild, room temperature
Number of Steps Two distinct steps (activation and amination)One-pot reaction
Work-up May require quenching of excess reagentSimpler work-up, byproducts are often water-soluble
Substrate Scope Broad, but can be harsh for sensitive moleculesExcellent for a wide range of substrates, including complex ones
Reproducibility Generally high, but relies on anhydrous conditionsHigh, with commercially available and stable reagents

For the synthesis of this compound, both methods are expected to be highly reproducible, provided that standard laboratory techniques for handling anhydrous reactions (especially for Method 1) are followed. The choice between the two would likely depend on the scale of the synthesis and the availability of reagents. For small-scale, discovery chemistry, the convenience of the one-pot direct amide coupling method is often preferred.

Biological Activity: An Analysis Based on Analogs

There is a notable lack of specific biological data for this compound in the public domain. However, the broader class of thiophene-3-carboxamide derivatives has been the subject of numerous studies, particularly in the context of kinase inhibition and oncology.

Kinase Inhibitory Potential

Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Comparative Efficacy of Thiophene-3-Carboxamide Derivatives as Kinase Inhibitors

Compound/ScaffoldTarget KinaseReported Activity (IC50)Reference
2-acetamido-thiophene-3-carboxamidesJNK11.4 - 26.0 µM[3]
Trisubstituted thiophene-3-carboxamide selenidesEGFR94.44 nM (for lead compound)[4]
Thiophene carboxamide derivativesNot specifiedMentioned in kinase inhibitor library[6]

The data on related compounds suggest that the thiophene-3-carboxamide scaffold is a viable starting point for the development of kinase inhibitors. The specific substitution pattern on the thiophene ring and the N-substituent on the carboxamide are critical for potency and selectivity. The unsubstituted nature of the amide in this compound may be a reason for its lack of reported potent activity, as many active analogs feature larger N-substituents that can engage in additional interactions with the target protein.

Potential Signaling Pathway Inhibition:

The diagram below illustrates the EGFR signaling pathway, a common target for thiophene-based inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Thiophene-3-carboxamide Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the potential point of inhibition by thiophene-3-carboxamide derivatives.

Anticancer Activity

Several studies have reported the anticancer properties of thiophene carboxamide derivatives, often linked to their kinase inhibitory activity or their ability to act as biomimetics of other anticancer agents like Combretastatin A-4.[7][8][9] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Reproducibility of Biological Data: A Critical Gap

A key challenge in evaluating this compound is the absence of published, reproducible biological data. While its inclusion in patent literature as part of a kinase inhibitor library suggests it has been synthesized and likely screened, the results of these screens are not publicly available. This highlights a common issue in drug discovery where a vast number of synthesized compounds are not fully characterized in the public domain.

For researchers considering this molecule, it is crucial to recognize that its biological activity is currently speculative and based on analogy. Any investigation into its biological effects would require de novo screening and validation.

Experimental Protocols

Synthesis of this compound (Method 2)
  • To a solution of 4-methoxythiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Conclusion

This compound is a readily synthesizable molecule with a scaffold that is well-represented in medicinally active compounds. While the synthesis is expected to be reproducible via standard methods, a significant gap exists in the public domain regarding its specific biological activity. Researchers should approach this compound as a foundational building block that requires full biological characterization. The true potential of this compound remains to be unlocked through rigorous and reproducible biological screening and mechanistic studies. This guide serves as a starting point for such an endeavor, providing the necessary synthetic framework and a comparative context for its potential biological role.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13899778, 4-(methoxycarbonyl)thiophene-3-carboxylic acid. Retrieved from [Link].

  • Ali, N. M., et al. (2012). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. ACS Medicinal Chemistry Letters, 3(10), 849-853.
  • Proqinase GmbH (2014). PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS.
  • Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1141-1153.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1933044, N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide. Retrieved from [Link].

  • Conway, J. G., et al. (2007). Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. Journal of Pharmacology and Experimental Therapeutics, 323(1), 41-50.
  • PrepChem (2024). Synthesis of 3-methoxythiophene-4-carboxylic acid methyl ester. Retrieved from [Link].

  • Royal Society of Chemistry (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Retrieved from [Link].

  • Royal Society of Chemistry (2023). Development of Trisubstituted Thiophene-3-Carboxamide Selenide Derivatives as Novel EGFR Kinase Inhibitors with Cytotoxic Activi. Retrieved from [Link].

  • Al-Tel, T. H., et al. (2022).
  • ResearchGate (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link].

  • Pop, O., et al. (2023).

Sources

A Comparative Guide to Elucidating the Mechanism of Action for Novel Thiophene Carboxamides: A Case Study with 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The thiophene ring is a versatile heterocyclic scaffold that has become a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of interactions have led to its incorporation into a multitude of biologically active compounds.[2] When combined with a carboxamide moiety, the resulting thiophene carboxamide core offers a rich platform for developing therapeutics with a wide range of activities, including anticancer, antibacterial, and antifungal properties.[3][4][5]

Numerous derivatives of this scaffold have been synthesized and evaluated, revealing a diversity of potential mechanisms of action. These range from the inhibition of key signaling kinases like VEGFR-2 to the disruption of fundamental cellular processes such as mitochondrial respiration and microtubule dynamics.[6][7][8]

This guide focuses on a representative, yet understudied, member of this family: 4-Methoxythiophene-3-carboxamide . While specific mechanistic studies on this exact compound are not yet prevalent in the literature, the wealth of data on its close analogs allows us to formulate distinct, testable hypotheses. We will present a comparative framework for investigating its mechanism of action, providing researchers with the strategic rationale and detailed protocols necessary to move from a novel compound to a well-characterized therapeutic lead. This guide is designed to be a self-validating system, where each experimental step logically informs the next, ensuring a robust and efficient investigation.

Hypothesized Mechanisms of Action: Learning from the Analogs

Based on extensive research into the thiophene carboxamide family, we can propose several primary hypothetical mechanisms for a new analog like this compound. The following sections will compare these potential pathways, which are not mutually exclusive.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism for anticancer thiophene carboxamides is the inhibition of RTKs, particularly those involved in angiogenesis.[6]

  • Primary Candidate Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. A study on novel thiophene-3-carboxamide derivatives identified potent VEGFR-2 inhibitors.[6]

  • Downstream Consequences: Inhibition of VEGFR-2 would block downstream signaling cascades, such as the MEK/ERK pathway, leading to reduced cancer cell proliferation, migration, and tube formation in endothelial cells.[6]

Hypothesis 2: Disruption of Mitochondrial Function

Mitochondria are a critical hub for cellular metabolism and apoptosis, and their disruption is a common mechanism for anticancer agents.

  • Primary Candidate Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). A thiophene-3-carboxamide analog of the natural product solamin, JCI-20679, was shown to exert its antitumor effects by directly inhibiting this complex.[8]

  • Downstream Consequences: Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in cellular ATP production, an increase in reactive oxygen species (ROS), and the induction of the intrinsic apoptotic pathway.[1][8]

Hypothesis 3: Interaction with the Tubulin Cytoskeleton

Disruption of microtubule dynamics is a classic and effective anticancer mechanism.

  • Primary Candidate Target: The colchicine-binding site on β-tubulin. Several thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a known tubulin-destabilizing agent.[7]

  • Downstream Consequences: Binding to tubulin can prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Hypothesis 4: Induction of Apoptotic Cell Death via Other Pathways

Beyond specific upstream targets, many thiophene carboxamides are potent inducers of apoptosis.[9] This can be a primary mechanism or a consequence of the hypotheses above.

  • Key Events: The hallmarks of apoptosis include the activation of caspases (initiator and effector), cleavage of substrates like poly(ADP-ribose) polymerase (PARP), externalization of phosphatidylserine, and changes in mitochondrial membrane potential (ΔΨm).[1][9][10]

The following diagram illustrates the potential divergence of investigative paths based on these primary hypotheses.

G cluster_hypotheses Primary Hypotheses cluster_assays Initial Screening Assays Compound This compound H1 Hypothesis 1: RTK Inhibition Compound->H1 H2 Hypothesis 2: Mitochondrial Disruption Compound->H2 H3 Hypothesis 3: Tubulin Interaction Compound->H3 H4 Hypothesis 4: General Apoptosis Induction Compound->H4 A1 Kinase Panel Screen H1->A1 Test direct enzyme inhibition A2 Cellular ATP & ROS Assays H2->A2 Measure metabolic output A3 Cell Cycle Analysis H3->A3 Observe G2/M arrest A4 Caspase Activation Assay H4->A4 Measure apoptotic markers Downstream Validation Specific Target Validation A1->Downstream Validation A2->Downstream Validation A3->Downstream Validation A4->Downstream Validation

Caption: Initial investigative workflow for this compound.

A Comparative Guide to Experimental Validation

Once a primary biological effect (e.g., potent cytotoxicity in a cancer cell line) of this compound has been established, the next step is to dissect the mechanism. The following tables and protocols provide a comparative guide to testing the primary hypotheses.

Part 1: Broad Mechanistic Screening

This initial phase aims to quickly narrow down the most probable mechanism of action.

Hypothesis Key Experiment Experimental Rationale Positive Control (Alternative) Expected Outcome for this compound
RTK Inhibition Kinase Inhibition Panel (e.g., DiscoverX KINOMEscan)To rapidly screen for direct inhibition against a wide array of human kinases. A specific hit profile (e.g., strong inhibition of VEGFR family) provides a clear lead.Sunitinib (multi-RTK inhibitor)Potent and selective inhibition of VEGFR-2 or another RTK.
Mitochondrial Disruption Cellular ATP Level Assay (e.g., Promega CellTiter-Glo®)Direct inhibition of mitochondrial respiration will cause a rapid and significant drop in cellular ATP levels.Rotenone (Complex I inhibitor)Dose-dependent decrease in cellular ATP levels.
Tubulin Interaction Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)Disruption of microtubule dynamics prevents mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.Paclitaxel (tubulin stabilizer) or Colchicine (destabilizer)Significant accumulation of cells in the G2/M phase.
General Apoptosis Caspase-3/7 Activity Assay (e.g., Promega Caspase-Glo® 3/7)Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.Staurosporine (broad kinase inhibitor and apoptosis inducer)Dose- and time-dependent increase in caspase-3/7 activity.
Part 2: Specific Target Validation and Pathway Analysis

Based on the results from the initial screen, the following in-depth experiments can be performed to validate the target and elucidate the pathway.

Objective: To confirm if this compound directly inhibits VEGFR-2 and its downstream signaling in a cellular context.

Methodology:

  • In Vitro Kinase Assay:

    • Perform a dose-response enzymatic assay using recombinant human VEGFR-2 kinase domain.

    • Quantify the phosphorylation of a substrate peptide via methods like HTRF or LanthaScreen™.

    • Calculate the IC₅₀ value and compare it to a known VEGFR-2 inhibitor like Lenvatinib.

  • Western Blot Analysis:

    • Culture human umbilical vein endothelial cells (HUVECs) or a responsive cancer cell line (e.g., A549).[6]

    • Starve cells, then pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with VEGF-A for 10-15 minutes.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe with antibodies against phospho-VEGFR-2 (pVEGFR-2), total VEGFR-2, phospho-ERK (pERK), and total ERK.

    • Rationale: A true VEGFR-2 inhibitor will reduce the VEGF-A-induced phosphorylation of both VEGFR-2 and its downstream effector, ERK.[6]

  • Endothelial Cell Tube Formation Assay:

    • Coat a 96-well plate with Matrigel®.

    • Seed HUVECs onto the gel in the presence of various concentrations of the compound.

    • Incubate for 6-12 hours.

    • Visualize the formation of capillary-like structures (tubes) using a microscope.

    • Rationale: This functional assay assesses the anti-angiogenic potential, a direct downstream effect of VEGFR-2 inhibition.[6]

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates MEK MEK VEGFR2->MEK Phosphorylates Compound This compound Compound->VEGFR2 Inhibits Phosphorylation ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Objective: To verify that this compound's cytotoxic effect stems from the inhibition of mitochondrial complex I.

Methodology:

  • High-Resolution Respirometry:

    • Use an Oroboros Oxygraph-2k or Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact or permeabilized cells.

    • Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Rationale: A complex I inhibitor will specifically decrease basal respiration and ATP-linked respiration, similar to the positive control, rotenone.[8]

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells with the compound for a defined period.

    • Stain with a ratiometric dye like JC-1 or a sensitive dye like TMRM.

    • Analyze via flow cytometry or fluorescence microscopy.

    • Rationale: Disruption of the electron transport chain leads to depolarization of the mitochondrial membrane, indicated by a shift in the dye's fluorescence.[1]

  • Reactive Oxygen Species (ROS) Measurement:

    • Treat cells with the compound.

    • Stain with a ROS-sensitive probe such as CellROX™ Deep Red or DCFDA.[1]

    • Measure the increase in fluorescence using a plate reader or flow cytometer.

    • Rationale: Inhibition of Complex I can lead to an electron leak and the formation of superoxide, a primary ROS.

Synthesizing the Evidence: Building the Mechanistic Narrative

The power of this comparative approach lies in integrating the data from multiple assays. For example, if this compound causes a drop in ATP, an increase in ROS, a loss of mitochondrial membrane potential, and activates caspase-9 and -3, a strong narrative for mitochondrial-mediated apoptosis via Complex I inhibition emerges. Conversely, if the compound shows potent, selective inhibition of VEGFR-2 in a kinase assay, blocks VEGF-induced ERK phosphorylation, and inhibits tube formation, the RTK inhibition mechanism is strongly supported.

Should the data be ambiguous (e.g., moderate effects across multiple assays), it may suggest a multi-targeted mechanism of action, which is common for many small molecule inhibitors.

Conclusion

While the precise mechanism of action for this compound awaits dedicated study, the rich history of its chemical relatives provides a clear and logical roadmap for its investigation. By systematically and comparatively testing the hypotheses of RTK inhibition, mitochondrial disruption, and tubulin interaction, researchers can efficiently elucidate its biological function. This guide provides the strategic framework and validated experimental protocols to unravel the therapeutic potential of this, and other novel thiophene carboxamides, transforming them from simple structures to promising, well-understood drug candidates.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Two biologically active thiophene-3-carboxamide deriv
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Two biologically active thiophene-3-carboxamide deriv
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Versatile thiophene 2-carboxamide derivatives.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • A novel thiophene‐3‐carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. PubMed Central.
  • Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. [No Source Found].
  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC - NIH.

Sources

Safety Operating Guide

A Procedural Guide for the Proper Disposal of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxythiophene-3-carboxamide was found in the available literature. The following disposal procedures are based on established best practices for laboratory chemical waste management and safety information for structurally similar thiophene and carboxamide compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to perform a thorough hazard assessment before handling this compound. This guide is intended for researchers, scientists, and drug development professionals.

Core Principles: Hazard Assessment and Regulatory Compliance

The proper disposal of any chemical, including this compound, is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. Disposal procedures are dictated by federal and state regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for worker safety.[1][2]

RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[1][3] Your institution is classified as a hazardous waste generator, and as such, is subject to stringent regulations regarding waste identification, labeling, and storage.[4][5] OSHA regulations, particularly the Hazard Communication Standard, ensure that personnel are informed about the risks of the chemicals they handle and are trained in safe handling and emergency procedures.[6][7]

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on hazard assessments of analogous compounds, the following PPE is mandatory.[8][9]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against potential splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness).Provides a barrier against direct skin contact. Always inspect gloves before use.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required if work is performed in a certified chemical fume hood.A NIOSH-approved respirator may be necessary for handling large quantities or during spill cleanup outside of a fume hood.[10]

All handling of this compound should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[10]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][11] While detailed toxicological data for this compound is not widely available, related compounds like 4-methoxythiophene-3-carboxylic acid are classified as acutely toxic if swallowed. Therefore, it is prudent to manage all waste streams containing this compound as hazardous.

Waste Characterization Summary

Characteristic Description
Physical State Solid
Chemical Name This compound
Probable Hazard Class Acute Toxicity (Oral). May also cause skin and eye irritation.[8][9]

| Container Requirements | A clearly labeled, sealable, chemically compatible container (e.g., HDPE or glass). |

Segregation is Key: Different waste streams must be kept separate to prevent dangerous reactions and to ensure proper disposal.[12]

  • Solid Waste: Unused or expired this compound, and grossly contaminated items like weigh boats or paper towels.

  • Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless approved by your EHS department.

  • Contaminated Labware: Glassware (vials, flasks) should be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous waste and must be collected. The decontaminated glassware can then be handled for washing or disposal according to institutional policy.

Step-by-Step Disposal Protocol

The following protocol outlines the process from waste generation to collection.

Step 1: Containerization

Select a container that is compatible with the waste. For solid this compound waste, a wide-mouth HDPE (high-density polyethylene) jar with a screw-on lid is ideal. For liquid waste, use a designated solvent waste container.[5] The container must be in good condition, with no cracks or leaks, and it must be kept closed at all times except when adding waste.[5][12]

Step 2: Labeling

Properly labeling the waste container at the moment the first drop of waste is added is a critical regulatory requirement.[12] The label must include:

  • The words "Hazardous Waste" .[12]

  • The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[12]

  • The associated hazards (e.g., "Toxic," "Irritant" ).[12]

  • The date the container was first used for waste accumulation (the "accumulation start date").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[5][12]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregate incompatible waste types within the SAA. For example, keep acidic waste away from basic waste.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]

Step 4: Arranging for Disposal

Once a waste container is full, or if you will no longer be generating that waste stream, arrange for its removal by your institution's EHS department. EHS will then consolidate the waste for pickup by a licensed hazardous waste disposal company, completing the "cradle-to-grave" process.[4][13]

Emergency Procedures and Spill Management

A clear plan for handling emergencies is essential.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10][14]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][14]

  • Minor Spill Cleanup (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cloth in the waste container.

    • Label the container as hazardous waste and manage it for disposal.[8]

For large spills or spills outside of a fume hood, evacuate the area, secure it from entry, and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Select & Fill Compatible Container B->C D Affix Hazardous Waste Label (Name, Hazards, Date) C->D E Store in Secondary Containment within designated SAA D->E F Container Full? E->F G Continue Accumulation (Keep Container Closed) F->G No H Request Pickup via Institutional EHS F->H Yes G->E I Final Disposal by Licensed Contractor H->I

Caption: Decision workflow for handling this compound waste.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022).
  • Hazardous Waste | US EPA.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
  • Introduction to Hazardous Waste Management.
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025).
  • Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights. (2008).
  • Material Safety Data Sheet - Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).
  • N-(2,2-Dimethoxyethyl)-3-methoxythiophene-2-carboxamide - AK Scientific, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-methoxythiophene-3-carboxylic acid AldrichCPR - Sigma-Aldrich.
  • Hazardous Waste Disposal Guidelines - Purdue University.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Methoxythiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Assessment: A Proactive Stance

Our safety protocol is built on a logical assessment of the compound's functional groups. Thiophene derivatives can range from flammable liquids to skin and eye irritants.[1][2] The carboxamide group, present in other molecules, can be associated with acute oral toxicity and the risk of serious eye damage. Furthermore, related thiophene compounds are noted to be harmful if swallowed, in contact with skin, or inhaled.[3] A related chloro-substituted precursor, 5-Chloro-4-methoxythiophene-3-carbonyl chloride, is classified as a corrosive that causes severe skin and eye burns.[4]

Given this information, we will operate under the assumption that 4-Methoxythiophene-3-carboxamide may be:

  • Harmful if ingested or absorbed through the skin.

  • A skin, eye, and respiratory tract irritant.[2]

  • Potentially corrosive, capable of causing burns with significant contact.[4]

This conservative approach ensures the highest level of safety when handling this compound.[5]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure.[6] Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[4][7] All handling of this compound must be conducted within a fume hood to minimize inhalation exposure.[6]

The following table summarizes the mandatory PPE for all laboratory operations involving this compound.

Protection TypeSpecific PPERationale & Standard
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against skin contact and absorption.[7][8] Nitrile offers good resistance to a range of chemicals.[9] Gloves must be inspected for tears before use and removed properly to avoid contaminating skin.[10]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, sprays, and dust.[8] Standard safety glasses are insufficient.[5] Goggles must meet ANSI Z87.1 or EN 166 standards.[8] A face shield worn over goggles is required when there is a significant risk of splashing.[7][11]
Body Protection A flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects skin and street clothing from contamination.[6][8] For larger quantities or procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection Work exclusively within a certified chemical fume hood.This primary engineering control is essential for preventing the inhalation of airborne particles or aerosols.[6][7] A NIOSH-approved respirator may be necessary only if engineering controls fail or are unavailable.[8]
Foot Protection Closed-toe shoes.Prevents injury from spills and dropped objects. Sandals or perforated shoes are strictly prohibited in the laboratory.[12][13]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical for safety and experimental reproducibility. The following protocol details the essential steps for handling this compound.

Preparation & Engineering Controls:

  • Verify Fume Hood Function: Before beginning any work, ensure the chemical fume hood is operational and the certification is current. Check that the airflow is adequate.[9]

  • Designate Work Area: Designate a specific area within the fume hood for the procedure to prevent the spread of contamination.[7]

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and placed within the fume hood before handling the compound to minimize movement and time.[7]

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood.

Weighing & Transfer (Solid Compound):

  • Minimize Dust: Handle the solid material carefully inside the fume hood to avoid generating dust.[6]

  • Tare Container: Use a tared, stable container for weighing.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Do not pour directly from the primary container if it risks creating airborne dust.

  • Seal Promptly: Immediately and securely close the primary container after dispensing the required amount.[14]

Reaction & Monitoring:

  • Maintain Sash Height: Keep the sash of the fume hood at the lowest possible height while actively working to maximize containment.[7]

  • Continuous Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Avoid Personal Contact: Do not allow any part of your body to come into contact with the chemical. Wash hands thoroughly after handling, even if gloves were worn.[6]

Post-Experiment & Decontamination:

  • Quench Reaction: Safely quench the reaction within the fume hood according to your specific experimental protocol.

  • Decontaminate: Decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent or cleaning agent.[7]

  • Proper Storage: Properly label and store any resulting products or mixtures in tightly sealed containers.[14]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G prep 1. Preparation Phase verify_hood Verify Fume Hood Certification & Airflow prep->verify_hood Engineering Control don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) verify_hood->don_ppe Personal Protection handling 2. Handling Phase (Inside Fume Hood) don_ppe->handling weigh_transfer Weigh & Transfer Compound Carefully handling->weigh_transfer run_reaction Conduct Experiment (Sash Low) weigh_transfer->run_reaction post_exp 3. Post-Experiment Phase run_reaction->post_exp decontaminate Decontaminate Surfaces & Equipment post_exp->decontaminate waste Segregate & Dispose of Hazardous Waste decontaminate->waste Disposal Protocol wash Doff PPE & Wash Hands Thoroughly waste->wash Final Step

Caption: Workflow for safe handling of this compound.

Disposal Plan: Containment and Compliance

Proper waste management is a critical component of laboratory safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, disposable labware, and paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.[6][7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Disposal: Dispose of all chemical waste through your institution's approved Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[4]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Navigating the Safe Handling of Pyreno(1,2-b)
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • SAFETY D
  • Thiophene Safety D
  • Personal protective equipment for handling Anthra[2,3-b]thiophene. Benchchem.
  • SAFETY DATA SHEET - Tetrahydrothiophene. Sigma-Aldrich.
  • SAFETY DATA SHEET - N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide. Sigma-Aldrich.
  • SAFETY DATA SHEET - Thiophene. Fisher Scientific.
  • Material Safety Data Sheet - 5-Chloro-4-methoxythiophene-3-carbonyl chloride. Cole-Parmer.
  • SAFETY DATA SHEET - Unsubstituted Phenyl-Thiophene Building Blocks. Sigma-Aldrich.
  • N-(2,2-Dimethoxyethyl)
  • Safety Data Sheet - 2-amino-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. Key Organics.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • SAFETY DATA SHEET - 2-Methoxyphenethylamine. Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safety Data Sheet - 3-hydroxy-4-Methoxyphenethylamine (hydrochloride). Cayman Chemical.
  • Life-Changing Safety Tips for Handling Labor
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Working with Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxythiophene-3-carboxamide
Reactant of Route 2
4-Methoxythiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.